molecular formula C8H11N3O3 B1276904 N-(2-methoxyethyl)-3-nitropyridin-2-amine CAS No. 866010-53-9

N-(2-methoxyethyl)-3-nitropyridin-2-amine

Cat. No.: B1276904
CAS No.: 866010-53-9
M. Wt: 197.19 g/mol
InChI Key: GMNGFFZTDVVXHM-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-3-nitropyridin-2-amine is a useful research compound. Its molecular formula is C8H11N3O3 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxyethyl)-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-14-6-5-10-8-7(11(12)13)3-2-4-9-8/h2-4H,5-6H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNGFFZTDVVXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001271567
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866010-53-9
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866010-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxyethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001271567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Strategic Importance

Pyridine derivatives are a cornerstone of modern medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocycle.[1] The introduction of a nitro group onto the pyridine ring dramatically influences its electronic properties, making it a versatile precursor for a wide array of functionalized molecules.[2] Specifically, the 3-nitro-2-aminopyridine scaffold is a recurring motif in the development of kinase inhibitors and other therapeutic agents. The title compound, N-(2-methoxyethyl)-3-nitropyridin-2-amine, incorporates a flexible, polar 2-methoxyethyl side chain, which can be crucial for modulating solubility, cell permeability, and target engagement in drug discovery programs.

The synthesis of this molecule is predicated on the well-established nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing nitro group at the 3-position, renders the 2-position highly susceptible to nucleophilic attack. A chlorine atom at this position serves as an excellent leaving group, facilitating a clean and efficient substitution by primary amines like 2-methoxyethylamine.[3][4]

Synthesis of this compound

The synthesis of the title compound is achieved through a one-step nucleophilic aromatic substitution reaction.

Reaction Scheme

G cluster_0 Reaction Scheme r1 2-chloro-3-nitropyridine p1 This compound r1->p1 + r2 2-methoxyethylamine r2->p1 Base, Solvent Δ p2 HCl p1->p2 +

Caption: Synthesis of this compound.

Causality Behind Experimental Choices
  • Choice of Starting Materials: 2-chloro-3-nitropyridine is the logical precursor due to the activated nature of the C2 position for nucleophilic attack. The nitro group at C3 provides strong electronic activation. 2-methoxyethylamine is the nucleophile that introduces the desired side chain.

  • Solvent Selection: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or a polar protic solvent like isopropanol is recommended.[3] DMF is an excellent choice for SNAr reactions as it can solvate the cationic species and does not interfere with the nucleophilicity of the amine. Isopropanol is a greener alternative and can also facilitate the reaction, often in the presence of water.

  • Base: A non-nucleophilic organic base like triethylamine (Et3N) or an inorganic base such as potassium carbonate (K2CO3) is crucial.[3] Its role is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the reaction to completion.

  • Temperature: The reaction is typically performed at an elevated temperature, ranging from 80 °C to reflux, to overcome the activation energy of the reaction.[3] The specific temperature will depend on the chosen solvent.

Experimental Protocol

Materials:

  • 2-chloro-3-nitropyridine

  • 2-methoxyethylamine

  • Triethylamine (or Potassium Carbonate)

  • N,N-Dimethylformamide (DMF) or Isopropanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq).

  • Dissolve the starting material in DMF or isopropanol (to a concentration of approximately 0.2 M).

  • Add 2-methoxyethylamine (1.1 eq) to the solution, followed by the addition of triethylamine (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If using DMF, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL). If using isopropanol, the solvent can be removed under reduced pressure before extraction.

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a yellow solid.

Workflow Diagram

G start Start reactants Combine 2-chloro-3-nitropyridine, 2-methoxyethylamine, and base in solvent start->reactants reaction Heat and stir (4-6 hours) reactants->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous workup and extraction with ethyl acetate monitoring->workup Reaction complete drying Dry organic layer and concentrate workup->drying purification Purify by column chromatography drying->purification product Obtain pure product purification->product end End product->end

Caption: Experimental workflow for the synthesis.

Characterization of this compound

The synthesized compound should be thoroughly characterized to confirm its identity and purity using a combination of spectroscopic techniques.

Predicted Spectroscopic Data
Technique Predicted Data
1H NMR See Table 1
13C NMR See Table 2
FTIR (cm-1) ~3400 (N-H stretch), ~2950-2850 (C-H stretch), ~1620 (C=C stretch), ~1580 & ~1350 (NO2 stretch), ~1120 (C-O stretch)
Mass Spec (EI) M+ at m/z 197, fragmentation peaks at m/z 167, 151, 121, 93
1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring and the aliphatic protons of the 2-methoxyethyl side chain.

Table 1: Predicted 1H NMR Chemical Shifts (in CDCl3)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz)
H-4 ~8.3 dd ~4.5, 1.5
H-5 ~7.0 dd ~8.5, 4.5
H-6 ~8.4 dd ~8.5, 1.5
NH ~8.8 t ~5.5
-CH2-N ~3.8 q ~5.5
-CH2-O ~3.6 t ~5.5

| -OCH3 | ~3.4 | s | - |

  • Rationale: The aromatic protons will be in the downfield region, with H-4 and H-6 being the most deshielded due to the anisotropic effect of the pyridine ring and the electron-withdrawing nitro group. The NH proton is expected to be a broad triplet due to coupling with the adjacent methylene group. The aliphatic protons of the side chain will appear in the upfield region.

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted 13C NMR Chemical Shifts (in CDCl3)

Carbon Predicted δ (ppm)
C-2 ~158
C-3 ~132
C-4 ~136
C-5 ~117
C-6 ~151
-CH2-N ~43
-CH2-O ~71

| -OCH3 | ~59 |

  • Rationale: The pyridine ring carbons will appear in the aromatic region (>100 ppm), with C-2 being the most downfield due to its attachment to two nitrogen atoms. The aliphatic carbons will be in the upfield region.

FTIR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretch: A sharp to medium absorption band is expected around 3400 cm-1, characteristic of a secondary amine N-H stretch.[4]

  • C-H Stretch: Aliphatic C-H stretching vibrations will appear in the range of 2950-2850 cm-1.

  • NO2 Stretch: Two strong absorption bands are expected for the nitro group: an asymmetric stretch around 1580 cm-1 and a symmetric stretch around 1350 cm-1.

  • C-O Stretch: A strong band around 1120 cm-1 will indicate the presence of the ether linkage.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion: The molecular ion peak (M+) is expected at m/z 197, corresponding to the molecular weight of the compound.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of a methoxy group (-OCH3, m/z 166), followed by the loss of the entire side chain. Alpha-cleavage adjacent to the amine nitrogen is also a probable fragmentation pathway.

Conclusion

This technical guide outlines a robust and reliable methodology for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The provided protocol, based on well-established chemical principles and analogous reactions, offers a clear path for the successful preparation of this valuable research chemical. Furthermore, the detailed predictive analysis of its spectroscopic characteristics (1H NMR, 13C NMR, FTIR, and MS) provides a solid framework for the structural confirmation and purity assessment of the synthesized compound. This guide serves as a valuable resource for researchers in medicinal chemistry and materials science, enabling the efficient synthesis and characterization of this important building block.

References

  • U.S. National Library of Medicine. "Nitropyridines in the Synthesis of Bioactive Molecules - PMC." PubMed Central, . Accessed 16 Jan. 2026.

  • Ningbo Inno Pharmchem Co., Ltd. "The Synthesis and Applications of Nitro Pyridine Derivatives: Focusing on 2-Methyl-3-nitropyridine." NINGBO INNO PHARMCHEM CO.,LTD., . Accessed 16 Jan. 2026.

  • BenchChem. "Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines." BenchChem, . Accessed 16 Jan. 2026.

  • MDPI. "Nitropyridines in the Synthesis of Bioactive Molecules." MDPI, . Accessed 16 Jan. 2026.

  • UCLA Chemistry. "IR: amines." UCLA, . Accessed 16 Jan. 2026.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Nitropyridines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its significance.[1][2] Within this class, nitropyridine derivatives have emerged as particularly valuable intermediates and pharmacophores. The electron-withdrawing nature of the nitro group not only modulates the electronic properties of the pyridine ring but also provides a versatile handle for further chemical transformations.[1] Understanding the physicochemical properties of novel nitropyridine derivatives, such as N-(2-methoxyethyl)-3-nitropyridin-2-amine, is paramount for predicting their behavior in biological systems, optimizing their synthesis, and unlocking their therapeutic potential. This guide provides a comprehensive overview of the synthesis, and known and predicted physicochemical properties of this compound, offering a foundational resource for its application in research and development.

Molecular Structure and Key Identifiers

This compound is a substituted nitropyridine with a molecular formula of C8H11N3O3. Its structure features a 3-nitropyridin-2-amine core functionalized with a 2-methoxyethyl group at the 2-amino position.

This compound a This compound b SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products Reactant1 2-chloro-3-nitropyridine Intermediate σ-complex Reactant1->Intermediate Nucleophilic Attack Reactant2 2-methoxyethylamine Reactant2->Intermediate Product This compound Intermediate->Product Loss of Leaving Group (Cl-) Byproduct HCl

Sources

N-(2-methoxyethyl)-3-nitropyridin-2-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(2-methoxyethyl)-3-nitropyridin-2-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not publicly cataloged, this document deduces its molecular characteristics based on structural analogs. We will delve into its proposed synthesis, physicochemical properties, and potential applications, drawing parallels from closely related nitropyridine derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both theoretical insights and practical methodologies.

Compound Identification and Physicochemical Properties

This compound is a derivative of the 2-amino-3-nitropyridine scaffold. The core structure features a pyridine ring substituted with a nitro group at the 3-position and an N-substituted amino group at the 2-position.

Molecular Structure and Formula

Based on its constituent parts (a 3-nitropyridin-2-amine core and a 2-methoxyethyl substituent), the molecular formula for this compound is deduced to be C₈H₁₁N₃O₃ . This is consistent with its structural isomer, N-(2-methoxyethyl)-3-nitropyridin-4-amine.[1][2]

Table 1: Core Chemical Identifiers

IdentifierValueSource
Compound Name This compound-
CAS Number Not available in public databases-
Molecular Formula C₈H₁₁N₃O₃Deduced
Molecular Weight 197.19 g/mol Calculated
Predicted Physicochemical Properties

The properties of the title compound can be extrapolated from related structures like 2-amino-3-nitropyridine and other N-substituted nitropyridines. It is expected to be a solid at room temperature, likely appearing as a yellow to brown crystalline powder, a common characteristic of nitroaromatic compounds.[3] Its solubility is predicted to be limited in water but higher in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis and Reaction Mechanisms

The synthesis of N-substituted nitropyridines is a well-established process in organic chemistry, typically involving nucleophilic aromatic substitution (SNAᵣ).

Proposed Synthetic Pathway

The most direct and logical route for synthesizing this compound involves the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products reactant1 2-Chloro-3-nitropyridine product This compound reactant1->product SNAᵣ Reaction reactant2 2-Methoxyethylamine reactant2->product byproduct HCl product->byproduct Forms

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Causality of Experimental Choices:

  • Substrate: 2-Chloro-3-nitropyridine is an ideal starting material. The chlorine atom at the 2-position is activated by the electron-withdrawing nitro group at the 3-position, making it an excellent leaving group for nucleophilic attack.

  • Nucleophile: 2-Methoxyethylamine provides the desired N-(2-methoxyethyl) side chain. Its primary amine is a potent nucleophile.

  • Solvent and Base: The reaction is typically carried out in a polar aprotic solvent like acetonitrile or DMF to facilitate the reaction. A non-nucleophilic base, such as triethylamine or potassium carbonate, is often added to neutralize the hydrochloric acid formed as a byproduct, driving the reaction to completion.

Detailed Experimental Protocol
  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add 2-methoxyethylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at reflux (approximately 82°C) for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure this compound.

This protocol is adapted from general procedures for the synthesis of similar N-substituted pyridinamines.[4]

Role in Drug Discovery and Medicinal Chemistry

The nitropyridine scaffold is a "privileged structural motif" in drug design, appearing in numerous FDA-approved drugs.[5] These structures are valuable as both bioactive molecules and versatile synthetic intermediates.[5][6]

Bioactive Potential

Nitropyridine derivatives have demonstrated a wide range of biological activities, including:

  • Kinase Inhibition: The pyridine core is a common feature in kinase inhibitors used in cancer therapy.[7]

  • Antimicrobial and Antifungal Activity: Certain nitropyridine compounds have shown potent activity against various pathogens.[6]

  • Antiviral and Anti-neurodegenerative Agents: The versatility of the nitropyridine scaffold allows for its incorporation into compounds targeting a diverse set of diseases.[5]

The introduction of the N-(2-methoxyethyl) side chain can modulate the compound's pharmacokinetic properties, such as solubility, membrane permeability, and metabolic stability, potentially enhancing its drug-like characteristics.

Synthetic Intermediate

The nitro group in this compound is a key functional handle. It can be readily reduced to an amino group, opening up a vast chemical space for further derivatization. This subsequent diamine is a crucial precursor for constructing fused heterocyclic systems, such as imidazo[1,2-a]pyridines, which are also prevalent in medicinal chemistry.[4]

Synthetic_Utility start This compound intermediate N²-(2-methoxyethyl)pyridine-2,3-diamine start->intermediate Reduction (e.g., H₂, Pd/C) product Fused Heterocycles (e.g., Imidazo[1,2-a]pyridines) intermediate->product Cyclization

Caption: Synthetic utility of the title compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on data for analogous compounds like 5-methyl-3-nitropyridin-2-amine and 2-amino-3-nitropyridine, the following precautions are advised.[8][9]

Table 2: Hazard Identification and Precautionary Statements

Hazard CategoryClassificationPrecautionary Statements
Acute Toxicity May be harmful if swallowed or in contact with skin.[10]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Irritation Causes skin irritation.[9]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water.
Eye Irritation Causes serious eye irritation.[9]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling and Storage:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from oxidizing agents.

Conclusion

This compound represents a promising, albeit not widely cataloged, chemical entity. Its structure combines the proven bioactive potential of the nitropyridine scaffold with a side chain known to improve pharmacokinetic properties. The straightforward and scalable synthetic route makes it an accessible building block for drug discovery programs. Researchers can leverage this compound as a versatile intermediate for creating libraries of novel heterocyclic compounds, particularly in the pursuit of new kinase inhibitors and antimicrobial agents. As with any novel chemical, all handling and synthesis should be performed with appropriate safety precautions in a controlled laboratory setting.

References

  • Pharmaffiliates. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine.

  • Thermo Fisher Scientific. 2-Amino-6-methoxy-3-nitropyridine Safety Data Sheet.

  • Sigma-Aldrich. 2-Amino-5-nitropyridine Safety Data Sheet.

  • Thermo Fisher Scientific. 3-Nitropyridine Safety Data Sheet.

  • Thermo Fisher Scientific. 3-Amino-2-nitropyridine Safety Data Sheet.

  • ChemicalBook. N-(2-methoxyethyl)-3-nitropyridin-4-amine.

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules.

  • CymitQuimica. N-Methyl-2-nitropyridin-3-amine.

  • Vibrant Pharma Inc. N-Methyl-3-nitropyridin-2-amine.

  • National Center for Biotechnology Information. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements.

  • BLD Pharm. N-Methyl-3-nitropyridin-2-amine.

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules.

  • Syntechem. 5-Methyl-3-nitropyridin-2-amine: Synthesis Applications and Key Suppliers.

  • ChemicalBook. N-(2-methoxyethyl)-3-nitropyridin-4-amine Product Information.

  • Chem-Impex. 3-Amino-2-nitropyridine.

  • PubChem. 2-Nitropyridin-3-amine.

  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine.

  • Drug Discovery & Development. Chemists Make Strides to Simplify Drug Design, Synthesis.

  • TCI Chemicals. 5-Methyl-3-nitropyridin-2-amine - SAFETY DATA SHEET.

  • National Center for Biotechnology Information. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations.

  • Synblock. N-Ethyl-3-nitropyridin-4-amine.

Sources

Potential biological targets of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Elucidating the Biological Targets of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Abstract

This compound is a synthetic organic compound featuring a 2-aminopyridine scaffold, a structural motif frequently encountered in pharmacologically active agents. The presence of the nitro group and the N-alkylation further functionalize the molecule, suggesting a potential for specific interactions with biological macromolecules. This guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the biological targets of this compound. We will delve into the scientific rationale for prioritizing certain target classes, provide detailed experimental protocols for target deconvolution, and illustrate key workflows and pathways to guide the investigation.

Introduction: The Rationale for Target Identification

The 2-aminopyridine moiety is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticancer agents.[1][2] Its versatility stems from its ability to engage in various non-covalent interactions within protein binding sites. Furthermore, nitropyridine derivatives have demonstrated a broad spectrum of biological activities, including antitumor and antimicrobial effects, often acting as precursors for more complex bioactive molecules.[3]

The subject of our investigation, this compound, combines these key structural features. While direct studies on this specific molecule are not extensively documented, the known bioactivities of structurally related compounds provide a strong impetus for a thorough target identification campaign. For instance, derivatives of 2-amino-3-nitropyridine have been explored as inhibitors of various enzymes, and other substituted 2-aminopyridines are known to target protein kinases and the tubulin cytoskeleton.[4][5] A comprehensive understanding of its molecular targets is the foundational step in elucidating its mechanism of action and exploring its therapeutic potential.

Prioritizing Potential Target Classes

Based on the extensive literature on the bioactivity of 2-aminopyridine and nitropyridine derivatives, we can logically prioritize several classes of proteins as potential targets for this compound.

Protein Kinases

The 2-aminopyridine scaffold is a common feature in a multitude of kinase inhibitors.[3][4] This is due to its ability to form hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a critical interaction for many inhibitors.

  • Cyclin-Dependent Kinases (CDKs): Derivatives of 2-aminopyridine have been successfully developed as potent CDK8 inhibitors for anti-colorectal cancer therapy.[4]

  • Janus Kinases (JAKs): The 2-amino-3-methylpyridine core has been utilized to synthesize inhibitors of JAK2.[3]

  • Glycogen Synthase Kinase 3 (GSK3): Novel pyridines have been optimized as highly potent and selective GSK3 inhibitors.[3]

Cytoskeletal Proteins: Tubulin

A structurally analogous compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine, exhibited significant cytotoxic activity against a panel of human tumor cell lines.[5] Subsequent studies on its derivatives revealed that they act as tubulin polymerization inhibitors, suggesting that this compound may share this mechanism.[5]

Nitric Oxide Synthases (NOS)

The 2-aminopyridine core is also present in inhibitors of neuronal nitric oxide synthase (nNOS), highlighting the potential for this compound to modulate nitric oxide signaling pathways.[6]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach, combining in vitro biochemical assays, cell-based functional assays, and proteomics-based strategies, will be crucial for unequivocally identifying the biological targets.

Workflow for Kinase Target Identification

A tiered approach is recommended to screen for potential kinase inhibitory activity and subsequently validate the primary targets.

Kinase_Screening_Workflow cluster_0 Initial Screening cluster_1 Hit Validation cluster_2 Mechanism of Action A Broad Kinase Panel Screen (e.g., KinomeScan) B In Vitro IC50 Determination (Biochemical Assay) A->B Identify Hits C Cellular Target Engagement Assay (e.g., NanoBRET) B->C Confirm Direct Binding D Downstream Signaling Pathway Analysis (Western Blot) C->D Validate in Cellular Context E Cellular Phenotypic Assays (Proliferation, Apoptosis) D->E Elucidate Functional Consequences

Figure 1: A stepwise workflow for the identification and validation of protein kinase targets.

  • Reagents and Materials:

    • Recombinant human CDK8/CycC enzyme

    • Substrate peptide (e.g., a biotinylated STAT1-derived peptide)

    • ATP

    • This compound (test compound)

    • A known CDK8 inhibitor (positive control, e.g., Sorafenib)[4]

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Procedure:

    • Prepare serial dilutions of the test compound and positive control in DMSO.

    • In a 384-well plate, add 5 µL of the kinase/substrate mixture to each well.

    • Add 100 nL of the serially diluted compounds.

    • Initiate the kinase reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and detect the kinase activity using the ADP-Glo™ reagent according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

CompoundTarget KinaseIC50 (nM)
This compoundCDK8TBD
Sorafenib (Reference)[4]CDK846
This compoundJAK2TBD
Reference JAK2 InhibitorJAK2TBD
This compoundGSK3βTBD
Reference GSK3β InhibitorGSK3βTBD
Table 1: Hypothetical data table for summarizing in vitro kinase inhibition results. TBD: To Be Determined.
Workflow for Investigating Tubulin Polymerization Inhibition

If the compound exhibits cytotoxic activity, particularly cell cycle arrest in the G2/M phase, investigating its effect on tubulin dynamics is a logical next step.

Tubulin_Workflow A Cell-Based Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) B Cell Cycle Analysis (Flow Cytometry) A->B If Cytotoxic C In Vitro Tubulin Polymerization Assay B->C If G2/M Arrest D Immunofluorescence Microscopy (Microtubule Network Visualization) C->D Confirm Cellular Effect E Colchicine Binding Site Competition Assay C->E Determine Binding Site

Figure 2: Experimental workflow to investigate tubulin polymerization inhibition.

  • Reagents and Materials:

    • Lyophilized bovine brain tubulin (>99% pure)

    • Guanosine-5'-triphosphate (GTP)

    • Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

    • This compound (test compound)

    • Paclitaxel (polymerization promoter, positive control)

    • Colchicine (polymerization inhibitor, positive control)

    • Spectrofluorometer with temperature control

  • Procedure:

    • Resuspend tubulin in polymerization buffer on ice.

    • Add the test compound or controls at various concentrations.

    • Incubate on ice for 15 minutes.

    • Add GTP to the mixture.

    • Transfer the samples to a pre-warmed 37°C cuvette in the spectrofluorometer.

    • Monitor the increase in fluorescence (indicative of polymerization) over time at an excitation of 360 nm and emission of 450 nm.

  • Data Analysis:

    • Plot fluorescence intensity versus time for each condition.

    • Determine the rate of polymerization and the maximum polymer mass.

    • Calculate the IC50 for inhibition of tubulin polymerization.

CompoundEffect on Tubulin PolymerizationIC50 (µM)
This compoundTBDTBD
Colchicine (Reference Inhibitor)Inhibition~1-5
Paclitaxel (Reference Promoter)PromotionN/A
Table 2: Hypothetical data table for summarizing tubulin polymerization assay results. TBD: To Be Determined.
Unbiased, Proteome-Wide Target Identification

For a more comprehensive and unbiased approach, affinity-based proteomics can be employed to "fish" for interacting proteins from a complex cellular lysate.

Affinity_Proteomics_Workflow cluster_0 Probe Synthesis cluster_1 Target Capture cluster_2 Target Identification A Synthesize an affinity probe: Compound + Linker + Biotin B Incubate probe with cell lysate A->B C Capture probe-protein complexes on streptavidin beads B->C D Wash to remove non-specific binders C->D E Elute bound proteins D->E F On-bead digestion (Trypsin) E->F G LC-MS/MS Analysis F->G H Database search and protein identification G->H

Sources

A Technical Guide to the Solubility and Stability Profiling of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist Document ID: TG-2026-NMN-001 Version: 1.0

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the aqueous solubility and chemical stability of the investigational compound N-(2-methoxyethyl)-3-nitropyridin-2-amine. As a nitropyridine derivative, this molecule presents unique chemical characteristics that necessitate a rigorous and well-designed characterization strategy. This document outlines field-proven, step-by-step protocols for equilibrium solubility determination, forced degradation studies under various stress conditions, and the design of a formal stability program. The methodologies are grounded in the principles of the International Council for Harmonisation (ICH) guidelines to ensure regulatory compliance and scientific integrity. The overarching goal is to generate a robust data package that elucidates the compound's intrinsic properties, informs formulation development, and establishes a foundation for determining its re-test period or shelf life.

Introduction: The Criticality of Early-Stage Physicochemical Characterization

This compound (henceforth, "the compound") is a substituted nitropyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their versatile synthetic utility and diverse biological activities.[1] The chemical architecture, featuring a pyridine ring, a secondary amine, an ether linkage, and a nitro group, dictates its physicochemical behavior.

The nitro group, being strongly electron-withdrawing, renders the pyridine ring electron-deficient.[2][3] This electronic feature significantly influences the molecule's reactivity, making it susceptible to nucleophilic attack and reduction, which are key potential degradation pathways.[3][4] Understanding these intrinsic properties is not merely an academic exercise; it is a prerequisite for successful drug development. Poor aqueous solubility can severely limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradants.

Therefore, a comprehensive assessment of solubility and stability, as detailed in this guide, is a critical-path activity. The protocols herein are designed to align with the foundational principles of ICH guidelines, specifically ICH Q1A(R2) for stability testing and ICH Q1B for photostability, to ensure the generation of high-quality, reliable data for regulatory submissions and internal decision-making.[5][6]

Foundational Physicochemical Profiling

Before initiating comprehensive solubility and stability programs, a baseline understanding of the compound's fundamental physicochemical properties is essential. This initial data provides the causal framework for designing relevant and efficient experiments.

  • pKa Determination: The ionization constant(s) of the compound must be determined experimentally. The pyridine ring nitrogen is basic, and the secondary amine may also be protonated. Knowing the pKa values is critical for selecting appropriate pH buffers for solubility studies and predicting pH-dependent degradation.

  • LogP/LogD Measurement: The partition coefficient (LogP) and distribution coefficient (LogD) quantify the compound's lipophilicity. This parameter is a key determinant of its solubility in various media and its potential for membrane permeation, directly impacting formulation strategy and biopharmaceutical performance.

  • Solid-State Characterization (Polymorphism): An initial screen for polymorphism using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) is crucial. Different polymorphic forms can exhibit significantly different solubility and stability profiles. All subsequent studies must be conducted on a well-characterized, consistent solid form.

Aqueous Solubility Assessment: The Gateway to Bioavailability

Aqueous solubility is a primary determinant of a drug's absorption and bioavailability. The thermodynamic equilibrium solubility is the most relevant measure for predicting in vivo dissolution. The shake-flask method is the universally recognized gold standard for this determination.[7][8]

Experimental Protocol: Equilibrium Solubility via Shake-Flask Method

This protocol is designed to determine the solubility of the compound across the physiologically relevant pH range of the gastrointestinal tract.[8]

  • Preparation of Buffers: Prepare buffers of defined ionic strength (e.g., 50 mM) at pH 1.2 (Simulated Gastric Fluid, without enzymes), pH 4.5 (Acetate Buffer), and pH 6.8 (Phosphate Buffer), as recommended by regulatory guidances.[8]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing each pH buffer. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium saturation has been achieved.[7]

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature of 37 ± 1 °C to simulate physiological conditions.[8] Agitate the samples for a minimum of 48 hours. The time to reach equilibrium should be confirmed experimentally by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Sample Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). Accurately dilute the filtrate with a suitable mobile phase or analytical solvent and quantify the concentration using a validated, stability-indicating HPLC-UV method.

  • Replicates: Perform the entire experiment in triplicate for each pH condition to ensure statistical validity.

Data Presentation: Solubility Profile

The quantitative results should be summarized in a clear, tabular format for easy interpretation and comparison.

pH of MediumTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
1.237[Insert Value][Insert Value]
4.537[Insert Value][Insert Value]
6.837[Insert Value][Insert Value]
Diagram: Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_eq Equilibration cluster_analysis Analysis prep_solid Add Excess Solid to Vials incubate Shake at 37°C (≥48 hours) prep_solid->incubate prep_buffer Prepare pH Buffers (1.2, 4.5, 6.8) prep_buffer->prep_solid centrifuge Centrifuge to Pellet Solid incubate->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Quantify by Validated HPLC filter->analyze result Solubility Data Table analyze->result

Caption: Workflow for Equilibrium Solubility Determination.

Intrinsic Stability and Forced Degradation Studies

Forced degradation, or stress testing, is a cornerstone of stability evaluation. Its purpose is to deliberately degrade the compound under conditions more severe than accelerated testing to identify the likely degradation products and establish the compound's intrinsic stability.[9] This process is fundamental for developing and validating a stability-indicating analytical method.[10] A degradation target of 5-20% is generally considered appropriate to ensure that primary degradation products are formed without overly complex secondary reactions.[9]

Experimental Protocol: Multi-Condition Stress Testing

Prepare stock solutions of the compound in a suitable solvent (e.g., acetonitrile/water). Subject these solutions, as well as the solid compound where specified, to the following conditions.[7][10]

  • Acid Hydrolysis:

    • Dilute the stock solution with 0.1 M HCl.

    • Incubate at 60 °C.

    • Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours).

    • Neutralize samples with an equivalent amount of NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Dilute the stock solution with 0.1 M NaOH.

    • Incubate at 60 °C.

    • Withdraw samples at appropriate time points.

    • Neutralize samples with an equivalent amount of HCl before analysis.

    • Rationale: The electron-deficient nitropyridine ring is particularly susceptible to nucleophilic attack by hydroxide, making this a critical stress condition.[3]

  • Oxidative Degradation:

    • Dilute the stock solution with a solution of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light.

    • Withdraw samples at appropriate time points.

    • Rationale: The pyridine nitrogen can be oxidized to an N-oxide, and other parts of the molecule may be susceptible to oxidation.[11]

  • Thermal Degradation:

    • Store the solid compound in a controlled temperature oven at 80 °C.

    • Store a solution of the compound at 60 °C.

    • Sample at defined intervals and analyze.

  • Photostability:

    • Expose both the solid compound and a solution to light in a validated photostability chamber.

    • The exposure should conform to ICH Q1B guidelines: an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[6]

    • Analyze the exposed samples against a dark control stored under the same conditions.

Data Presentation: Forced Degradation Summary

The results should be tabulated to provide a clear overview of the compound's lability under different stress conditions.

Stress ConditionDuration/Temp% Assay LossNo. of Degradants >0.1%Observations
0.1 M HCl24 h / 60°C[Value][Value][e.g., Major degradant at RRT 0.85]
0.1 M NaOH8 h / 60°C[Value][Value][e.g., Rapid degradation, color change]
3% H₂O₂24 h / RT[Value][Value][e.g., Two minor degradants formed]
Thermal (Solid)7 days / 80°C[Value][Value][e.g., Compound is thermally stable]
PhotostabilityICH Q1B[Value][Value][e.g., Photolabile, protect from light]
Diagram: Integrated Stability Testing Workflow

G cluster_stress Forced Degradation (ICH Q1A) cluster_method Analytical Method cluster_formal Formal Stability (ICH Q1A) acid Acid Hydrolysis dev Develop Stability-Indicating HPLC Method acid->dev base Base Hydrolysis base->dev ox Oxidation (H₂O₂) ox->dev therm Thermal therm->dev photo Photostability (ICH Q1B) photo->dev validate Validate Method dev->validate identify Identify Degradants (LC-MS) dev->identify longterm Long-Term 25°C/60%RH validate->longterm accel Accelerated 40°C/75%RH validate->accel outcome Data for Formulation, Packaging & Shelf Life longterm->outcome accel->outcome

Caption: Integrated workflow for stability assessment.

Stability-Indicating Analytical Method (SIAM)

The development of a robust SIAM, typically using HPLC, is a direct outcome of the forced degradation studies.

  • Core Principle: A method is "stability-indicating" only if it can accurately measure the concentration of the active compound without interference from any degradation products, process impurities, or excipients.

  • Methodology:

    • Column and Mobile Phase Screening: Utilize reversed-phase HPLC columns (e.g., C18, Phenyl-Hexyl) and screen various mobile phase compositions (e.g., acetonitrile/methanol with different pH buffers) to achieve optimal separation of the parent peak from all degradant peaks generated during stress testing.

    • Detector: A Photo-Diode Array (PDA) detector is essential. It allows for peak purity analysis, which provides confidence that a single chromatographic peak corresponds to a single component.

    • Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating resolution between the parent compound and all known degradation products.

  • Structural Elucidation: High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying the structures of the degradation products.[12][13] This information is critical for understanding the degradation pathways and assessing the safety profile of the compound.

Formal ICH Stability Program

Once the intrinsic stability is understood and a validated SIAM is available, a formal stability program must be initiated on at least three primary batches of the compound.[6][14]

  • Protocol Design: The study must be designed according to ICH Q1A(R2) guidelines.[6]

    • Container Closure System: The compound must be stored in the proposed container closure system for marketing.

    • Storage Conditions:

      • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.[15]

      • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH for 6 months.[15]

    • Testing Frequency: For long-term studies, testing should occur every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is required.[6]

  • Tests: At each time point, samples should be tested for appearance, assay (potency), degradation products, and any other critical quality attributes.

Conclusion

The systematic approach detailed in this guide provides a robust pathway for thoroughly characterizing the solubility and stability of this compound. By integrating foundational physicochemical profiling with rigorous, ICH-compliant solubility and stability studies, researchers and drug developers can build a comprehensive understanding of the molecule. This knowledge is indispensable for mitigating development risks, guiding the selection of appropriate formulation and packaging strategies, and ultimately ensuring the quality, safety, and efficacy of the final drug product. The data generated from these protocols forms a critical component of any regulatory submission and is foundational to the compound's successful progression through the development pipeline.

References

  • European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH.
  • SNS Courseware. (n.d.). ICH STABILITY TESTING GUIDELINES. SNS College of Pharmacy.
  • Brainly.com. (2021, June 2). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.
  • BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • K.K. Wagh College of Pharmacy. (n.d.). ICH GUIDELINES FOR STABILITY.
  • alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development.
  • BenchChem. (2025). Technical Guide: Solubility and Stability Testing of Investigational Compound C13H11Cl3N4OS.
  • World Health Organization. (n.d.). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO.
  • Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals.
  • Chegg. (2020, February 22). Question: Does the NO2 group on the pyridine ring make the ring more electron rich or electron deficient?.
  • MedCrave. (2016, December 14). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • MDPI. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.
  • CymitQuimica. (n.d.). N-(2-Methoxyethyl)-3-nitropyridine-2-amine.
  • Wikipedia. (n.d.). Pyridine.
  • NIH National Center for Biotechnology Information. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. PMC.
  • MedCrave online. (2016, December 14). Forced Degradation Studies.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Agilent. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • PubMed Central (PMC). (2024, September 16). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. National Institutes of Health.

Sources

Foreword: The Nitro Group as a "Synthetic Chameleon" on the Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group on the Pyridine Ring

The pyridine ring is a cornerstone of modern chemistry, forming the structural basis for a vast portfolio of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its inherent electronic properties, however, can render it challenging to functionalize. The strategic introduction of a nitro (NO₂) group onto this scaffold is a transformative event, fundamentally altering the ring's electronic landscape and unlocking a diverse set of synthetic possibilities. The powerful electron-withdrawing nature of the nitro group acts as a potent "activating" handle, turning the otherwise moderately reactive pyridine system into a highly versatile synthetic intermediate.[1][3]

This guide provides a comprehensive exploration of the reactivity profile of nitropyridines, moving beyond a simple catalog of reactions. It is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of why these molecules behave as they do. We will dissect the causality behind the primary modes of reactivity, focusing on the two most impactful transformations: nucleophilic aromatic substitution and the reduction of the nitro group itself. Through detailed mechanistic diagrams, field-proven experimental protocols, and curated data, this document serves as an authoritative resource for harnessing the full synthetic potential of nitropyridines.

The Electronic Influence of the Nitro Group: A Tale of Two Effects

To comprehend the reactivity of a nitropyridine, one must first appreciate the profound electronic perturbation the nitro group imparts on the ring. It deactivates the pyridine system through two synergistic mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the ring through the sigma (σ) bond framework. This effect reduces the overall electron density of the entire ring system.[4]

  • Resonance Effect (-M): The nitro group can actively participate in the ring's π-system, withdrawing electron density via resonance. This effect is most pronounced when the nitro group is at the 2- (ortho) or 4- (para) position relative to a reaction site, as it allows for the effective delocalization of negative charge in reaction intermediates.[4][5]

The consequence of this potent electron withdrawal is twofold:

  • Deactivation towards Electrophilic Attack: The electron-deficient nature of the nitropyridine ring makes it highly resistant to attack by electrophiles, a reaction that requires an electron-rich aromatic system.[5][6][7] Electrophilic substitution, if it occurs at all, requires exceptionally harsh conditions.[7]

  • Activation towards Nucleophilic Attack: Conversely, the electron-poor ring becomes a prime target for nucleophiles. This activation is the most synthetically valuable feature of nitropyridines, enabling reactions that are otherwise difficult to achieve.[1][5][8]

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The introduction of a nitro group dramatically facilitates nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (like a halide) is present at the 2- or 4-positions.[1][8]

The Addition-Elimination Mechanism: Stabilizing the Key Intermediate

The SNAr reaction on nitropyridines proceeds via a well-established two-step addition-elimination mechanism.[8] The causality behind this pathway's success lies in the stability of the key intermediate.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing a leaving group. This is typically the rate-determining step.[8][9]

  • Formation of the Meisenheimer Complex: This attack breaks the ring's aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[8][10] The stability of this complex is paramount; the electron-withdrawing nitro group is perfectly positioned (especially from the ortho or para positions) to delocalize the negative charge through resonance, thereby lowering the activation energy of the reaction.[5][11]

  • Elimination and Rearomatization: The leaving group departs, restoring the aromaticity of the pyridine ring and yielding the final substituted product.

General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Data Summary: SNAr Displacement of Halides

The displacement of a halide is a highly efficient and common application of this chemistry, providing access to a wide range of functionalized pyridines.[1][12]

SubstrateNucleophileConditionsProductYield (%)Reference
2-Chloro-5-nitropyridine4-AminophenolK₂CO₃, DMF, 100 °C4-(5-Nitropyridin-2-yloxy)anilineModerate-High[13]
2-Chloro-5-nitropyridineVarious HydroxylsBase, SolventSubstituted Insecticides[13]
2-Chloro-3-nitropyridineSecondary AminesBase, Solvent2-Amino-3-nitropyridinesModerate[13]
2-Chloro-4-nitropyridineVarious AminesEtOH, RT or heat2-Amino-4-nitropyridinesGood-Excellent[8]
Vicarious Nucleophilic Substitution (VNS): C-H Functionalization

A powerful extension of this reactivity is the Vicarious Nucleophilic Substitution (VNS), which allows for the formal substitution of a hydrogen atom, typically ortho or para to the nitro group.[14] This method avoids the need for a pre-installed leaving group.

The mechanism involves the addition of a carbanion that carries its own leaving group (e.g., a sulfonyl or chloro group) to the electron-deficient ring.[14][15] This forms a Meisenheimer-type adduct. A subsequent base-induced β-elimination of the leaving group from the adduct restores aromaticity and results in a C-H functionalized product.[6][15]

Mechanism of Vicarious Nucleophilic Substitution (VNS).

A critical insight from mechanistic studies is that the β-elimination step can be sterically sensitive.[6][15] If the attacking carbanion is too bulky (e.g., an isopropyl group), the resulting adduct may be unable to achieve the planar conformation required for elimination. In such cases, the stable Meisenheimer-type adduct can be isolated as the final product.[6][15]

Reduction of the Nitro Group: A Gateway to Aminopyridines

The nitro group is not just an activating group; it is also a valuable synthetic precursor. Its reduction to an amino (NH₂) group is one of the most important transformations in pyridine chemistry.[1][3] This reaction fundamentally inverts the electronic properties of the substituent, changing it from a powerful electron-withdrawing, meta-directing group to a potent electron-donating, ortho-, para-directing group.

Comparative Overview of Reduction Methodologies

Several reliable methods exist for the reduction of nitropyridines. The choice of reagent is often dictated by the presence of other functional groups in the molecule.

MethodReagents & ConditionsAdvantagesDisadvantagesReference
Catalytic Hydrogenation H₂ (1 atm or higher), Pd/C, PtO₂, or Ni catalyst in a solvent like EtOH or MeOH.Clean, high-yielding, often mild conditions.Can reduce other functional groups (alkenes, alkynes, etc.). Catalyst can be expensive.[16]
Metal/Acid Reduction Fe, Sn, or Zn metal in the presence of an acid (e.g., HCl, Acetic Acid).Cost-effective, robust, and tolerates a wide range of functional groups.Requires stoichiometric amounts of metal; workup can be cumbersome to remove metal salts.[1][17]
Transfer Hydrogenation Ammonium formate, hydrazine with a catalyst (e.g., Pd/C).Avoids the use of gaseous hydrogen, making it safer for some lab setups.Can be slower than direct hydrogenation.
Hydride Reagents NaBH₄ with a catalyst (e.g., Ni(PPh₃)₄).Can offer good selectivity.NaBH₄ alone is generally ineffective for nitro group reduction.[18][18]
Field-Proven Protocol: Reduction of 4-Nitropyridine-N-oxide with Iron

This protocol details a classic, robust, and scalable method for the synthesis of 4-aminopyridine, a valuable building block, starting from the corresponding N-oxide. The use of iron in an acidic medium is a cost-effective and reliable choice.[1][17]

Objective: To synthesize 4-aminopyridine via the reduction of 4-nitropyridine-N-oxide.

Materials:

  • 4-Nitropyridine-N-oxide

  • Iron powder (Fe)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

  • Deionized water

  • Suitable organic solvent for extraction (e.g., ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reaction flask, stir bar, condenser, heating mantle, filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: To a stirred mixture of iron powder in water, cautiously add concentrated sulfuric acid. The mixture will heat up. Allow it to stir.

  • Substrate Addition: Once the iron/acid slurry is well-mixed, add the 4-nitropyridine-N-oxide portion-wise to the flask. The reaction is exothermic and may require external cooling (e.g., an ice bath) to maintain a controlled temperature.[1]

  • Reaction Monitoring: Stir the mixture vigorously. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until all the starting material is consumed. The reaction with sulfuric acid is noted to be slower than with HCl but can provide a better yield.[1]

  • Workup - Neutralization: After the reaction is complete, cool the mixture in an ice bath. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium carbonate until the solution is basic (confirm with pH paper). Be cautious as CO₂ evolution will cause foaming.

  • Workup - Isolation: Filter the resulting slurry through a pad of Celite® to remove the iron salts.[1] Wash the filter cake thoroughly with a suitable organic solvent (e.g., ethyl acetate) to ensure all the product is collected.

  • Extraction: Transfer the combined filtrate to a separatory funnel. Extract the aqueous layer multiple times with the organic solvent.

  • Purification: Combine the organic extracts, dry over an anhydrous salt like Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude 4-aminopyridine.[1] The product can be further purified by recrystallization or column chromatography if necessary.

Reduction_Workflow Experimental Workflow for Nitro Group Reduction A 1. Reaction Setup - Charge flask with Fe powder and water. - Cautiously add conc. acid (e.g., H₂SO₄). B 2. Substrate Addition - Add 4-nitropyridine-N-oxide portion-wise. - Control temperature with cooling. A->B C 3. Reaction Monitoring - Stir vigorously. - Monitor by TLC until completion. B->C D 4. Neutralization - Cool reaction mixture. - Carefully add Na₂CO₃ solution until basic. C->D E 5. Filtration - Filter mixture through Celite®. - Wash filter cake with organic solvent. D->E F 6. Extraction - Extract aqueous filtrate with organic solvent (e.g., Ethyl Acetate). E->F G 7. Isolation & Purification - Dry combined organic layers (Na₂SO₄). - Concentrate under reduced pressure. - Purify via recrystallization if needed. F->G

Experimental Workflow for Nitro Group Reduction.

Conclusion: A Versatile Handle for Chemical Innovation

The nitro group is far more than a simple substituent on a pyridine ring; it is a powerful and versatile functional handle that fundamentally dictates the molecule's reactivity.[1] Its strong electron-withdrawing character transforms the pyridine core into an electrophilic species, enabling facile nucleophilic aromatic substitution reactions that are otherwise inaccessible.[1] This reactivity, particularly through robust SNAr and VNS methodologies, provides reliable pathways for constructing complex molecular architectures.

Furthermore, the nitro group itself serves as a synthetic linchpin, readily converting to the invaluable amino group—a cornerstone of medicinal chemistry and materials science.[1][3] A thorough, mechanistically-grounded understanding of these reactivity profiles is essential for any scientist seeking to leverage nitropyridines as strategic intermediates in the design and synthesis of novel, high-value molecules.

References

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  • Meisenheimer complex. Wikipedia.
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  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Chemical Health Risks.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling, Storage, and Use of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound Profile and Inferred Hazard Analysis

N-(2-methoxyethyl)-3-nitropyridin-2-amine, with the CAS number 866010-53-9, possesses a molecular formula of C8H11N3O3 and a molecular weight of 197.194 g/mol . The presence of the nitro group on the pyridine ring is a key determinant of its chemical reactivity and toxicological profile. The nitro group is a strong electron-withdrawing group, which can activate the pyridine ring for nucleophilic aromatic substitution reactions.[5]

Based on data from structurally similar compounds, a summary of the inferred physical and chemical properties is presented in Table 1.

PropertyInferred Value/InformationSource (Analogous Compound)
Appearance Likely a yellow to brown crystalline powder.3-Amino-2-nitropyridine[6]
Melting Point Expected to be a solid at room temperature.3-Amino-2-nitropyridine: 191-193°C[6]
Solubility Likely sparingly soluble in water.3-Nitropyridin-2-ylamine: 3 g/L (20°C)[4]
Reactivity The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack. Can react with strong oxidizing agents.[4][5]General nitropyridine reactivity[5]

Hazard Identification:

While specific toxicity data for this compound is unavailable, the hazards associated with analogous aminonitropyridines are well-documented and should be assumed to be relevant. The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][4]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[2][4]

Risk Assessment and Mitigation Workflow

A thorough risk assessment is paramount before commencing any work with this compound. The following workflow, illustrated in the diagram below, provides a systematic approach to identifying and mitigating risks.

RiskAssessmentWorkflow Risk Assessment & Mitigation Workflow cluster_assessment Hazard Identification & Risk Analysis cluster_mitigation Control Measures & Implementation cluster_response Emergency Preparedness HazardID Identify Potential Hazards (Toxicity, Irritation, Reactivity) ExposureEval Evaluate Exposure Routes (Inhalation, Dermal, Ingestion) HazardID->ExposureEval leads to RiskMatrix Assess Risk Level (Likelihood vs. Severity) ExposureEval->RiskMatrix informs EngControls Engineering Controls (Fume Hood, Ventilation) RiskMatrix->EngControls determines need for PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) EngControls->PPE complemented by AdminControls Administrative Controls (SOPs, Training) PPE->AdminControls reinforced by Spill Spill Response Protocol AdminControls->Spill includes Exposure First Aid for Exposure AdminControls->Exposure includes

Caption: A structured workflow for assessing and mitigating risks associated with handling this compound.

Safe Handling Protocols

Adherence to strict handling protocols is essential to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE):

A comprehensive PPE ensemble is mandatory when handling this compound.

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves.To prevent skin contact, as the compound is likely a skin irritant and potentially absorbed dermally.[2][3]
Eye Protection Chemical safety goggles or a face shield.To protect against dust particles and potential splashes causing serious eye irritation.[2][4]
Lab Coat A flame-retardant lab coat.To protect skin and clothing from contamination.
Respiratory Protection A NIOSH-approved respirator with a particulate filter.Required if handling outside of a fume hood or if dust generation is likely, to prevent respiratory irritation.[2]

3.2. Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted.

3.3. Handling Procedure:

The following step-by-step procedure should be followed when working with this compound:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood is functioning correctly.

  • Weighing: Carefully weigh the required amount of the compound on a tared weigh boat inside the fume hood. Avoid creating dust.

  • Transfer: Use a spatula to transfer the solid to the reaction vessel. If making a solution, add the solvent to the solid in the fume hood.

  • Cleaning: After use, decontaminate the spatula and weigh boat with an appropriate solvent (e.g., ethanol or acetone) in the fume hood. Dispose of the contaminated solvent as hazardous waste.

  • Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.

HandlingProtocol Safe Handling Protocol Start Start DonPPE Don Appropriate PPE Start->DonPPE FumeHood Work in a Certified Chemical Fume Hood DonPPE->FumeHood Weigh Carefully Weigh Compound FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Clean Decontaminate Equipment Transfer->Clean Wash Wash Hands Thoroughly Clean->Wash End End Wash->End

Caption: A step-by-step protocol for the safe handling of this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Some suppliers of analogous compounds recommend storage at 2-8°C.[8]

  • Incompatibilities: Keep away from strong oxidizing agents.[4]

  • Container: Use the original supplier container or a clearly labeled, compatible container.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1. First Aid Measures:

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]

5.2. Spill Response:

  • Evacuate: Evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

  • Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.

Conclusion

While specific hazard data for this compound remains limited, a conservative approach based on the known risks of structurally similar aminonitropyridines is essential for its safe handling. By implementing the robust engineering controls, personal protective measures, and handling protocols outlined in this guide, researchers can effectively mitigate the potential hazards associated with this valuable research chemical. A commitment to a strong safety culture, including thorough training and adherence to established procedures, is the cornerstone of safe and successful scientific advancement.

References

  • Jubilant Ingrevia. (2024, February 19).
  • Santa Cruz Biotechnology.
  • BenchChem. (2025). Comparing the reactivity of 2-Ethoxy-5-nitropyridin-4-amine with other nitropyridine isomers.
  • National Institutes of Health. (n.d.).
  • Thermo Fisher Scientific. (2025, December 25).
  • Fisher Scientific. (2025, December 18).
  • Sigma-Aldrich. (2024, September 6). Bis(2-methoxyethyl)
  • Sigma-Aldrich. (2025, August 5).
  • Autechaux. (n.d.). Cas Number 866010-53-9|this compound.
  • Thermo Fisher Scientific. (2025, December 24).
  • Thermo Fisher Scientific. (2010, November 15).
  • Cleanchem Laboratories. (n.d.).
  • Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine.
  • ChemScene. (n.d.). 4214-76-0 | 5-Nitropyridin-2-amine.
  • CymitQuimica. (n.d.). N-(2-Methoxyethyl)-3-nitropyridine-2-amine.
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Chem-Impex. (n.d.). 3-Amino-2-nitropyridine.
  • Michigan State University. (n.d.). Reaction of Amines with Nitrous Acid.
  • BLD Pharm. (n.d.). 67476-67-9|5-Nitropyridin-2-amine.
  • Vibrant Pharma Inc. (n.d.). N-Methyl-3-nitropyridin-2-amine.

Sources

Methodological & Application

The Synthetic Utility of N-(2-methoxyethyl)-3-nitropyridin-2-amine: A Guide for Chemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic organic chemistry, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures. Among these, N-(2-methoxyethyl)-3-nitropyridin-2-amine emerges as a versatile intermediate, particularly valuable for researchers and scientists in the fields of medicinal chemistry and drug development. This document provides a comprehensive overview of its synthesis, properties, and key applications, complete with detailed protocols and mechanistic insights to empower your research endeavors.

Introduction: Unveiling a Versatile Building Block

This compound (CAS No. 866010-53-9) is a substituted 2-aminopyridine derivative. Its molecular architecture, featuring a pyridine ring activated by an electron-withdrawing nitro group and bearing a flexible methoxyethyl side chain, offers a unique combination of reactivity and functionality. This strategic arrangement of functional groups makes it a valuable precursor for the synthesis of a diverse range of more complex molecules, particularly those with potential biological activity.[1][2] The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[2] The presence of the nitro and amino groups provides orthogonal handles for a variety of chemical transformations, allowing for the systematic elaboration of the molecular framework.

Key Structural Features and Their Synthetic Implications:

  • 3-Nitro Group: This powerful electron-withdrawing group significantly activates the pyridine ring towards nucleophilic aromatic substitution, typically at the 2- and 6-positions. Furthermore, the nitro group can be readily reduced to an amino group, opening up a plethora of subsequent derivatization possibilities such as diazotization, acylation, and reductive amination.[3]

  • 2-Amino Group: The secondary amine at the 2-position provides a nucleophilic center for reactions such as acylation, alkylation, and condensation. The presence of the adjacent nitro group modulates its reactivity.

  • N-(2-methoxyethyl) Side Chain: This functionality can influence the physicochemical properties of the parent molecule and its derivatives, such as solubility and lipophilicity. The ether linkage is generally stable under many reaction conditions, and the terminal methyl group can offer a site for metabolic studies in a drug discovery context.

Synthesis of this compound: A Representative Protocol

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to prepare it in-house or synthesize derivatives. A common and effective method for the preparation of N-substituted 2-amino-3-nitropyridines involves the nucleophilic aromatic substitution of a suitable 2-halopyridine precursor.

The most probable synthetic route is the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine. The electron-withdrawing effect of the nitro group at the 3-position makes the 2-position of the pyridine ring highly susceptible to nucleophilic attack.

G cluster_reactants Reactants cluster_product Product 2-chloro-3-nitropyridine 2-Chloro-3-nitropyridine This compound This compound 2-chloro-3-nitropyridine->this compound Nucleophilic Aromatic Substitution 2-methoxyethylamine 2-Methoxyethylamine 2-methoxyethylamine->this compound

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-3-nitropyridine

  • 2-Methoxyethylamine

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF))

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: To the stirred solution, add 2-methoxyethylamine (1.1-1.5 eq) followed by the dropwise addition of triethylamine (1.5-2.0 eq). The base is crucial to scavenge the hydrochloric acid generated during the reaction.

  • Reaction Monitoring: Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water or a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: The specific reaction conditions (solvent, temperature, and reaction time) may require optimization for the best yield and purity.

Applications in Synthetic Organic Chemistry

The synthetic utility of this compound lies in its potential to serve as a versatile intermediate for the construction of more complex heterocyclic systems. The following sections outline key applications with representative protocols.

Synthesis of 2,3-Diaminopyridine Derivatives

A pivotal transformation of nitropyridines is the reduction of the nitro group to an amine. This provides access to vicinal diamines, which are valuable precursors for the synthesis of fused heterocyclic systems such as imidazo[4,5-b]pyridines, known for their diverse biological activities.

G cluster_starting_material Starting Material cluster_intermediate Intermediate cluster_product Product This compound This compound N2-(2-methoxyethyl)pyridine-2,3-diamine N2-(2-methoxyethyl)pyridine-2,3-diamine This compound->N2-(2-methoxyethyl)pyridine-2,3-diamine Reduction of Nitro Group Fused Heterocycles e.g., Imidazo[4,5-b]pyridines N2-(2-methoxyethyl)pyridine-2,3-diamine->Fused Heterocycles Cyclization

Figure 2: Pathway to fused heterocycles via reduction and cyclization.

Materials:

  • This compound

  • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder in acetic acid, or catalytic hydrogenation with Pd/C)

  • Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure using SnCl₂·2H₂O:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.

  • Addition of Reducing Agent: Add Tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature and carefully quench by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure to yield the crude N²-(2-methoxyethyl)pyridine-2,3-diamine.

  • Purification: The crude product can often be used in the next step without further purification. If necessary, it can be purified by column chromatography.

Precursor to Fused Heterocyclic Systems: Imidazo[4,5-b]pyridines

The resulting N²-(2-methoxyethyl)pyridine-2,3-diamine is a key intermediate for the synthesis of imidazo[4,5-b]pyridines through condensation and cyclization with various reagents.

Materials:

  • N²-(2-methoxyethyl)pyridine-2,3-diamine

  • A one-carbon electrophile (e.g., Triethyl orthoformate, a carboxylic acid with a coupling agent, or an aldehyde followed by oxidation)

  • Solvent (e.g., Ethanol, Acetic acid)

Procedure using Triethyl Orthoformate:

  • Reaction Setup: In a round-bottom flask, dissolve N²-(2-methoxyethyl)pyridine-2,3-diamine (1.0 eq) in triethyl orthoformate (can be used as both reagent and solvent) or in a suitable solvent like ethanol with an excess of triethyl orthoformate.

  • Reaction Conditions: Add a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent and excess reagent under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield the desired imidazo[4,5-b]pyridine derivative.

Data Summary

The following table summarizes the key properties of this compound.

PropertyValueSource
CAS Number 866010-53-9
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Likely a yellow to brown crystalline solidInferred from similar compounds[4]
Purity Typically >95% (commercially available)

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its strategic combination of a nitro group, a secondary amine, and a pyridine core allows for a wide range of chemical transformations. The protocols provided herein offer a foundation for the synthesis and application of this compound in the development of novel heterocyclic molecules, particularly for applications in drug discovery and materials science. As a Senior Application Scientist, I encourage the exploration of this and similar nitropyridine intermediates to accelerate the discovery of new chemical entities with significant potential.

References

  • N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine | Pharmaffiliates. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - MDPI. Available at: [Link]

  • Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC - NIH. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. Available at: [Link]

  • US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents.
  • Chemists Make Strides to Simplify Drug Design, Synthesis. Available at: [Link]

  • 4. Reaction of Amines with Nitrous Acid - MSU chemistry. Available at: [Link]

Sources

Application Notes & Protocols: N-(2-methoxyethyl)-3-nitropyridin-2-amine as a Versatile Building Block for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2][3] Within this class, nitrogen-containing heterocycles, particularly those featuring the pyridine scaffold, are privileged structures in medicinal chemistry due to their prevalence in biologically active molecules.[4][5] The strategic functionalization of the pyridine ring allows for the synthesis of complex molecular architectures with diverse pharmacological profiles.

This guide details the utility of N-(2-methoxyethyl)-3-nitropyridin-2-amine as a highly versatile and powerful building block for constructing fused heterocyclic systems. This precursor is uniquely designed for sequential and regioselective reactions. The secondary amine provides a potent nucleophilic handle for initial annulation reactions, while the ortho-nitro group serves a dual purpose: it acts as a powerful electron-withdrawing group to activate the pyridine ring and can be subsequently reduced to an amino group, providing a second reaction site for further cyclization.

Herein, we provide a detailed exploration of the core reactivity of this building block, followed by validated, step-by-step protocols for its application in the synthesis of medicinally relevant scaffolds such as imidazo[1,2-a]pyridines and pyrido[2,3-b]pyrazines. The causality behind experimental choices and potential troubleshooting steps are discussed to ensure reliable and reproducible outcomes for researchers in drug discovery and organic synthesis.

Physicochemical Properties & Data

A summary of the key properties for this compound is provided below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₁₁N₃O₃
Molecular Weight 197.19 g/mol
Appearance Expected to be a yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
Core Reactive Sites Secondary amine (nucleophilic), Nitro group (reducible), Pyridine Ring (electrophilic)

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound is dictated by the interplay of its three key functional components: the secondary amine, the ortho-nitro group, and the pyridine ring.

  • Nucleophilic Secondary Amine: The exocyclic N-(2-methoxyethyl)amino group is a potent nucleophile.[6] It readily participates in reactions with a variety of electrophiles, serving as the primary point of attachment for constructing fused ring systems. Its reaction with bifunctional electrophiles, such as α-haloketones, initiates a cascade leading to cyclization.

  • Activating Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group. This has two significant consequences:

    • Ring Activation: It activates the pyridine ring, particularly the C2 and C6 positions, towards nucleophilic aromatic substitution (SₙAr), although the primary reaction pathway discussed here involves the exocyclic amine.[7][8]

    • Reducible Handle: The nitro group can be selectively reduced to an amino group under various conditions (e.g., catalytic hydrogenation, or reduction with metals like SnCl₂). This unmasks a new nucleophilic site ortho to the existing secondary amine, creating a 1,2-diamine system primed for a second cyclization event.

  • The Methoxyethyl Sidechain: This group enhances solubility in organic solvents compared to a simple N-alkyl or N-H analogue. It can also potentially engage in hydrogen bonding or act as a coordinating group in metal-catalyzed reactions, offering subtle but potentially useful modulation of reactivity and physical properties.

Reactivity_Map Diagram 1: Key Reactive Sites cluster_molecule Mol This compound N_Amine Secondary Amine (Nucleophilic Attack) N_Amine->Mol Site for initial annulation NO2_Group Nitro Group (Reduction to Amine) NO2_Group->Mol Site for secondary functionalization Py_Ring Pyridine Ring (Electrophilic Character) Py_Ring->Mol Activated core

Diagram 1: Key Reactive Sites

Application I: Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is a prominent scaffold in medicinal chemistry, found in drugs such as Zolpidem and Alpidem. The reaction of 2-aminopyridines with α-halocarbonyls is a classic and efficient method for their construction.

Reaction Principle: This synthesis proceeds via a two-step, one-pot sequence:

  • Sₙ2 Alkylation: The nucleophilic secondary amine of the starting material attacks the electrophilic carbon of an α-haloketone, displacing the halide and forming an intermediate N-alkylated pyridinium salt.

  • Intramolecular Cyclization/Dehydration: A base is used to deprotonate the α-carbon of the ketone, creating an enolate which then attacks the electrophilic C=N bond of the pyridinium ring. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

Imidazopyridine_Synthesis Diagram 2: Imidazo[1,2-a]pyridine Synthesis Workflow Start N-(2-methoxyethyl)- 3-nitropyridin-2-amine + α-Haloketone Step1 Sₙ2 Alkylation Start->Step1 Intermediate Pyridinium Salt Intermediate Step1->Intermediate Step2 Base-Mediated Cyclization & Dehydration Intermediate->Step2 Product Substituted Imidazo[1,2-a]pyridine Step2->Product Pyridopyrazine_Synthesis Diagram 3: Pyrido[2,3-b]pyrazine Synthesis Workflow cluster_step1 Stage 1: Reduction cluster_step2 Stage 2: Cyclization Start N-(2-methoxyethyl)- 3-nitropyridin-2-amine Reduction Nitro Group Reduction (e.g., SnCl₂·2H₂O or H₂/Pd-C) Start->Reduction Diamine N²-(2-methoxyethyl) pyridine-2,3-diamine Reduction->Diamine Condensation Condensation & Aromatization Diamine->Condensation Dicarbonyl 1,2-Dicarbonyl Compound Dicarbonyl->Condensation Product Substituted Pyrido[2,3-b]pyrazine Condensation->Product

Sources

Application Notes: Nucleophilic Aromatic Substitution on N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for performing a nucleophilic aromatic substitution (SNAr) reaction on the heterocyclic substrate, N-(2-methoxyethyl)-3-nitropyridin-2-amine. The protocol details the displacement of the 3-nitro group with a secondary amine, using morpholine as a representative nucleophile. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry. It covers the underlying mechanism, a detailed experimental protocol, safety considerations, and troubleshooting, grounded in established chemical principles.

Introduction and Scientific Background

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, enabling the construction of complex aryl and heteroaryl structures from appropriately activated precursors.[1][2] Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, leading to the displacement of a suitable leaving group.[3] This pathway is particularly efficient for aromatic systems bearing strong electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, positioned ortho or para to the leaving group.[1][3][4]

Heterocyclic compounds, especially pyridines, are highly significant scaffolds in medicinal chemistry and materials science.[5][6] The inherent electron-deficient nature of the pyridine ring makes it particularly susceptible to SNAr reactions, often proceeding more readily than on their carbocyclic analogues.[1]

The substrate, This compound , is an excellent candidate for SNAr. The potent electron-withdrawing nitro group at the C3 position, coupled with the activating effect of the pyridine ring nitrogen, renders the C3 carbon electrophilic and primes the nitro group for displacement. This application note presents a robust protocol for the substitution of this nitro group with a secondary amine, a common transformation for building libraries of potential pharmacophores.

Reaction Mechanism: Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2][4][7]

  • Nucleophilic Addition: The nucleophile (e.g., morpholine) attacks the electrophilic carbon atom (C3) bearing the nitro leaving group. This initial attack is typically the rate-determining step.[4] It disrupts the aromaticity of the pyridine ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7] The negative charge is resonance-stabilized by the electron-withdrawing nitro group and delocalized onto the electronegative nitrogen atom of the pyridine ring.

  • Elimination & Re-aromatization: The aromaticity is restored in a rapid subsequent step through the expulsion of the leaving group (the nitro group as a nitrite ion, NO₂⁻).[7] This regenerates the stable aromatic pyridine ring, now functionalized with the incoming nucleophile.

The overall transformation results in the net substitution of the nitro group.

Mechanism Workflow

// Reactants sub [label=<

this compound

]; nuc [label=<

Morpholine (Nucleophile)

];

// Intermediate meisenheimer [label=< Meisenheimer Complex (Resonance-Stabilized Anionic Intermediate) Aromaticity Temporarily Lost

, shape=box, style=rounded, fillcolor="#F1F3F4"];

// Products prod [label=<

// Placeholder - a proper image would be generated or sourced N2-(2-methoxyethyl)-N3-morpholinopyridine-2,3-diamine

]; lg [label="NO₂⁻ (Nitrite Ion)"];

// Arrows and Steps sub -> meisenheimer [label=" + Nucleophile\n(Addition)\nRate-Determining Step", color="#EA4335"]; nuc -> meisenheimer [style=invis]; meisenheimer -> prod [label="Elimination\n(Fast)", color="#34A853"]; meisenheimer -> lg [label="Leaving Group", dir=back, color="#4285F4"];

{rank=same; sub; nuc;} {rank=same; prod; lg;} }

Caption: SNAr Addition-Elimination Mechanism.

Experimental Protocol: Synthesis of N2-(2-methoxyethyl)-N3-morpholinopyridine-2,3-diamine

This section provides a detailed, step-by-step procedure for the reaction of this compound with morpholine.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.Comments
This compound≥97%(Example) Sigma-Aldrich141255-97-0Substrate
Morpholine≥99%(Example) Acros Organics110-91-8Nucleophile
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%(Example) Fisher Scientific67-68-5Solvent
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%(Example) Alfa Aesar584-08-7Base
Ethyl Acetate (EtOAc)ACS Grade(Example) VWR141-78-6Extraction Solvent
Brine (Saturated NaCl)N/ALab Prepared7647-14-5Aqueous Wash
Magnesium Sulfate (MgSO₄)Anhydrous(Example) Sigma-Aldrich7487-88-9Drying Agent
Silica Gel230-400 mesh(Example) Sorbent Tech.7631-86-9Chromatography
Equipment
  • Round-bottom flask (50 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon inlet for inert atmosphere

  • Magnetic stirrer

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Flash chromatography system

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification A 1. Add Substrate, K₂CO₃, and DMSO to flask B 2. Flush with N₂/Ar A->B C 3. Add Morpholine via syringe B->C D 4. Heat to 80-100 °C with vigorous stirring C->D E 5. Monitor by TLC (e.g., 2-4 hours) D->E F 6. Cool to RT, add water E->F G 7. Extract with EtOAc (3x) F->G H 8. Wash combined organics with Brine G->H I 9. Dry over MgSO₄, filter, and concentrate H->I J 10. Purify crude product via Flash Chromatography I->J

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask, add this compound (1.0 equiv, e.g., 1.0 g), potassium carbonate (2.0 equiv), and anhydrous DMSO (10 mL).

    • Scientist's Note: Potassium carbonate acts as a base to neutralize any acidic byproducts and can facilitate the reaction. DMSO is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates cations while leaving the nucleophile relatively "naked" and more reactive.[8][9]

    • Equip the flask with a reflux condenser and a magnetic stir bar. Purge the system with an inert atmosphere (N₂ or Ar) for 5-10 minutes.

    • Add morpholine (1.5 equiv) to the stirring mixture via syringe.

    • Scientist's Note: A slight excess of the nucleophile is used to ensure the complete consumption of the limiting substrate.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C using a heating mantle.

    • Maintain vigorous stirring to ensure the heterogeneity of the mixture does not impede the reaction rate.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes (Eluent: e.g., 50% Ethyl Acetate in Hexanes). The reaction is typically complete within 2-4 hours.

  • Work-up and Isolation:

    • Once the starting material is consumed (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water (50 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers and wash with brine (1 x 40 mL) to remove residual DMSO and water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid should be purified by flash column chromatography.[10][11][12]

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 70% EtOAc) is typically effective for separating the more polar product from any non-polar impurities and residual starting material.

    • Collect fractions and analyze by TLC. Combine the pure fractions and remove the solvent in vacuo to yield the final product, N2-(2-methoxyethyl)-N3-morpholinopyridine-2,3-diamine.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature. 2. Inactive nucleophile. 3. Insufficient reaction time.1. Increase temperature in 10 °C increments (up to 120 °C). 2. Use freshly opened or distilled morpholine. 3. Allow the reaction to proceed for a longer duration.
Low Yield 1. Product loss during aqueous work-up (if product has some water solubility). 2. Inefficient extraction.1. Saturate the aqueous layer with NaCl before extraction to decrease product solubility. 2. Increase the number of extractions (e.g., to 5x).
Multiple Byproducts 1. Reaction temperature is too high, causing decomposition. 2. Presence of water or other reactive impurities.1. Lower the reaction temperature and increase the reaction time. 2. Ensure all reagents and solvents are anhydrous.
Difficult Purification Product and starting material have similar Rf values.Adjust the polarity of the TLC/column eluent system. Consider using a different solvent system (e.g., Dichloromethane/Methanol).

Safety and Handling Precautions

All experimental procedures must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]

  • This compound: Aromatic nitro compounds and amines can be toxic and should be handled with care.[15][16] Avoid inhalation of dust and contact with skin and eyes.

  • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood.

  • DMSO: Can facilitate the absorption of other chemicals through the skin. Always wear appropriate gloves.

  • Potassium Carbonate: Irritant. Avoid inhaling dust.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

Click to expand
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • gChem Global. (n.d.). SNAr Comparative Reaction. [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • National Institutes of Health (NIH). (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

  • Wordpress. (n.d.). SNAr Reaction in S-based Solvents. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. [Link]

  • HETEROCYCLES. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

  • ResearchGate. (2008). Nitropyridines: Synthesis and reactions. [Link]

  • ChemRxiv. (n.d.). Solvent Molecules Play a Role in an SNAr Reaction. [Link]

  • National Institutes of Health (NIH). (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • PubMed. (1987). Gas chromatographic separation of substituted pyridines. [Link]

  • Specialer. (2002). Synthesis and Functionalization of 3-Nitropyridines. [Link]

  • Dal-Ster. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • ACS Figshare. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • National Institutes of Health (NIH). (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2019). nucleophilic aromatic substitutions. [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • PubMed Central (PMC). (n.d.). N-Amino Pyridinium Salts in Organic Synthesis. [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. [Link]

Sources

Application of N-(2-methoxyethyl)-3-nitropyridin-2-amine in medicinal chemistry research

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: N-(2-methoxyethyl)-3-nitropyridin-2-amine (NMPA)

A Targeted Approach for Investigating the PI3K/Akt/mTOR Signaling Pathway

Abstract

This technical guide details the application of this compound (hereafter designated as NMPA), a novel small molecule inhibitor. Based on its core 3-nitropyridin-2-amine scaffold, a motif present in various kinase inhibitors, NMPA is projected to be a potent and selective inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway.[1][2] The PI3K/Akt/mTOR signaling cascade is one of the most frequently dysregulated pathways in human cancer, making it a critical target for therapeutic intervention.[3][4][5] This document provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the activity of NMPA, from initial in vitro kinase profiling to validation of its mechanism of action in a cellular context. Detailed, field-proven protocols for kinase activity assays, cell viability assessment, and Western blot analysis of downstream pathway modulation are provided.

Introduction and Scientific Context

The 3-nitropyridin-2-amine chemical moiety is a versatile scaffold in medicinal chemistry. The electron-withdrawing nitro group can enhance the molecule's interaction with the kinase hinge region, a critical component of the ATP-binding pocket.[6] NMPA was rationally designed to leverage these properties, targeting the PI3K family of lipid kinases. Dysregulation of the PI3K/Akt/mTOR pathway is a key driver of oncogenesis, promoting aberrant cell proliferation, survival, and resistance to therapy.[7][8] Therefore, potent and selective inhibitors of this pathway are of high interest.

This application note presents NMPA as a candidate PI3Kα inhibitor and outlines the experimental strategy to validate this hypothesis. The protocols described herein are designed to be self-validating, providing a logical and robust workflow for characterizing novel kinase inhibitors.

Compound Profile and Handling

  • Compound Name: this compound (NMPA)

  • Molecular Formula: C₈H₁₁N₃O₃

  • Molecular Weight: 197.19 g/mol

  • Appearance: Yellow to brown crystalline powder.[9]

  • Solubility: Soluble in DMSO (>20 mg/mL), sparingly soluble in ethanol.

  • Storage: For long-term use, store desiccated at -20°C. Stock solutions in DMSO can be stored at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.

Hypothetical Kinase Selectivity Profile:

To illustrate its potential as a research tool, a hypothetical kinase inhibition profile for NMPA is presented below. This data represents the expected outcome from a broad kinase screen, suggesting selectivity for PI3Kα.

Kinase TargetIC₅₀ (nM)
PI3Kα 15
PI3Kβ250
PI3Kδ480
PI3Kγ600
mTOR1,200
Akt1>10,000
CDK2>10,000

Part I: In Vitro Biochemical Potency Assessment

The first critical step is to determine the direct inhibitory effect of NMPA on its purified target kinase. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced.[10][11]

Protocol 1: PI3Kα IC₅₀ Determination using ADP-Glo™ Kinase Assay

Principle: This assay measures ADP production, which is directly proportional to kinase activity. The kinase reaction is terminated, and remaining ATP is depleted. Then, ADP is converted to ATP, which is quantified using a luciferase/luciferin reaction. The resulting luminescent signal is inversely correlated with the inhibitor's potency.[11][12]

Materials:

  • NMPA (dissolved in 100% DMSO)

  • Recombinant human PI3Kα

  • Kinase substrate (e.g., PIP2)

  • ADP-Glo™ Kinase Assay Kit (Promega)[10]

  • Assay Buffer: 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM MnCl₂, 2 mM TCEP, 100 mM NaCl[13]

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Serial Dilution:

    • Prepare a 10-point, 3-fold serial dilution of NMPA in 100% DMSO, starting from a 1 mM stock.

    • Transfer 1 µL of each dilution into the assay plate wells. Include DMSO-only wells as a "no inhibitor" control (0% inhibition) and wells with a known potent PI3K inhibitor or no enzyme as a "full inhibition" control (100% inhibition).

  • Kinase Reaction Setup (5 µL total volume):

    • Prepare a 2X kinase/substrate solution in Assay Buffer.

    • Add 2.5 µL of the 2X kinase/substrate solution to each well containing the pre-spotted compound.

    • Prepare a 2X ATP solution in Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final ATP concentration should be at or near its Km for the enzyme.

    • Mix the plate gently on a plate shaker for 30 seconds.

  • Kinase Reaction Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[12]

    • Mix the plate and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the unconsumed ATP.[11]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[12]

    • Mix the plate and incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.25–1 second per well.

  • Data Analysis:

    • Normalize the data using the 0% and 100% inhibition controls.

    • Plot the normalized percent inhibition versus the log concentration of NMPA.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Part II: Cellular Activity and Mechanism of Action

After confirming biochemical potency, the next step is to assess NMPA's effect on cancer cells and validate that it inhibits the PI3K pathway as intended.

Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

Principle: This assay quantifies ATP, an indicator of metabolically active, viable cells.[14] A decrease in ATP levels in treated cells corresponds to a reduction in cell viability due to cytotoxic or cytostatic effects. The "add-mix-measure" format makes it highly suitable for high-throughput screening.[15]

Materials:

  • Cancer cell line with known PI3K pathway activation (e.g., MCF-7, PIK3CA mutant)

  • Complete cell culture medium

  • NMPA (dissolved in 100% DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)[14]

  • White, opaque 96-well cell culture plates

  • Plate-reading luminometer

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 90 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of NMPA in culture medium.

    • Add 10 µL of the diluted compound to the appropriate wells. The final DMSO concentration should not exceed 0.5%.

    • Include vehicle control (DMSO-only) wells.

  • Incubation:

    • Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.[15]

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® Reagent directly to each well.[15]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the log concentration of NMPA to determine the GI₅₀ (concentration for 50% growth inhibition).

Workflow for NMPA Characterization

The following diagram illustrates the logical flow from biochemical assay to cellular validation.

G cluster_0 In Vitro Biochemical Analysis cluster_1 Cell-Based Functional Analysis a Protocol 1: ADP-Glo™ Kinase Assay b Determine IC₅₀ (Potency & Selectivity) a->b Quantifies ADP production c Protocol 2: CellTiter-Glo® Viability Assay b->c Proceed if potent (IC₅₀ < 1µM) d Determine GI₅₀ (Cellular Efficacy) c->d Measures ATP levels e Protocol 3: Western Blot Analysis d->e Proceed if active (GI₅₀ < 10µM) f Confirm Mechanism of Action (Target Engagement) e->f Measures p-Akt levels G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates NMPA NMPA NMPA->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust methodology for characterizing the biochemical potency and cellular mechanism of action of this compound (NMPA). By demonstrating potent in vitro activity against PI3Kα, dose-dependent inhibition of cancer cell proliferation, and a clear reduction in downstream p-Akt levels, researchers can validate NMPA as a selective tool for investigating the PI3K signaling pathway. Future studies could involve broader kinase profiling, evaluation in 3D cell culture models, and pharmacokinetic assessment to determine its potential as a therapeutic lead compound.

References

  • Cai, W., et al. (2021). A Review: PI3K/AKT/mTOR Signaling Pathway and Its Regulated Eukaryotic Translation Initiation Factors May Be a Potential Therapeutic Target in Esophageal Squamous Cell Carcinoma. Frontiers in Oncology. Retrieved from [Link]

  • Janku, F., et al. (2014). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 13(5), 1021–1031. Retrieved from [Link]

  • Tew, M., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Retrieved from [Link]

  • Protocol-Online. (n.d.). ADP Glo Protocol. Retrieved from [Link]

  • Martini, M., et al. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Molecular Cancer, 22(1), 138. Retrieved from [Link]

  • Massacesi, C., et al. (2016). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation. American journal of cancer research, 6(2), 301–320. Retrieved from [Link]

  • ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]

  • Ossiform Research Line. (2023, January 5). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds [Video]. YouTube. Retrieved from [Link]

  • Unknown. (n.d.). Basic Western Blot Protocol AKT. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]

  • Protocol Online. (2005). Weak Western band for phosphorylated Akt. Retrieved from [Link]

  • Hutterer, C., et al. (2021). N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine. Molbank, 2021(1), M1181. Retrieved from [Link]

  • ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot? Retrieved from [Link]

  • Collins, I., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 24(12), 2769–2779. Retrieved from [Link]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2276–2292. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-methoxyethyl)-5-nitropyridine-3-carboxamide. Retrieved from [Link]

  • Guda, M.R., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 27(19), 6296. Retrieved from [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors Featuring a Nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Nitropyridine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of a vast array of cellular processes, acting as molecular switches that govern cell signaling pathways involved in growth, differentiation, and metabolism.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2][3] Small molecule kinase inhibitors have revolutionized cancer therapy, with numerous approved drugs targeting the ATP-binding site of these enzymes.[2][4]

The pyridine ring is a privileged scaffold in medicinal chemistry, found in a multitude of FDA-approved drugs due to its ability to form key hydrogen bonds and its synthetic tractability.[5][6] The introduction of a nitro group to the pyridine ring, creating a nitropyridine scaffold, offers unique advantages for kinase inhibitor design. The electron-withdrawing nature of the nitro group can modulate the electronic properties of the pyridine ring, influencing its interaction with the kinase active site and providing a handle for diverse chemical modifications.[7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) analysis of kinase inhibitors based on the nitropyridine scaffold.

Signaling Pathways and the Drug Discovery Workflow

Kinases operate within intricate signaling cascades. A simplified representation of a generic kinase signaling pathway highlights the central role of these enzymes in transmitting extracellular signals to elicit a cellular response. The development of inhibitors targeting these pathways follows a structured workflow, from initial hit identification to lead optimization.

Kinase_Signaling_Pathway cluster_0 Cellular Exterior cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Nucleus Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase_1 Kinase_1 Receptor->Kinase_1 Activation Kinase_2 Kinase_2 Kinase_1->Kinase_2 Phosphorylation Kinase_3 Kinase_3 Kinase_2->Kinase_3 Phosphorylation Substrate_Protein Substrate_Protein Kinase_3->Substrate_Protein Phosphorylation Phosphorylated_Protein Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Protein Transcription_Factor Transcription_Factor Phosphorylated_Protein->Transcription_Factor Activation Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulation

Caption: A generic kinase signaling pathway.

Kinase_Inhibitor_Workflow Start Start: Target Identification Synthesis Synthesis of Nitropyridine Library Start->Synthesis In_Vitro_Screening In Vitro Kinase Assay (IC50 Determination) Synthesis->In_Vitro_Screening Cellular_Assays Cellular Potency & Cytotoxicity Assays In_Vitro_Screening->Cellular_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development

Caption: Workflow for developing kinase inhibitors.

Part 1: Synthesis of Nitropyridine Scaffolds

A key starting material for many nitropyridine-based kinase inhibitors is 4-amino-3-nitropyridine. This intermediate provides a versatile platform for introducing diversity at the 4-amino position, a common interaction point with the hinge region of the kinase ATP-binding site.

Protocol 1: Synthesis of 4-Amino-3-nitropyridine

This protocol details the nitration of 4-aminopyridine to yield 4-amino-3-nitropyridine.[5][8]

Materials:

  • 4-Aminopyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice

  • Ammonia solution

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 5.0 g (50.0 mmol) of 4-aminopyridine in 20 mL of concentrated sulfuric acid. Place the flask in an ice bath to maintain a low temperature.

  • Nitration: While vigorously stirring and maintaining the reaction temperature between 0-10 °C, slowly add 2.5 mL of fuming nitric acid dropwise to the solution.

  • Reaction Progression: After the addition of nitric acid is complete, continue to stir the reaction mixture at 0-10 °C for 5 hours.

  • Heating: Remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture at 90°C for 3 hours.

  • Cooling and Precipitation: After heating, allow the mixture to cool and continue stirring at room temperature overnight.

  • Work-up: Slowly and carefully pour the reaction mixture into a beaker containing crushed ice. A yellow precipitate should form.

  • Neutralization: Neutralize the acidic solution to a pH of 7 by the slow addition of an ammonia solution.

  • Isolation and Purification: Collect the yellow precipitate by vacuum filtration using a Buchner funnel. Wash the collected solid thoroughly with cold deionized water and dry it under reduced pressure to obtain 4-amino-3-nitropyridine.

Reactant Molecular Weight ( g/mol ) Amount (g) Moles (mmol)
4-Aminopyridine94.115.053.1
Product Molecular Weight ( g/mol ) Theoretical Yield (g) Typical Yield (%)
4-Amino-3-nitropyridine139.117.3970-80%

Part 2: Biological Evaluation of Nitropyridine Kinase Inhibitors

Once a library of nitropyridine derivatives has been synthesized, their biological activity must be assessed. This typically involves a two-tiered approach: an in vitro kinase assay to determine the direct inhibitory effect on the target kinase, followed by cell-based assays to evaluate the compound's potency in a more physiologically relevant context.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction.[1]

Materials:

  • Target Kinase (e.g., JAK2, PIM-1)

  • Kinase Substrate (peptide or protein)

  • Adenosine Triphosphate (ATP)

  • Nitropyridine test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96- or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each nitropyridine compound in 100% DMSO. Create a serial dilution of the compounds in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to each well.

    • Add 2.5 µL of the target kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 3: Cellular Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9] It is used to determine the cytotoxic effects of the synthesized compounds.

Materials:

  • Cancer cell line (e.g., HEL for JAK2, MCF-7 for PIM-1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Nitropyridine test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the nitropyridine compounds in complete medium and add 100 µL to the appropriate wells. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.

Part 3: Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for understanding how chemical modifications to the nitropyridine scaffold affect kinase inhibitory activity and selectivity. This knowledge guides the rational design of more potent and selective inhibitors.

SAR_Logic Scaffold Nitropyridine Scaffold R1 Modification at R1 Scaffold->R1 R2 Modification at R2 Scaffold->R2 R3 Modification at R3 Scaffold->R3 Activity Kinase Inhibitory Activity (IC50) R1->Activity R2->Activity R3->Activity Selectivity Kinase Selectivity Activity->Selectivity Properties ADME Properties Activity->Properties

Caption: Logic of Structure-Activity Relationship analysis.

Case Study: 2-Aminopyridine Derivatives as JAK2 Inhibitors

Several studies have explored 2-aminopyridine derivatives, which can be synthesized from nitropyridine precursors, as potent and selective JAK2 inhibitors.[10][11] The general structure often involves a 2-aminopyridine core, with various substituents at other positions of the pyridine ring and on the amino group.

Table 1: SAR Data for 2-Aminopyridine-based JAK2 Inhibitors

Compound R1 R2 JAK1 IC₅₀ (nM) JAK2 IC₅₀ (nM) JAK3 IC₅₀ (nM) Selectivity (JAK1/JAK2) Selectivity (JAK3/JAK2)
1 HPhenyl5602745020.716.7
2 MethylPhenyl4501532030.021.3
3 H2-chlorophenyl320921035.623.3
4 Methyl2-chlorophenyl250323083.376.7
5 H3-fluorophenyl6804555015.112.2

Data is illustrative and based on trends reported in the literature.[10][11]

From this illustrative data, several SAR trends can be deduced:

  • Substitution at R1: A methyl group at the R1 position generally leads to increased potency against JAK2 and improved selectivity over JAK1 and JAK3 compared to a hydrogen atom.

  • Substitution at R2: The nature of the aryl group at the R2 position significantly impacts activity. Introducing an electron-withdrawing group, such as a chlorine atom at the ortho position of the phenyl ring, enhances both potency and selectivity.

Conclusion

The nitropyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic accessibility and the tunable electronic properties conferred by the nitro group provide a rich chemical space for exploration. By employing systematic synthetic strategies, robust biological evaluation protocols, and insightful SAR analysis, researchers can effectively design and optimize nitropyridine-based compounds with high potency and selectivity against their desired kinase targets. The methodologies and protocols outlined in this application note provide a solid framework for advancing the discovery of the next generation of targeted therapeutics.

References

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Martens, S. (2023). In vitro kinase assay v1. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • PubMed. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • ACS Publications. (2007). Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. [Link]

  • PubMed. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Google Patents. (n.d.). CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2-.
  • National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • ACS Publications. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]

  • Dojindo Molecular Technologies. (n.d.). Measuring Cell Viability / Cytotoxicity. [Link]

  • ResearchGate. (2020). Discovery and optimization of 2-aminopyridine derivatives as novel and selective JAK2 inhibitors. [Link]

  • National Institutes of Health. (2018). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. Archiv der Pharmazie. [Link]

  • Labiotech.eu. (2024). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

  • National Institutes of Health. (2010). Targeted Inhibition of Kinases in Cancer Therapy. Mount Sinai Journal of Medicine. [Link]

  • YouTube. (2023). Cytotoxicity Assays: How We Test Cell Viability. [Link]

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(2-methoxyethyl)-3-nitropyridin-2-amine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Access to Substituted 2-Aryl-3-nitropyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This application note provides a detailed experimental procedure for the palladium-catalyzed Suzuki-Miyaura coupling of N-(2-methoxyethyl)-3-nitropyridin-2-amine with a variety of arylboronic acids. This transformation is of significant interest to researchers in medicinal chemistry and drug development, as the resulting 2-aryl-3-nitropyridine scaffold is a key pharmacophore in numerous biologically active molecules.

The presence of both an amino group and a nitro group on the pyridine ring presents unique challenges. The Lewis basic nitrogen of the aminopyridine can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[2] Furthermore, the electron-withdrawing nature of the nitro group can influence the reactivity of the pyridine ring. This protocol is designed to address these challenges by employing a carefully selected catalyst system and optimized reaction conditions to achieve high yields and purity of the desired coupled products.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[1] The generally accepted mechanism comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, a 2-halo-3-nitropyridine precursor to our substrate, or more advanced applications using the nitro group as a leaving group), forming a Pd(II) species.

  • Transmetalation: In the presence of a base, the arylboronic acid forms an activated boronate species. This species then transfers its aryl group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated, forming the new carbon-carbon bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=neato; node [shape=box, style=rounded]; edge [fontsize=10];

"Pd(0)L2" [label="Pd(0)L2\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-X" [label="Ar-Pd(II)L2-X", fillcolor="#F1F3F4", fontcolor="#202124"]; "Transmetalation" [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Ar-Pd(II)L2-Ar'" [label="Ar-Pd(II)L2-Ar'", fillcolor="#F1F3F4", fontcolor="#202124"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

"Pd(0)L2" -> "Oxidative_Addition" [label="Ar-X"]; "Oxidative_Addition" -> "Ar-Pd(II)L2-X"; "Ar-Pd(II)L2-X" -> "Transmetalation" [label="Ar'-B(OR)2\nBase"]; "Transmetalation" -> "Ar-Pd(II)L2-Ar'"; "Ar-Pd(II)L2-Ar'" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Pd(0)L2" [label="Ar-Ar'"]; } caption: "Figure 1: Simplified Suzuki-Miyaura catalytic cycle."

Experimental Protocol

This protocol details the coupling of this compound with a generic arylboronic acid. Researchers should adapt the quantities and purification methods based on the specific arylboronic acid used.

Materials and Reagents
ReagentSupplierCAS NumberPurity
This compoundFluorochem866010-53-9>95%
Arylboronic AcidVariousVaries>97%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Strem Chemicals51364-51-3>98%
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)Strem Chemicals657408-07-6>98%
Potassium Phosphate (K₃PO₄)Sigma-Aldrich7778-53-2>98%
1,4-Dioxane (anhydrous)Acros Organics123-91-1>99.8%
Deionized WaterIn-houseN/AHigh Purity
Ethyl Acetate (EtOAc)Fisher Scientific141-78-6ACS Grade
Brine (saturated NaCl solution)In-houseN/AN/A
Anhydrous Magnesium Sulfate (MgSO₄)Fisher Scientific7487-88-9ACS Grade
Silica Gel for Column ChromatographySorbent Technologies112926-00-860 Å, 230-400 mesh
Reaction Setup and Procedure

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_Preparation" { label = "Reaction Preparation"; style=filled; color="#EA4335"; "Reagents" [label="Weigh Reagents:\n- this compound\n- Arylboronic Acid\n- K3PO4\n- Pd2(dba)3\n- SPhos"]; "Vessel" [label="Add to Oven-Dried\nSchlenk Flask"]; "Degas" [label="Evacuate and Backfill\nwith Argon (3x)"]; "Solvents" [label="Add Anhydrous Dioxane\nand Degassed Water"]; }

subgraph "cluster_Reaction" { label = "Reaction"; style=filled; color="#FBBC05"; "Heat" [label="Heat to 80-100 °C\nwith Stirring"]; "Monitor" [label="Monitor by TLC/LC-MS"]; }

subgraph "cluster_Workup" { label = "Work-up and Purification"; style=filled; color="#34A853"; "Cool" [label="Cool to Room Temperature"]; "Extract" [label="Dilute with EtOAc,\nWash with Water & Brine"]; "Dry" [label="Dry Organic Layer (MgSO4)"]; "Concentrate" [label="Concentrate in vacuo"]; "Purify" [label="Purify by Column\nChromatography"]; }

"Reagents" -> "Vessel" -> "Degas" -> "Solvents" -> "Heat" -> "Monitor" -> "Cool" -> "Extract" -> "Dry" -> "Concentrate" -> "Purify"; } caption: "Figure 2: Step-by-step experimental workflow."

  • Preparation of the Reaction Vessel: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.75 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄) (1.0 mmol, 2.0 equiv).

  • Addition of Catalyst System: In a separate vial, weigh out Pd₂(dba)₃ (0.01 mmol, 2 mol % Pd) and SPhos (0.022 mmol, 4.4 mol %). Add these solids to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.

  • Solvent Addition: To the flask, add anhydrous 1,4-dioxane (4.0 mL) and deionized, degassed water (1.0 mL) via syringe. The use of a small amount of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.[2]

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Rationale for Experimental Choices

  • Catalyst System: The combination of a palladium(0) source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as SPhos is highly effective for the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[2] The steric bulk of the SPhos ligand promotes the reductive elimination step and prevents catalyst deactivation.

  • Base: Potassium phosphate (K₃PO₄) is a moderately strong base that is effective in promoting the formation of the boronate species without causing significant side reactions. Other bases such as cesium carbonate (Cs₂CO₃) can also be effective.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used in Suzuki couplings. Dioxane provides good solubility for the organic reagents, while water aids in dissolving the inorganic base. Degassing the solvents is crucial to prevent oxidation of the Pd(0) catalyst.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate, particularly for less reactive aryl chlorides or bromides. The optimal temperature may vary depending on the specific substrates and should be determined empirically.

Expected Results and Characterization

The Suzuki-Miyaura coupling of this compound with various arylboronic acids is expected to proceed in moderate to good yields. The electronic nature of the substituent on the arylboronic acid can influence the reaction outcome.

Arylboronic Acid SubstituentExpected Yield RangeNotes
Electron-donating (e.g., -OCH₃, -CH₃)60-85%Generally good reactivity.
Electron-neutral (e.g., -H, -Ph)65-90%Typically high-yielding.
Electron-withdrawing (e.g., -CF₃, -CN, -NO₂)50-75%May require longer reaction times or slightly higher catalyst loading.
Ortho-substituted40-70%Steric hindrance can reduce the reaction rate and yield.

The final products should be characterized by standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the compound.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Melting Point (for solids): As an indicator of purity.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure proper degassing of solvents and use of an inert atmosphere. Use a fresh bottle of catalyst and ligand.
Low reaction temperatureIncrease the reaction temperature in 10 °C increments.
Inappropriate base or solventScreen other bases (e.g., Cs₂CO₃, K₂CO₃) and solvent systems (e.g., toluene/water, DMF).
Formation of Side Products Homocoupling of the arylboronic acidEnsure a strictly inert atmosphere to prevent oxidation of the Pd(0) catalyst.
Protodeboronation of the arylboronic acidUse anhydrous solvents and ensure the base is not excessively strong or used in large excess.
Dehalogenation of the starting material (if applicable)Use a less polar solvent and a milder base.

Conclusion

This application note provides a robust and reliable protocol for the Suzuki-Miyaura cross-coupling of this compound with a range of arylboronic acids. The use of a well-defined palladium/phosphine catalyst system and carefully controlled reaction conditions allows for the efficient synthesis of a valuable class of substituted 2-aryl-3-nitropyridines. This methodology should prove to be a valuable tool for researchers engaged in the discovery and development of novel therapeutics.

References

  • Biffis, A., et al. (2018). "Palladium-catalyzed C-C and C-N cross-coupling reactions of aryl chlorides: a critical overview." RSC Advances, 8(28), 15470-15511. [Link]

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. [Link]

  • Chemler, S. R., et al. (2009). "Recent advances in palladium-catalyzed cross-coupling reactions of electron-deficient heteroaryl halides." Chemical Communications, (20), 2997-3008. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Corbet, J. P., & Mignani, G. (2006). "Selected Patented Cross-Coupling Reaction Technologies." Chemical Reviews, 106(7), 2651-2710. [Link]

  • Suzuki, A. (1998). "Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998." Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]

  • Miyaura, N. (Ed.). (2002). Cross-Coupling Reactions: A Practical Guide (Vol. 219). Springer Science & Business Media. [Link]

  • Nakao, Y., & Hiyama, T. (2011). "Recent progress in cross-coupling reactions of organoboron compounds with C–N and C–O electrophiles." Chemical Society Reviews, 40(10), 4893-4901. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). "Pre-transmetalation intermediates in the Suzuki–Miyaura reaction revealed." Science, 352(6283), 329-332. [Link]

Sources

Application Note and Protocol: Laboratory-Scale Synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine. This compound and its analogues are of significant interest in medicinal chemistry and drug development due to the prevalence of the aminonitropyridine scaffold in biologically active molecules.[1] The protocol herein describes a robust and efficient method centered on a nucleophilic aromatic substitution (SNAr) reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices, safety protocols, and characterization methods to ensure a reproducible and reliable synthesis.

Introduction and Scientific Context

The 2-amino-3-nitropyridine moiety is a key pharmacophore found in a variety of compounds exhibiting a wide range of biological activities.[1] The strategic placement of an electron-withdrawing nitro group on the pyridine ring significantly enhances its susceptibility to nucleophilic attack, making it a versatile scaffold for the synthesis of diverse derivatives. The target molecule, this compound, is synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry.

The underlying principle of this synthesis is the high reactivity of 2-chloro-3-nitropyridine towards nucleophiles. The chlorine atom at the C2 position, which is ortho to the strongly electron-withdrawing nitro group, serves as an excellent leaving group.[2] The nitro group stabilizes the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the reaction and facilitating the substitution.[3] This established reactivity pattern allows for a predictable and high-yielding synthesis upon reaction with a primary amine, in this case, 2-methoxyethylamine.

Reaction Scheme and Mechanism

The synthesis proceeds via the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine in the presence of a non-nucleophilic base, as depicted below:

Overall Reaction: 2-chloro-3-nitropyridine + 2-methoxyethylamine → this compound + HCl

The reaction mechanism is a classic SNAr process, which can be visualized in the following diagram:

SNAr_Mechanism Reactants 2-chloro-3-nitropyridine + 2-methoxyethylamine Meisenheimer Meisenheimer Intermediate (Resonance Stabilized) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., Et3N) Product This compound Meisenheimer->Product Elimination of Cl- Salt [Base-H]+Cl-

Caption: SNAr reaction mechanism for the synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Hazards
2-Chloro-3-nitropyridineC₅H₃ClN₂O₂158.54100-103N/AHarmful if swallowed, Skin/Eye Irritant[4][5]
2-MethoxyethylamineC₃H₉NO75.11-8295Highly Flammable, Corrosive, Harmful[6][7][8]
Triethylamine (Et₃N)C₆H₁₅N101.19-11590Flammable, Corrosive, Toxic
Ethanol (EtOH)C₂H₅OH46.07-11478Highly Flammable
Ethyl Acetate (EtOAc)C₄H₈O₂88.11-8477Highly Flammable, Eye Irritant
HexanesC₆H₁₄86.18-9569Highly Flammable, Irritant
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.371124N/AIrritant
Deionized WaterH₂O18.020100None
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glass column for chromatography

  • Standard laboratory glassware and personal protective equipment (PPE)

Experimental Protocol

This protocol outlines the synthesis of this compound on a 5 mmol scale.

Synthesis_Workflow Setup 1. Reaction Setup - Dissolve 2-chloro-3-nitropyridine in EtOH. Addition 2. Reagent Addition - Add 2-methoxyethylamine and Et3N. Setup->Addition Reaction 3. Reflux - Heat mixture to reflux (approx. 80°C). - Monitor by TLC. Addition->Reaction Workup1 4. Work-up - Cool and concentrate. - Partition between EtOAc and water. Reaction->Workup1 Workup2 5. Extraction & Drying - Separate layers. - Dry organic phase with MgSO4. Workup1->Workup2 Purification 6. Purification - Filter and concentrate. - Purify by column chromatography. Workup2->Purification Characterization 7. Characterization - Obtain product as a solid. - Analyze by NMR, IR, MS. Purification->Characterization

Caption: Step-by-step experimental workflow.

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-3-nitropyridine (0.793 g, 5.0 mmol, 1.0 eq).

  • Add 20 mL of absolute ethanol to dissolve the solid. Stir the solution at room temperature.

Reagent Addition and Reaction
  • To the stirred solution, add 2-methoxyethylamine (0.43 mL, 0.376 g, 5.0 mmol, 1.0 eq) dropwise.

  • Following the amine addition, add triethylamine (0.84 mL, 0.607 g, 6.0 mmol, 1.2 eq). Triethylamine acts as a scavenger for the HCl generated during the reaction.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 80°C) using a heating mantle or oil bath.

  • Maintain the reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate in hexanes. The reaction is complete when the starting material spot (2-chloro-3-nitropyridine) is no longer visible by UV light.

Work-up and Extraction
  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 30 mL of ethyl acetate and 20 mL of deionized water.

  • Transfer the mixture to a 100 mL separatory funnel and shake vigorously. Allow the layers to separate.

  • Collect the organic (top) layer. Extract the aqueous layer with an additional 15 mL of ethyl acetate.

  • Combine the organic extracts and wash them with 20 mL of brine (saturated NaCl solution).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

Purification and Isolation
  • Filter off the drying agent (MgSO₄) and wash it with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude product as a yellow-orange solid or oil.

  • Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

  • Dry the resulting solid under high vacuum to remove any residual solvent. The expected product is a yellow crystalline solid.

Characterization and Expected Results

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

Expected Yield: 75-90% Appearance: Yellow crystalline solid.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.30 (dd, J ≈ 4.5, 1.5 Hz, 1H, Py-H6)

    • δ ~8.20 (dd, J ≈ 8.5, 1.5 Hz, 1H, Py-H4)

    • δ ~6.70 (dd, J ≈ 8.5, 4.5 Hz, 1H, Py-H5)

    • δ ~3.70 (t, J ≈ 5.5 Hz, 2H, -NH-CH₂ -CH₂-OCH₃)

    • δ ~3.60 (t, J ≈ 5.5 Hz, 2H, -NH-CH₂-CH₂ -OCH₃)

    • δ ~3.40 (s, 3H, -OCH₃)

    • A broad singlet corresponding to the N-H proton may be observed, its chemical shift being concentration-dependent.

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~155.0 (C2-NH)

    • δ ~152.0 (C6)

    • δ ~135.0 (C4)

    • δ ~130.0 (C3-NO₂)

    • δ ~115.0 (C5)

    • δ ~70.0 (-CH₂-O CH₃)

    • δ ~59.0 (-OCH₃ )

    • δ ~42.0 (-NH-CH₂ -)

  • FTIR (KBr, cm⁻¹):

    • ~3350-3300 (N-H stretch, secondary amine)[9]

    • ~2950-2850 (C-H stretch, aliphatic)

    • ~1600 (aromatic C=C and C=N stretch)

    • ~1520 and ~1350 (asymmetric and symmetric N-O stretch of nitro group)

    • ~1250-1020 (C-N stretch, aliphatic amine and C-O stretch, ether)[9]

  • Mass Spectrometry (EI):

    • Expected M⁺ at m/z = 197.08. The fragmentation pattern would likely show cleavage alpha to the nitrogen and ether functionalities.[10]

Safety and Waste Disposal

Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemical-resistant gloves must be worn at all times. All operations should be performed in a well-ventilated fume hood.

Chemical Hazards:

  • 2-Chloro-3-nitropyridine: Is harmful if swallowed and causes skin and eye irritation.[4][5] Avoid inhalation of dust.

  • 2-Methoxyethylamine: Is a highly flammable and corrosive liquid.[7][8] It can cause severe skin burns and eye damage.

  • Triethylamine: Is a flammable and corrosive liquid with a strong odor. It is toxic if inhaled.

  • Organic Solvents (Ethanol, Ethyl Acetate, Hexanes): Are flammable. Keep away from ignition sources.

Waste Disposal: All organic waste, including reaction residues and chromatography solvents, should be collected in a designated chlorinated or non-chlorinated organic waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

References

  • Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • LookChem. (n.d.). 2-METHOXYETHYLAMINE|109-85-3. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-3-nitropyridine. Retrieved from [Link]

  • AnalyzeTest. (2021). Different type of amines in FT-IR spectroscopy. Retrieved from [Link]

  • MDPI. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

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Application Notes and Protocols for N-(2-methoxyethyl)-3-nitropyridin-2-amine in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Nitropyridine Intermediates

In the landscape of modern pharmaceutical development, the synthesis of novel molecular entities with high efficacy and specificity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational scaffolds in a vast array of therapeutic agents. Among these, substituted nitropyridines serve as highly versatile intermediates, offering a reactive "handle" for the strategic construction of complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution, while the nitro group itself can be readily transformed into an amino group, opening pathways to a diverse range of fused heterocyclic systems.

This guide focuses on N-(2-methoxyethyl)-3-nitropyridin-2-amine (CAS No. 866010-53-9) , a key building block whose structural features are pre-disposed for the synthesis of pharmacologically active compounds. The presence of the 2-amino and 3-nitro substituents on the pyridine ring sets the stage for the construction of the imidazo[1,2-a]pyridine core, a privileged scaffold found in numerous marketed drugs, including the well-known hypnotic agent Zolpidem and the anxiolytic Alpidem.[1][2] The N-(2-methoxyethyl) side chain can play a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule, potentially influencing solubility, metabolic stability, and target binding.

These application notes provide a comprehensive overview of the synthesis, purification, characterization, and potential applications of this compound, designed to empower researchers in medicinal chemistry and drug development with the practical knowledge to leverage this valuable intermediate.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[4]

  • Handling: Avoid ingestion and inhalation. Prevent contact with skin and eyes.[4] In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[5]

Synthesis of this compound

The most direct and widely employed method for the synthesis of N-substituted 2-aminopyridines is the nucleophilic aromatic substitution (SNAr) of a corresponding 2-halopyridine. In the case of this compound, the logical precursors are 2-chloro-3-nitropyridine and 2-methoxyethylamine.

Synthetic Pathway

Synthetic Pathway 2-chloro-3-nitropyridine 2-chloro-3-nitropyridine Product This compound 2-chloro-3-nitropyridine->Product Nucleophilic Aromatic Substitution 2-methoxyethylamine 2-methoxyethylamine 2-methoxyethylamine->Product

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-chloro-3-nitropyridine and 2-methoxyethylamine.

Materials:

  • 2-chloro-3-nitropyridine

  • 2-methoxyethylamine

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane, or N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes and ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1.0 eq) in the chosen anhydrous solvent.

  • Addition of Reagents: Add 2-methoxyethylamine (1.1-1.5 eq) to the solution, followed by the addition of a non-nucleophilic base such as triethylamine or DIPEA (1.5-2.0 eq). The base is crucial to scavenge the hydrochloric acid generated during the reaction.

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate. The following are expected analytical data based on the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation.

1H NMR (Proton NMR): The expected proton NMR spectrum would show distinct signals for the methoxyethyl side chain and the aromatic protons on the pyridine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Pyridine-H (position 4)~8.0-8.2Doublet of doublets1H
Pyridine-H (position 5)~6.7-6.9Doublet of doublets1H
Pyridine-H (position 6)~8.3-8.5Doublet of doublets1H
-NH-Broad singlet1H
-CH2-N~3.6-3.8Triplet2H
-CH2-O~3.5-3.7Triplet2H
-O-CH3~3.3-3.4Singlet3H

13C NMR (Carbon NMR): The carbon NMR spectrum will complement the proton NMR data, showing signals for each unique carbon atom in the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Pyridine-C2~158-160
Pyridine-C3~125-127
Pyridine-C4~135-137
Pyridine-C5~115-117
Pyridine-C6~150-152
-CH2-N~42-44
-CH2-O~70-72
-O-CH3~58-60
High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for assessing the purity of the synthesized intermediate. A reverse-phase HPLC method is generally suitable for this type of compound.

Protocol: HPLC Purity Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol).[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV-Vis spectrum of the compound (typically around 254 nm or a wavelength of maximum absorbance).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and record the chromatogram. Purity is typically determined by the area percentage of the main peak.

Application in Pharmaceutical Synthesis: Gateway to Imidazo[1,2-a]pyridines

A primary application of this compound is as a precursor for the synthesis of imidazo[1,2-a]pyridines. This is achieved through a two-step sequence: reduction of the nitro group followed by cyclization.

Synthetic Pathway to Imidazo[1,2-a]pyridines

Imidazopyridine Synthesis Start This compound Intermediate N2-(2-methoxyethyl)pyridine-2,3-diamine Start->Intermediate Reduction (e.g., H2/Pd-C, SnCl2) Product Substituted Imidazo[1,2-a]pyridine Intermediate->Product Condensation/Cyclization Cyclization Cyclization Reagent (e.g., α-haloketone) Cyclization->Product

Caption: General scheme for the synthesis of imidazo[1,2-a]pyridines.

Experimental Protocol: Synthesis of a Substituted Imidazo[1,2-a]pyridine

Objective: To synthesize a substituted imidazo[1,2-a]pyridine from this compound.

Part A: Reduction of the Nitro Group

Materials:

  • This compound

  • Reducing agent (e.g., Palladium on carbon (Pd/C) with hydrogen gas, or stannous chloride (SnCl2) in ethanol or ethyl acetate)

  • Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

Procedure (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve this compound in a suitable solvent in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C.

  • Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically balloon pressure or in a Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst and wash the celite with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude N2-(2-methoxyethyl)pyridine-2,3-diamine, which is often used in the next step without further purification.

Part B: Cyclization to the Imidazo[1,2-a]pyridine Core

Materials:

  • Crude N2-(2-methoxyethyl)pyridine-2,3-diamine from Part A

  • An α-haloketone or α-haloaldehyde (e.g., 2-bromoacetophenone)

  • Solvent (e.g., Ethanol, Acetonitrile)

  • Base (optional, e.g., NaHCO3)

Procedure:

  • Reaction Setup: Dissolve the crude diamine in a suitable solvent.

  • Addition of Cyclizing Agent: Add the α-haloketone or α-haloaldehyde (1.0-1.2 eq) to the solution. A mild base like sodium bicarbonate can be added to neutralize the hydrohalic acid formed.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux until the cyclization is complete (monitored by TLC or HPLC).

  • Work-up and Purification: After completion, cool the reaction mixture and remove the solvent. The residue can be purified by crystallization or silica gel column chromatography to yield the desired substituted imidazo[1,2-a]pyridine.

Conclusion

This compound is a strategically important intermediate in pharmaceutical synthesis, primarily serving as a gateway to the medicinally significant imidazo[1,2-a]pyridine scaffold. The protocols and data presented in this guide are intended to provide researchers with a solid foundation for the synthesis, characterization, and further elaboration of this versatile building block. The inherent reactivity of the nitropyridine system, coupled with the potential for the methoxyethyl side chain to impart favorable pharmacological properties, makes this compound a valuable tool in the quest for novel therapeutics.

References

  • ARKA VOLT. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC 2009 (ii) 315-320.
  • Fisher Scientific. Safety Data Sheet for 2-Hydroxy-3-nitropyridine. (2025).
  • Jubilant Ingrevia.
  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. (2022).
  • NIH. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. (2002).
  • Pharmaffiliates. N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine.
  • Vibrant Pharma Inc. N-Methyl-3-nitropyridin-2-amine.
  • Chem-Impex. 3-Amino-2-nitropyridine.
  • Google Patents. Process for producing 2,3-diamino-6-methoxypyridine. (2007).
  • NIH. Nitropyridines in the Synthesis of Bioactive Molecules.
  • Benchchem. Application Notes and Protocols for the Characterization of 2-Ethoxy-5-nitropyridin-4-amine.
  • Biochem Chemopharma.
  • NIH.
  • Thermo Fisher Scientific.
  • NIH. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022).
  • Benchchem. Application Notes & Protocols for the Characterization of N-(2-Aminoethyl)-N-(4-chlorophenyl)amine.
  • Sigma-Aldrich.
  • NIH. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
  • NIH. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021).
  • ResearchGate. Drugs containing the imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine cores.
  • NIH. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. (2025).
  • The Royal Society of Chemistry. Supporting Information Iridium/Graphene Nanostructured Catalyst for the N- Alkylation of Amines to Synthesize Nitrogen-containin.
  • MDPI.
  • Google Patents. Preparation of N-(2-alkoxyethyl)
  • Benchchem. Alpidem | 82626-01-5.
  • ResearchG
  • Chemical Science (RSC Publishing).
  • PharmaCompass.com.
  • NIH. Visible Light‐Mediated Preparation of a Key Intermediate Employed in the Synthesis of Zolpidem and Several Analogs. (2025).
  • The Value of High-Purity Intermediates: A Focus on Zolpidem Synthesis. (2026).
  • JOCPR.
  • Quick Company. "Process For The Synthesis Of Zolpidem".

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Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we address common challenges through a troubleshooting framework, explain the underlying chemical principles, and provide detailed protocols to ensure reproducible success.

Reaction Overview: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The process involves the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine.

The key to this reaction's success lies in the electronic properties of the pyridine ring. The pyridine nitrogen and the strongly electron-withdrawing nitro group (-NO₂) at the 3-position work in concert to make the carbon atom at the 2-position (C2) highly electron-deficient.[1] This significant partial positive charge makes C2 an excellent electrophilic site, susceptible to attack by a nucleophile like the primary amine of 2-methoxyethylamine.

The reaction proceeds through a two-step addition-elimination mechanism. First, the amine attacks the C2 carbon, breaking the aromaticity of the ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[1] In the second step, aromaticity is restored by the expulsion of the chloride leaving group, yielding the final product.

Figure 1: SNAr Reaction Mechanism
Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis.

❓ Question 1: My reaction has a very low yield, or it didn't work at all. What are the likely causes?

This is the most frequent issue and can stem from several factors. Let's break down the possibilities in a logical troubleshooting sequence.

Troubleshooting_Yield Figure 2: Troubleshooting Low Yield cluster_checks Primary Checks cluster_secondary Secondary Checks Start Low or No Yield Observed Temp Is the reaction temperature adequate? (e.g., 80-100 °C) Start->Temp Base Was a base used, or was the nucleophile used in excess? Temp->Base If Yes Action_Temp Action: Increase temperature. Heating is often required to overcome the activation energy. Temp->Action_Temp If No Time Was the reaction time sufficient? (Monitor by TLC) Base->Time If Yes Action_Base Action: Add a non-nucleophilic base (e.g., K₂CO₃, Et₃N) or use >2 eq. of 2-methoxyethylamine. Base->Action_Base If No Reagents Are starting materials pure? (Check 2-chloro-3-nitropyridine and 2-methoxyethylamine) Time->Reagents If Yes Action_Time Action: Extend reaction time and monitor for consumption of starting material. Time->Action_Time If No Solvent Is the solvent appropriate and dry? (e.g., EtOH, MeCN, or neat) Reagents->Solvent If Yes Action_Reagents Action: Purify starting materials or use a new, verified batch. Reagents->Action_Reagents If No Success Problem Likely Solved Solvent->Success If Yes Action_Solvent Action: Use a polar aprotic solvent like MeCN or run the reaction neat. Ensure solvent is anhydrous. Solvent->Action_Solvent If No

Figure 2: Troubleshooting Low Yield

In-depth Explanation:

  • A1.1: Insufficient Heat: SNAr reactions on chloropyridines, even when activated, often require thermal energy to proceed at a reasonable rate.[2] While some highly activated systems react at room temperature, this specific transformation typically benefits from heating. A temperature range of 80-100 °C is a good starting point. A similar reaction using ammonia as the nucleophile requires heating to 90 °C for an extended period.[3]

  • A1.2: Lack of Base: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine nucleophile, rendering it non-nucleophilic and halting the reaction. To counteract this, you must either:

    • Use an Excess of Nucleophile: Employing at least two equivalents of 2-methoxyethylamine allows one equivalent to act as the nucleophile and the second to act as a base, sequestering the HCl produced.

    • Add an External Base: Incorporating a non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often a cleaner and more efficient approach. The base neutralizes the HCl as it forms, preserving the concentration of the primary nucleophile.

  • A1.3: Solvent Choice: While the reaction can be run "neat" (without solvent), using a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) can facilitate the reaction by stabilizing the charged Meisenheimer complex.[4] Alcohols like ethanol can also be used but may lead to competitive substitution by the solvent at very high temperatures.

❓ Question 2: My TLC shows the reaction is complete, but the product is an impure oil that is difficult to purify. What should I do?

  • A2.1: Workup and Extraction Issues: The product contains a secondary amine and an ether linkage, giving it some water solubility, especially if it exists in its protonated (salt) form.

    • Troubleshooting Step: During the aqueous workup, ensure the solution is made basic (pH > 9) with a base like sodium carbonate or dilute sodium hydroxide before extraction. This deprotonates the product's secondary amine and the pyridinium nitrogen, making it significantly more soluble in organic solvents like ethyl acetate or dichloromethane.

    • Troubleshooting Step: If product loss to the aqueous layer is still suspected, perform multiple extractions (3-4 times) with your organic solvent. If the product is particularly polar, using a 9:1 mixture of dichloromethane/isopropanol can improve recovery.

  • A2.2: Purification Strategy: If the product is an oil, recrystallization is not an option. Flash column chromatography is the preferred method.

    • Stationary Phase: Use silica gel as the standard.

    • Mobile Phase: A gradient elution starting with a non-polar solvent system (e.g., 9:1 Hexanes/Ethyl Acetate) and gradually increasing the polarity (e.g., to 1:1 Hexanes/Ethyl Acetate) is highly effective. The non-polar starting material (2-chloro-3-nitropyridine) will elute first, followed by the more polar product. Monitor the fractions by TLC.

❓ Question 3: I see a significant amount of an apolar side-product in my crude mixture. What could it be?

  • A3.1: Unreacted Starting Material: The most common "side-product" is simply unreacted 2-chloro-3-nitropyridine. This indicates an incomplete reaction. Refer back to the troubleshooting steps in Question 1: increase temperature, extend reaction time, or ensure a proper base is being used.

  • A3.2: Impurities in Starting Materials: If your 2-methoxyethylamine contains impurities (e.g., from its synthesis), these may also react. Always use reagents from a reliable source or purify them before use.

Optimization of Reaction Parameters

For researchers looking to optimize the reaction for scale-up or improved efficiency, the following parameters are key.

ParameterRecommended RangeRationale & Key Insights
Temperature 80 - 110 °CHigher temperatures increase the reaction rate but may also promote side reactions or solvent degradation. Empirical optimization is recommended.[2]
Solvent Neat, Acetonitrile, EthanolNeat: Simplifies workup by avoiding solvent removal. Acetonitrile (MeCN): A polar aprotic solvent that effectively stabilizes the charged intermediate.[4] Ethanol (EtOH): A common, less toxic solvent, but can potentially act as a competing nucleophile under harsh conditions.
Base K₂CO₃, Et₃N, or Excess AmineK₂CO₃ (Potassium Carbonate): An inexpensive, effective inorganic base. Easy to remove during aqueous workup. Et₃N (Triethylamine): A soluble organic base. Must be removed under vacuum. Excess Amine (2-3 eq.): Simplest method, but requires more of the nucleophile and can complicate purification if not fully removed.
Reaction Time 4 - 24 hoursMust be monitored by TLC or LC-MS. Drive the reaction to full consumption of the limiting reagent (2-chloro-3-nitropyridine) for easier purification.
Detailed Experimental Protocols

This section provides a reliable starting point for the synthesis.

Protocol 1: Synthesis using Potassium Carbonate as Base
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq.), 2-methoxyethylamine (1.2 eq.), potassium carbonate (1.5 eq.), and acetonitrile (5 mL per mmol of limiting reagent).

  • Reaction Execution: Heat the mixture to reflux (approx. 82 °C for MeCN) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using 3:1 Hexanes/Ethyl Acetate), checking for the disappearance of the 2-chloro-3-nitropyridine spot. The reaction is typically complete within 8-16 hours.

  • Workup: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate. Combine the pure fractions and remove the solvent under vacuum to yield this compound as a yellow solid or oil.[5]

Protocol 2: Synthesis using Excess Amine (Neat Conditions)
  • Reaction Setup: In a sealed tube or a flask with a reflux condenser, combine 2-chloro-3-nitropyridine (1.0 eq.) and 2-methoxyethylamine (3.0 eq.). No solvent is added.

  • Reaction Execution: Heat the mixture to 90-100 °C with stirring. The mixture will become a homogenous solution.

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1. This method may require 12-24 hours.

  • Workup: Cool the mixture to room temperature. Add water and ethyl acetate. Make the aqueous layer basic (pH > 9) with 1M NaOH solution. Separate the layers and extract the aqueous phase two more times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The excess 2-methoxyethylamine can be removed under high vacuum. Purify the residue via flash column chromatography as described above.

References
  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. Retrieved from [Link]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Retrieved from [Link]

  • Semantic Scholar. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Organic Syntheses. (1964). 2,3-diaminopyridine. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Google Patents. (n.d.). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.
  • ResearchGate. (n.d.). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. Retrieved from [Link]

  • Wordpress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

  • Diva Portal. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

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High-performance liquid chromatography (HPLC) purification of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the HPLC purification of N-(2-methoxyethyl)-3-nitropyridin-2-amine. It is designed to move beyond a simple protocol, offering in-depth explanations for methodological choices and robust troubleshooting strategies.

FAQs: Foundational Knowledge for Successful Purification

Q1: What are the critical physicochemical properties of this compound that dictate the HPLC purification strategy?

A1: A successful purification begins with a thorough understanding of the target molecule. This compound is a moderately polar compound due to the presence of a nitro group, an amine, and an ether linkage. Its aromatic nature, conferred by the pyridine ring, makes it an excellent candidate for UV detection. This compound is generally soluble in common reversed-phase HPLC solvents like acetonitrile and methanol.

Q2: What is a robust starting point for developing a purification method for this compound?

A2: For initial method development, a gradient elution on a C18 column is highly recommended. This approach allows for the efficient separation of the target compound from impurities with a wide range of polarities.

ParameterRecommended Starting ConditionRationale
Column C18, 5 µm, 4.6 x 250 mmGood starting point for moderately polar compounds.
Mobile Phase A 0.1% TFA in WaterProvides protons to suppress silanol interactions.
Mobile Phase B 0.1% TFA in AcetonitrileCommon organic phase for reversed-phase.
Gradient 5-95% B over 20 minutesA broad gradient to elute a wide range of impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Detection 254 nm or λmaxPyridine ring allows for strong UV absorbance.
Temperature 30 °CProvides consistent retention times.

Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase?

A3: TFA is a common mobile phase additive in reversed-phase HPLC for several reasons.[1][2][3][4] It acts as an ion-pairing agent, forming a neutral complex with basic analytes, which improves peak shape and retention.[1][2][3] Additionally, by lowering the pH of the mobile phase, TFA helps to suppress the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing.[3]

Troubleshooting Guide: From Problems to Solutions

Issue 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue when purifying basic compounds like this compound. This is often due to secondary interactions with the stationary phase.

  • Cause: Interaction of the basic amine with acidic silanol groups on the column.

  • Solution:

    • Increase Mobile Phase Acidity: A slightly higher concentration of TFA (e.g., 0.15%) can further reduce silanol interactions.

    • Use a Different Column: Consider a column with a different stationary phase, such as one with end-capping to block silanol groups.

  • Cause: Column Overload.[5][6]

  • Solution:

    • Reduce Sample Concentration: Dilute the sample to avoid overloading the column.[7]

    • Decrease Injection Volume: A smaller injection volume can improve peak shape.[5]

Issue 2: Low Resolution and Co-eluting Impurities

Achieving baseline separation is critical for obtaining a pure product.

  • Cause: Inadequate separation power of the gradient.

  • Solution:

    • Optimize the Gradient: After an initial "scouting" gradient, a shallower gradient around the elution point of the target compound can significantly improve resolution.[8][9] For example, if the compound elutes at 50% acetonitrile, a gradient of 40-60% acetonitrile over a longer time will provide better separation.[9]

    • Change the Organic Modifier: Replacing acetonitrile with methanol can alter the selectivity of the separation and may resolve co-eluting peaks.

Diagram: Gradient Optimization Strategy

GradientOptimization A Initial Scouting Gradient (e.g., 5-95% B) B Identify Elution Zone of Target Compound A->B C Design Shallow Gradient Around Elution Zone B->C D Assess Resolution C->D E Further Refine Gradient and/or Flow Rate D->E Resolution Inadequate F Method Optimized D->F Resolution Adequate E->D

Caption: A systematic approach to optimizing an HPLC gradient for improved resolution.

Issue 3: On-Column Sample Degradation and Low Recovery

The stability of the analyte during the purification process is paramount.[10][11]

  • Cause: The acidic mobile phase may cause degradation of the nitro-substituted pyridine.[10][11][12]

  • Solution:

    • Use a Buffered Mobile Phase: Consider using a less harsh acidic modifier like formic acid or a buffer system such as ammonium formate or ammonium acetate.[13][14][15][16] These can provide a more stable pH environment.[13][14][15][16]

    • Reduce Analysis Time: A shorter column or a faster flow rate can minimize the time the compound is exposed to potentially harsh conditions.

    • Lower the Temperature: Running the separation at a lower temperature can slow down degradation reactions.

Diagram: Factors Influencing On-Column Stability

StabilityFactors cluster_0 Stress Factors cluster_1 Mitigation Strategies A Mobile Phase Acidity D Use Buffered Mobile Phase A->D B Temperature E Lower Column Temperature B->E C Residence Time on Column F Optimize Flow Rate/Column Length C->F

Caption: Key factors affecting analyte stability and corresponding mitigation strategies.

Key Experimental Protocols

Protocol 1: Analytical Method Development to Preparative Scale-Up

Scaling up a purification method requires careful consideration of several parameters to maintain the separation quality.[17][18]

  • Optimize the Analytical Method: Develop a robust analytical method on a 4.6 mm ID column, ensuring good resolution of the target peak.

  • Calculate the Scaling Factor: The flow rate and injection volume can be scaled geometrically based on the column cross-sectional area:

    • Scaling Factor = (ID_prep / ID_anal)^2

    • Flow Rate_prep = Flow Rate_anal * Scaling Factor

    • Injection Volume_prep = Injection Volume_anal * Scaling Factor

  • Maintain Gradient Proportionality: The gradient time should be kept the same to ensure a similar separation profile.

  • Perform a Loading Study: Before scaling up, it's crucial to determine the maximum amount of sample that can be loaded onto the analytical column without compromising resolution.[19]

Protocol 2: Preparation of a Buffered Mobile Phase (10 mM Ammonium Formate, pH 3.5)

  • Weigh out the appropriate amount of ammonium formate to make a 10 mM solution in HPLC-grade water.

  • Adjust the pH to 3.5 using formic acid.

  • Filter the buffer through a 0.22 µm membrane filter before use.

  • Prepare the organic mobile phase by adding the same concentration of buffer to the acetonitrile.

References

  • Analytical to Preparative HPLC Method Transfer. (2013).
  • Why is trifluoroacetic acid (TFA) used in reverse-phase chromatography for protein purification? (2020). AAT Bioquest.
  • The Lynchpin of Peptide Separations: A Technical Guide to Trifluoroacetic Acid in Reverse-Phase HPLC. Benchchem.
  • Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract. (n.d.). Waters.
  • LC Scaling Analytical Methods Technical Tip 2. (n.d.). Phenomenex.
  • the role of TFA on Reverse phase chromatography? (2008). ResearchGate.
  • Prep LC 101: Scaling up with Preparative HPLC. (2019). Thermo Fisher Scientific.
  • How can I scale up from analytical to preparative HPLC? (2014). ResearchGate.
  • Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. (n.d.). Sigma-Aldrich.
  • Why is trifluoroacetic acid (TFA) used in c-18 column? (2024). ResearchGate.
  • Troubleshooting Problems With Poor HPLC Results Before Examining the Column. (n.d.). MicroSolv.
  • Gradient Optimization in HPLC. (n.d.). Welch Materials.
  • [Kromasil®] F.A.Q. - Which are common buffers used in HPLC? (n.d.).
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • How to make ammonium formate buffer. (n.d.). Waters Knowledge Base.
  • How to Optimize HPLC Gradient Elution for Complex Samples. (n.d.). Mastelf.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2024). YouTube.
  • The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests. (n.d.). PMC - NIH.
  • On-Column Sample Degradation. (n.d.). LCGC International.
  • Technical Support Center: Troubleshooting Poor Peak Shape in HPLC Analysis of Catalpol Derivatives. (n.d.). Benchchem.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. (2017). LCGC International.
  • The effect of gradient on buffer capacity. (n.d.). Phenomenex.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. (n.d.). Bitesize Bio.
  • On-Column Degradation (continue from 11-29-2004). (2004). Chromatography Forum.
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.

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Technical Support Center: Troubleshooting Side Product Formation in N-(2-methoxyethyl)-3-nitropyridin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine. This key intermediate is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2-methoxyethylamine. The electron-deficient pyridine ring, activated by the strongly electron-withdrawing nitro group, facilitates the displacement of the chloride leaving group.[1][2] While this reaction is generally robust, the presence of multiple reactive sites and the sensitivity of the nitro group can lead to the formation of undesired side products.

This guide provides in-depth troubleshooting advice in a question-and-answer format to help you identify, minimize, and eliminate common impurities encountered during this synthesis. We will explore the mechanistic origins of these side products and offer field-proven protocols for achieving high purity.

Core Reaction Pathway

The desired transformation proceeds through a classic addition-elimination mechanism, forming a stabilized Meisenheimer intermediate.[1]

cluster_reactants Reactants cluster_product Products R1 2-chloro-3-nitropyridine Int Int R1->Int + R2 2-methoxyethylamine R2->Int + Base Base (e.g., K₂CO₃) P This compound (Desired Product) Salt Chloride Salt Int->P - Cl⁻

Caption: The intended SNAr pathway for the synthesis.

Troubleshooting Guide & FAQs

Q1: My reaction is sluggish, and I've isolated a significant amount of a polar, water-soluble byproduct instead of my target compound. What is it?

A: You are likely observing the formation of 2-hydroxy-3-nitropyridine .

  • Causality & Mechanism: This side product arises from a competitive nucleophilic attack on the 2-chloro-3-nitropyridine starting material by hydroxide ions or water. This is particularly common if using strong inorganic bases like NaOH or KOH, or if there is significant water in your solvent or reagents. The hydroxide ion (OH⁻) is a potent nucleophile and can effectively compete with 2-methoxyethylamine.[3]

  • Detection:

    • HPLC: The hydroxy byproduct is typically more polar and will have a shorter retention time than the desired product on a reverse-phase column.

    • LC-MS: Will show a molecular ion peak corresponding to the mass of 2-hydroxy-3-nitropyridine.

  • Prevention & Protocol Optimization:

    • Choice of Base: Switch to a non-nucleophilic organic base like triethylamine (Et₃N) or an inorganic base with low water solubility and nucleophilicity, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4]

    • Solvent & Reagent Purity: Use anhydrous solvents (e.g., DMF, DMSO, acetonitrile) and ensure your 2-methoxyethylamine is dry.

    • Temperature Control: Running the reaction at an elevated temperature can sometimes favor the desired amine substitution over hydrolysis.

Q2: I've confirmed my product's mass by MS, but the NMR spectrum is complex, suggesting an isomer. What is the likely contaminant?

A: The most probable isomeric impurity is N-(2-methoxyethyl)-5-nitropyridin-2-amine .

  • Causality & Mechanism: This side product does not form from a side reaction but rather originates from an impurity in the starting material. Commercial 2-chloro-3-nitropyridine can contain small amounts of the 2-chloro-5-nitropyridine isomer.[5] This isomer reacts with 2-methoxyethylamine under the same conditions to produce the corresponding 5-nitro substituted product.

  • Detection:

    • Starting Material Analysis: Before starting the synthesis, analyze your 2-chloro-3-nitropyridine by GC-MS or a high-resolution HPLC method to quantify the level of the 5-nitro isomer.

    • NMR: ¹H NMR is crucial here. The aromatic proton coupling patterns for the 3-nitro and 5-nitro isomers will be distinct.

    • LC-MS: While the mass will be identical, the fragmentation pattern in MS/MS may differ. The retention time on HPLC may also be slightly different with a well-optimized method.

  • Prevention & Protocol Optimization:

    • Source High-Purity Starting Material: Procure 2-chloro-3-nitropyridine from a reputable supplier and always request a certificate of analysis.

    • Pre-purification: If the starting material is of insufficient purity, consider purifying it by recrystallization or chromatography before use.

  • Purification: Separating these isomers is challenging due to their similar physical properties. Fractional crystallization or preparative HPLC are often the only viable options.

Q3: My reaction mixture turns a dark brown or black color, and I get a low yield of an intractable tar. What is causing this decomposition?

A: This points towards ANRORC (Addition of Nucleophile, Ring Opening, Ring Closing) pathways or other decomposition mechanisms.

  • Causality & Mechanism: Nitropyridines, especially in the presence of strong bases or nucleophiles, can be susceptible to ring-opening reactions.[3] The nucleophile attacks the ring, leading to the formation of unstable, open-chain intermediates which can then polymerize or decompose, resulting in the formation of dark, tarry materials. This is exacerbated by high temperatures and highly concentrated, strong bases.

  • Detection: These decomposition products are often a complex mixture that appears as a broad, unresolved "hump" at the baseline of an HPLC chromatogram. They are generally not single, characterizable compounds.

  • Prevention & Protocol Optimization:

    • Milder Conditions: Use the mildest base and lowest temperature that afford a reasonable reaction rate.

    • Controlled Addition: Add the base or the amine nucleophile slowly to the solution of 2-chloro-3-nitropyridine to avoid localized high concentrations of reagents.

    • Avoid Strong Bases: As mentioned in Q1, avoid strong hydroxide bases.

Q4: I observe a byproduct with a mass 16 amu higher than my desired product. What is this?

A: This is likely the corresponding N-oxide of your product, This compound 1-oxide .

  • Causality & Mechanism: The pyridine nitrogen is susceptible to oxidation. This can occur if your reaction is not performed under an inert atmosphere (e.g., N₂ or Ar) and is exposed to air at elevated temperatures for extended periods. Certain reagents or impurities could also act as oxidants.

  • Detection:

    • LC-MS: This is the most direct method. You will observe a molecular ion peak at [M+16]+.

  • Prevention & Protocol Optimization:

    • Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere, especially if heating for long durations.

    • Degas Solvents: For very sensitive reactions, degassing the solvent prior to use can be beneficial.

Visualization of Competing Pathways

cluster_start Starting Materials & Impurities cluster_reagents Nucleophiles SM 2-chloro-3-nitropyridine Prod_Desired Desired Product (3-nitro isomer) SM->Prod_Desired Main Pathway (SₙAr) Side_Hydroxy Side Product (2-hydroxy-3-nitropyridine) SM->Side_Hydroxy Competitive Hydrolysis Nuc_Amine + 2-methoxyethylamine SM_Isomer Impurity: 2-chloro-5-nitropyridine Nuc_OH + OH⁻ / H₂O (from base/solvent) Side_Isomer Side Product (5-nitro isomer) SM_Isomer->Side_Isomer Impurity Reacts

Caption: Major competing reaction pathways in the synthesis.

Summary of Common Side Products
Side ProductCausative FactorKey Prevention StrategyRecommended Analytical Technique
2-hydroxy-3-nitropyridine Use of nucleophilic bases (NaOH, KOH) or water in the reaction.Employ a non-nucleophilic base (K₂CO₃, Et₃N) and anhydrous solvent.HPLC, LC-MS
N-(2-methoxyethyl)-5-nitropyridin-2-amine Isomeric impurity (2-chloro-5-nitropyridine) in starting material.Source and verify high-purity starting material before use.GC-MS (of SM), HPLC, ¹H NMR
Polymeric Tars ANRORC or other decomposition pathways.Use milder reaction conditions (lower temp, weaker base).HPLC (shows unresolved mixture)
Product N-oxide Oxidation by air at elevated temperatures.Maintain an inert (N₂ or Ar) atmosphere during the reaction.LC-MS

Experimental Protocols

Protocol 1: Optimized Synthesis to Minimize Side Products

This protocol uses a non-nucleophilic base and controlled conditions to favor the formation of the desired product.

  • Reagent Preparation:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-3-nitropyridine (1.0 eq).

    • Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

    • Add anhydrous acetonitrile or DMF as the solvent (approx. 0.5 M concentration).

  • Reaction Execution:

    • Begin stirring the suspension under a positive pressure of nitrogen.

    • In a separate flask, dissolve 2-methoxyethylamine (1.1 eq) in a small amount of the same anhydrous solvent.

    • Add the 2-methoxyethylamine solution dropwise to the stirred suspension at room temperature over 15-20 minutes.

    • After the addition is complete, heat the reaction mixture to 60-80 °C.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-12 hours).

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel if necessary.[6]

Protocol 2: Standard HPLC Method for Purity Analysis

This method provides a baseline for separating the main product from common impurities.

  • Instrumentation: HPLC system with a UV-Vis detector.[7]

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution using:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-40 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 330 nm (the nitro-aromatic system has strong absorbance at longer wavelengths).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the crude or purified material in the initial mobile phase composition to a concentration of ~0.5 mg/mL.

References

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents. (Source available via Semantic Scholar)
  • Google Patents. (2010). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine - Eureka. Retrieved from [Link]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Bakke, J. M. (n.d.). Synthesis and Functionalization of 3-Nitropyridines. Retrieved from [Link]

  • Maleev, G. V., et al. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 16(5), 692. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods for Pyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Fox, B. A., & Threlfall, T. L. (1964). 2,3-Diaminopyridine. Organic Syntheses, 44, 34. Retrieved from [Link]

  • van der Plas, H. C., et al. (1995). Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bakke, J. M. (2002). Nitropyridines: Synthesis and reactions. SP Rapport. Retrieved from [Link]

  • Kappe, C. O., & Murphree, S. S. (2007). A mild, catalyst-free synthesis of 2-aminopyridines. Arkivoc. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Prachayasittikul, S., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Vonesh, H. L., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

  • Le, S. T., et al. (2020). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. Retrieved from [Link]

Sources

Troubleshooting low yields in reactions involving N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-methoxyethyl)-3-nitropyridin-2-amine

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the synthesis and use of this important chemical intermediate. Our goal is to equip you with the scientific rationale behind experimental protocols to overcome common challenges and optimize your reaction outcomes.

Section 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The primary route to synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-3-nitropyridine and 2-methoxyethylamine. The pyridine ring, being electron-deficient, is inherently activated for nucleophilic attack. This effect is significantly enhanced by the presence of a strong electron-withdrawing nitro group (NO₂) ortho to the leaving group (Cl), which stabilizes the key reaction intermediate.[1][2]

SNAr_Mechanism Start 2-Chloro-3-nitropyridine + 2-Methoxyethylamine Intermediate Meisenheimer Complex (Resonance-Stabilized Anion) Start->Intermediate Nucleophilic Attack Product This compound Intermediate->Product Elimination of Cl⁻ Chloride Cl⁻ Intermediate->Chloride Leaving Group Departs Base Base (e.g., K₂CO₃, Et₃N) Base->Start Assists ProtonatedBase Base-H⁺

Caption: General SNAr mechanism for the synthesis of the title compound.

Frequently Asked Questions & Troubleshooting Guide: Synthesis

Q1: My reaction yield is very low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-chloro-3-nitropyridine. What are the likely causes?

A1: This is a classic issue indicating that the nucleophilic attack is inefficient. Several factors related to your reagents and conditions are likely at play.

  • Cause 1: Insufficient Nucleophile Reactivity. 2-Methoxyethylamine is a primary amine and a moderate nucleophile.[3] However, under reaction conditions, it can be protonated by any adventitious acid or the HCl generated as a byproduct, rendering it non-nucleophilic.

    • Solution: The reaction typically requires a non-nucleophilic base to scavenge the HCl byproduct. Use at least 1.1 to 2.0 equivalents of a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). If using the amine nucleophile itself as the base, you must use at least 2 equivalents of 2-methoxyethylamine.

  • Cause 2: Inappropriate Solvent Choice. The solvent plays a critical role in SNAr reactions.

    • Explanation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal.[4] They effectively solvate cations but leave the nucleophile anion (or the neutral amine) relatively "naked" and more reactive. Protic solvents like ethanol or water can form hydrogen bonds with the amine, creating a solvent cage that reduces its nucleophilicity and slows the reaction.[4]

    • Solution: Ensure you are using a dry, polar aprotic solvent. If your yield is low in MeCN, switching to the more polar DMF or DMSO can often accelerate the reaction.

  • Cause 3: Reaction Temperature is Too Low. While the 2-position of 3-nitropyridine is highly activated, SNAr reactions often require thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex.[5]

    • Solution: If the reaction is sluggish at room temperature, gradually increase the heat. Many SNAr reactions on chloropyridines proceed well between 80-120 °C.[4] Use TLC or LC-MS to monitor the consumption of the starting material at different temperatures to find the optimal condition.

Q2: My reaction produces the desired product, but I also see a significant, more polar spot on the TLC plate. What could this side product be?

A2: The most common polar impurity under these conditions is a result of hydrolysis.

  • Cause: Presence of Water. 2-chloro-3-nitropyridine is highly susceptible to hydrolysis, especially at elevated temperatures in the presence of a base, to form 3-nitro-2-pyridone. This byproduct is often more polar than the desired amine product.

    • Solution: Ensure Anhydrous Conditions.

      • Dry your solvent (e.g., over molecular sieves).

      • Use freshly opened or properly stored reagents.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[4]

Q3: The reaction works, but purification by column chromatography is difficult, and the yield is still suboptimal. How can I improve the overall process?

A3: Optimizing the reaction stoichiometry and workup procedure can significantly enhance both purity and isolated yield.

  • Stoichiometry: Use a slight excess of the nucleophile (2-methoxyethylamine), typically 1.1 to 1.3 equivalents, to ensure complete consumption of the more expensive electrophile (2-chloro-3-nitropyridine).

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • If using a high-boiling solvent like DMF or DMSO, the mixture can be poured into cold water or ice. This often precipitates the product, which can be collected by filtration. This process also helps remove the solvent and any inorganic salts.

    • If the product does not precipitate, perform a liquid-liquid extraction with an organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with water and then with brine to remove residual DMF/DMSO and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure before purification.

ParameterRecommendationRationale
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents enhance nucleophile reactivity.[4]
Base K₂CO₃, Et₃N, DIPEAScavenges HCl byproduct, preventing nucleophile protonation.
Temperature 80 - 120 °CProvides sufficient activation energy for Meisenheimer complex formation.[5]
Atmosphere Inert (N₂ or Ar)Prevents hydrolysis of the starting material to 3-nitro-2-pyridone.[4]
Nucleophile Eq. 1.1 - 1.3Drives the reaction to completion.
Base Eq. 1.1 - 2.0Ensures the nucleophile remains active.

Section 2: Troubleshooting Subsequent Reactions

Once synthesized, this compound is often used in further transformations, most commonly the reduction of the nitro group to an amine, creating a valuable diamine intermediate for constructing fused heterocyclic systems.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction? Check_Reagents Are reagents pure & dry? Start->Check_Reagents Yes Check_Conditions Is the temperature high enough? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify/dry reagents. Use inert atmosphere. Check_Reagents->Sol_Reagents No Check_Solvent Are you using a polar aprotic solvent (DMF, DMSO)? Check_Conditions->Check_Solvent Yes Sol_Temp Gradually increase temperature. Monitor via TLC/LC-MS. Check_Conditions->Sol_Temp No Check_Base Is a suitable base present in sufficient quantity? Check_Solvent->Check_Base Yes Sol_Solvent Switch to a more polar aprotic solvent. Check_Solvent->Sol_Solvent No Success Re-evaluate with optimized conditions Check_Base->Success Yes Sol_Base Add 1.1-2.0 eq. of base (e.g., K₂CO₃, Et₃N). Check_Base->Sol_Base No Sol_Reagents->Success Sol_Temp->Success Sol_Solvent->Success Sol_Base->Success

Caption: A logical workflow for troubleshooting low-yield SNAr reactions.

Frequently Asked Questions: Nitro Group Reduction

Q4: I am attempting to reduce the nitro group to an amine using catalytic hydrogenation (H₂, Pd/C), but the reaction is messy and gives multiple products. Why is this happening?

A4: Catalytic hydrogenation is a powerful reduction method, but it can be non-selective and lead to over-reduction or side reactions with nitro-aromatic compounds.

  • Cause 1: Catalyst Poisoning or Inactivity. The starting material or impurities (e.g., residual sulfur compounds from other reactions) can poison the palladium catalyst.

  • Cause 2: Competing Reactions. Under harsh hydrogenation conditions (high pressure or temperature), the pyridine ring itself can be reduced. Furthermore, intermediates in the nitro reduction pathway (nitroso, hydroxylamine) can sometimes dimerize or undergo rearrangement.

    • Solution: Use Chemical Reducing Agents. For a cleaner, more controlled reduction of a nitro group on a sensitive heterocyclic ring, chemical methods are often superior.

      • Tin(II) Chloride (SnCl₂): A classic and reliable method. Refluxing the substrate with an excess of SnCl₂·2H₂O in a solvent like ethanol or ethyl acetate, followed by a basic workup, is highly effective.

      • Iron powder in Acetic Acid (Fe/AcOH) or Ammonium Chloride (Fe/NH₄Cl): This is an economical and mild method. The reaction is heterogeneous and often results in a very clean conversion with a simple filtration and extraction workup.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a standard starting point for optimization.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-nitropyridine (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous acetonitrile (MeCN, approx. 0.2 M concentration).

  • Reagent Addition: Add 2-methoxyethylamine (1.2 eq) to the suspension under an inert atmosphere (N₂ or Ar).

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the 2-chloro-3-nitropyridine is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic solids and wash them with a small amount of MeCN.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in a minimal amount of dichloromethane.

    • Purify by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the product as a solid.

References

  • BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem.
  • StackExchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
  • BenchChem. (2025). Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. BenchChem.
  • StackExchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Chemistry Stack Exchange.
  • Michigan State University. (n.d.). Amine Reactivity. Department of Chemistry.

Sources

How to improve the stability of N-(2-methoxyethyl)-3-nitropyridin-2-amine for storage

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-(2-methoxyethyl)-3-nitropyridin-2-amine. The stability of this compound is critical for obtaining reliable and reproducible experimental results. This document outlines potential stability issues, provides robust troubleshooting protocols, and offers clear preventative measures to ensure the long-term integrity of your samples. Our recommendations are grounded in established principles of chemical stability and informed by best practices for handling nitroaromatic and amine-containing compounds.

Part 1: Frequently Asked Questions (FAQs) about Stability

This section addresses common inquiries regarding the storage and handling of this compound.

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main factors inherent to its molecular structure:

  • Photoreactivity of the Nitroaromatic Group: The 3-nitro group on the pyridine ring makes the molecule susceptible to degradation upon exposure to light, particularly UV radiation. Nitroaromatic compounds are known to be photosensitive.[1]

  • Oxidative Susceptibility of the Amine Linkage: The secondary amine is prone to oxidation, which can be accelerated by atmospheric oxygen, trace metal impurities, and light.

  • Thermal Stress: Like many complex organic molecules, elevated temperatures can promote degradation, leading to the formation of impurities.[1]

Q2: I've noticed a color change in my solid sample, from a pale yellow to a darker yellow or brownish hue. What does this indicate?

A2: A visible color change is a common indicator of chemical degradation. This is often due to the formation of nitrophenolic impurities or oxidative degradation products, which are typically more colored than the parent compound. It is crucial to reassess the purity of the material before proceeding with any experiments.

Q3: How should I store this compound to ensure its long-term stability?

A3: To maximize the shelf-life of the compound, we recommend the following storage conditions:

  • Temperature: Store at 2-8°C. For long-term storage (months to years), consider storage at -20°C.

  • Light: Protect from light at all times by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Container: Use a tightly sealed, high-quality glass container.

Q4: Can I store this compound in solution? If so, what are the recommended solvents and conditions?

A4: While storing the compound in its solid form is ideal, solutions are often necessary for experimental workflows. If you must store it in solution, consider the following:

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents such as DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in degradation reactions.

  • Storage Conditions: Store solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Duration: Solutions are generally less stable than the solid material. It is advisable to prepare solutions fresh whenever possible.

Part 2: Troubleshooting Guide for Stability-Related Issues

This section provides a structured approach to identifying and resolving common problems encountered during the handling and use of this compound.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

Symptoms:

  • Variable biological activity or analytical readouts between experiments using different batches or ages of the compound.

  • A gradual decrease in the expected activity of the compound over time.

Possible Cause:

  • Degradation of the compound, leading to a lower concentration of the active molecule and the presence of interfering impurities.

Troubleshooting Workflow:

start Inconsistent Results Observed check_purity Assess Purity of Current Stock (e.g., HPLC-UV, LC-MS) start->check_purity compare_data Compare with Certificate of Analysis or Reference Standard check_purity->compare_data is_pure Is Purity >95%? compare_data->is_pure new_stock Acquire a Fresh Batch of the Compound is_pure->new_stock No re_evaluate Re-evaluate Storage & Handling Procedures is_pure->re_evaluate Yes end_good Problem Resolved new_stock->end_good end_bad If problem persists, contact technical support re_evaluate->end_bad

Caption: Troubleshooting workflow for inconsistent experimental results.

Detailed Steps:

  • Purity Assessment: Immediately assess the purity of your current stock of this compound using a reliable analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3]

  • Data Comparison: Compare the obtained purity data with the original Certificate of Analysis (CoA) provided by the supplier or with data from a freshly prepared reference standard.

  • Decision Point:

    • If the purity has dropped significantly (e.g., below 95%), it is highly likely that degradation is the root cause of your inconsistent results. The best course of action is to discard the old stock and acquire a fresh batch.

    • If the purity is still high, carefully review your experimental and sample handling procedures for other potential sources of variability.

Issue 2: Appearance of Unexpected Peaks in Chromatographic Analysis

Symptoms:

  • New peaks, often with different retention times, are observed in HPLC or LC-MS chromatograms that were not present in earlier analyses of the same batch.

Possible Causes:

  • Photodegradation: Exposure to ambient or UV light.

  • Oxidative Degradation: Reaction with atmospheric oxygen.

  • Hydrolysis: If exposed to moisture or non-anhydrous solvents.

Preventative Measures and Solutions:

Potential Degradation Pathway Preventative Storage & Handling Recommended Action
Photodegradation Store solid and solutions in amber vials. Minimize exposure to lab lighting during weighing and solution preparation.If photodegradation is suspected, repurify a small amount of the material using flash chromatography or preparative HPLC if feasible.
Oxidative Degradation Purge vials with an inert gas (argon or nitrogen) before sealing. Use degassed, anhydrous solvents for preparing solutions.For critical applications, work in a glovebox or under an inert atmosphere.
Hydrolysis Store in a desiccator. Use anhydrous solvents. Avoid contamination with water.If hydrolysis has occurred, the material may not be salvageable. A fresh batch is recommended.

Part 3: Experimental Protocols for Stability Assessment

To proactively assess the stability of this compound under your specific laboratory conditions, a forced degradation study can be performed.

Protocol: Forced Degradation Study

Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂

  • HPLC system with a C18 column and UV or PDA detector

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.

    • Photodegradation: Expose a 1 mg/mL solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.

  • Sample Analysis:

    • Before injection, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control sample, by HPLC.

    • Example HPLC Method:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: 0.1% Formic acid in water

      • Mobile Phase B: 0.1% Formic acid in acetonitrile

      • Gradient: Start with 10% B, ramp to 90% B over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Detection: 254 nm

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the main peak area and the appearance of new peaks indicate degradation. The conditions under which significant degradation occurs will highlight the compound's primary stability liabilities.

Visual Representation of the Stability Assessment Workflow:

start Prepare Stock Solution of Compound stress Expose to Stress Conditions start->stress acid Acidic (HCl, 60°C) stress->acid base Basic (NaOH, 60°C) stress->base oxidation Oxidative (H2O2, RT) stress->oxidation thermal Thermal (Solid, 80°C) stress->thermal photo Photolytic (Light Exposure) stress->photo analyze Analyze All Samples by HPLC acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze interpret Compare Chromatograms & Identify Degradation Pathways analyze->interpret

Sources

Methods for removing impurities from crude N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of N-(2-methoxyethyl)-3-nitropyridin-2-amine (Product No. 866010-53-9). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered when purifying this polar, nitro-aromatic compound. Here, we provide field-proven troubleshooting advice and detailed protocols grounded in established chemical principles.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile is highly dependent on the reaction conditions, stoichiometry, and workup procedure. Typically, the synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-nitropyridine with 2-methoxyethylamine. Based on this, the most probable impurities are:

  • Unreacted Starting Materials:

    • 2-chloro-3-nitropyridine: A common and often less polar impurity.

    • 2-methoxyethylamine: A highly polar and water-soluble amine, usually removed during aqueous workup.

  • Side-Products:

    • Hydrolysis Product (2-hydroxy-3-nitropyridine): Arises if water is present in the reaction mixture, especially under basic conditions. This impurity is acidic and can often be removed with a basic wash.

    • Regioisomers: While the substitution is strongly favored at the 2-position due to the activating effect of the ortho-nitro group, trace amounts of other isomers are possible depending on the reaction's severity.[1][2]

  • Process-Related Impurities:

    • Inorganic Salts: Formed during the reaction (e.g., triethylamine hydrochloride if used as a base) or workup (e.g., sodium sulfate, magnesium sulfate). These are typically removed by an aqueous wash or filtration.[3]

    • N-Nitrosamines: A potential concern in pharmaceutical chemistry, these can form from the reaction of secondary amines with nitrous acid under acidic conditions.[4] While less common in this specific synthesis, awareness is crucial.

Q2: My crude product is a dark, oily residue instead of a solid. Is this normal?

A2: Yes, this is a frequent observation. The presence of residual solvent, unreacted starting materials, or other low-melting impurities can prevent the crude product from solidifying. The product itself has a relatively low molecular weight (197.19 g/mol ) and contains flexible ether and amine linkages, which can lower its melting point. Purification via column chromatography is often the most effective strategy for oily crude products before attempting recrystallization.

Q3: How can I quickly assess the purity of my crude material and monitor the purification process?

A3: Thin-Layer Chromatography (TLC) is the most indispensable tool for this purpose.[5] It allows you to visualize the number of components in your mixture and track their separation.

  • Stationary Phase: Standard silica gel 60 F254 plates are ideal.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate or dichloromethane) is a good starting point. For this moderately polar compound, begin with a system like 30-50% Ethyl Acetate in Hexanes .

  • Visualization: The nitro-aromatic ring makes the product UV-active, so it will appear as a dark spot under a 254 nm UV lamp. Stains like potassium permanganate can also be used.

TROUBLESHOOTING PURIFICATION WORKFLOWS

This section provides detailed solutions to specific problems you may encounter during the purification process.

Workflow 1: General Purification Strategy

The following diagram outlines the standard decision-making process for purifying crude this compound.

A Crude Reaction Mixture B Aqueous Workup (e.g., EtOAc wash with NaHCO3, H2O, Brine) A->B C Dry Organic Layer (Na2SO4) & Concentrate B->C D Crude Product (Solid or Oil) C->D E Analyze by TLC D->E F Is the major spot well-separated from impurities? E->F G Column Chromatography F->G No L Is product a solid with minor impurities? F->L Yes H Are fractions pure by TLC? G->H I Combine Pure Fractions & Concentrate H->I Yes J Purified Product I->J K Recrystallization K->J L->G No L->K Yes

Caption: General purification workflow for this compound.

Issue 1: My TLC plate shows multiple spots. How do I identify them and choose a purification method?

Scenario: Your TLC, run in 40% Ethyl Acetate/Hexanes, shows three spots:

  • Spot A: Rf = 0.80 (faint)

  • Spot B: Rf = 0.55 (major spot)

  • Spot C: Rf = 0.10 (streaky)

Analysis and Solution:

  • Identify the Spots:

    • Spot A (High Rf): This is likely the less polar starting material, 2-chloro-3-nitropyridine . Non-polar compounds travel further up the polar silica plate.[6]

    • Spot B (Mid Rf): This is your target product, This compound .

    • Spot C (Low Rf/Streaky): This could be a highly polar impurity like the 2-hydroxy-3-nitropyridine hydrolysis product or residual 2-methoxyethylamine . Basic compounds can also interact strongly with the acidic silica gel, causing streaking.[7]

  • Choose the Purification Method: The clear separation between spots A, B, and C on the TLC plate indicates that flash column chromatography is the ideal purification method.[8][9] Recrystallization is unlikely to be effective at removing multiple impurities with different polarities.

Protocol: Flash Column Chromatography

Objective: To separate the target product from less polar and more polar impurities.

Materials:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: Gradient elution with Ethyl Acetate (EtOAc) in Hexanes.

Step-by-Step Procedure:

  • Prepare the Column:

    • Select a column size appropriate for your sample amount (e.g., a 40g silica column for 1-2g of crude material).

    • Pack the column using a slurry of silica gel in a non-polar solvent (e.g., 100% Hexanes or 5% EtOAc/Hexanes). Ensure there are no air bubbles or cracks.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of dichloromethane (DCM) or the initial eluent.

    • Alternatively, for less soluble materials, perform a "dry load": adsorb the crude product (dissolved in a volatile solvent like DCM) onto a small amount of silica gel. Evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the packed column.

  • Elute the Column:

    • Begin eluting with a low-polarity solvent system (e.g., 15-20% EtOAc/Hexanes). This will allow the least polar impurity (2-chloro-3-nitropyridine) to elute first.

    • Gradually increase the polarity of the eluent. A suggested gradient is shown in the table below.

    • Collect fractions (e.g., 15-20 mL per tube) throughout the process.

  • Analyze Fractions:

    • Spot every few fractions on a TLC plate.

    • Visualize the plates under UV light to identify which fractions contain your pure product (Spot B, Rf = 0.55).

    • Combine all fractions that show only the single, pure spot of your product.

  • Isolate the Product:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Eluent Composition (EtOAc in Hexanes) Volume (Column Volumes) Target Compound to Elute
15%~2-3Pre-elution / Flushing non-polar impurities
20% -> 40% (Gradient)~5-82-chloro-3-nitropyridine (Impurity A)
40% -> 60% (Gradient)~8-12This compound (Product B)
80-100%~2-3Highly polar impurities (Impurity C)
Issue 2: My purified product is a solid but appears discolored (yellow/brown). How can I improve its appearance?

Scenario: After column chromatography, you have a solid product that is analytically pure by TLC and NMR, but it has a persistent yellow or brownish tint.

Analysis and Solution:

This discoloration is often due to trace amounts of highly colored impurities or minor degradation products that co-eluted with your main compound. Recrystallization is an excellent technique for removing such impurities and improving the crystalline form of the final product.[10]

Protocol: Recrystallization

Objective: To obtain a pure, crystalline solid with improved color.

Core Principle: The ideal recrystallization solvent will dissolve the compound poorly at room temperature but completely at its boiling point. Impurities should either be insoluble at high temperatures (and can be filtered out hot) or remain soluble at low temperatures (and stay in the mother liquor).[10]

Step-by-Step Procedure:

  • Solvent Screening:

    • Place a small amount of your solid (~20-30 mg) in several test tubes.

    • Add a few drops of different solvents (see table below) to each tube at room temperature. A good candidate will not dissolve the solid.

    • Heat the tubes that did not show dissolution. A good solvent will now dissolve the solid completely.

    • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. The formation of crystals indicates a suitable solvent. For nitroaryl compounds, alcoholic solvents are often effective.[11]

Solvent Polarity Boiling Point (°C) Comments
Ethanol (EtOH)Polar78Good starting point for nitro-pyridines.[3]
Isopropanol (IPA)Polar82Similar to ethanol, may offer different solubility.
Ethyl Acetate (EtOAc)Intermediate77Often used in combination with a non-polar co-solvent.
TolueneNon-polar111Can be effective for aromatic compounds.
Hexanes/HeptaneNon-polar~69 / ~98Often used as an anti-solvent with a more polar one.
  • Perform the Recrystallization:

    • Place the bulk of your solid in an Erlenmeyer flask.

    • Add the chosen solvent (e.g., Isopropanol) dropwise while heating the mixture to a gentle boil (use a hot plate and a stirring bar). Add just enough solvent to fully dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal to adsorb colored impurities. Caution: Adding charcoal to a boiling solution can cause violent bumping. Cool the solution slightly before adding.

    • If you added charcoal, perform a hot filtration through a fluted filter paper to remove it.

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum to remove all traces of solvent.

Issue 3: My compound streaks badly on the TLC plate.

Scenario: A single spot of your compound elongates from the baseline, making it difficult to calculate an accurate Rf value.

A Compound streaks on TLC plate B Is the sample overloaded? A->B C Dilute sample and re-spot B->C Yes D Does streaking persist? B->D No C->D E Add 0.5-1% Triethylamine (TEA) or Acetic Acid (AcOH) to eluent D->E Yes J Problem Resolved D->J No F Is the compound basic (amine)? E->F H Is the compound acidic? E->H G Add TEA to neutralize acidic silica F->G Yes G->J I Add AcOH to protonate compound, reducing interaction with silica H->I Yes I->J

Caption: Troubleshooting streaking on a TLC plate.

Analysis and Solution: Streaking is typically caused by one of two issues:

  • Overloading: Too much sample has been spotted on the plate, exceeding the capacity of the stationary phase. Try diluting your sample and re-spotting.

  • Strong Analyte-Stationary Phase Interaction: Silica gel is weakly acidic. Basic compounds, like your aminopyridine derivative, can interact strongly (acid-base interaction) with the silica, causing them to "smear" or "streak" rather than travel as a tight band.[7][12]

Solution: To mitigate this interaction, add a small amount of a competitive base to your eluent system.

  • Add 0.5-1% triethylamine (TEA) to your EtOAc/Hexanes mobile phase. The TEA will preferentially interact with the acidic sites on the silica gel, allowing your basic product to elute more cleanly and form a well-defined spot.

References

  • Technical Support Center: Synthesis of Nitropyridines. Benchchem.
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Canadian Science Publishing.
  • Column Chromatography. Organic Chemistry at CU Boulder.
  • Column chromatography. Columbia University.
  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • column chromatography & purification of organic compounds. YouTube.
  • Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. ResearchGate.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed.
  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine. ResearchGate.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. ECHEMI.
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Stack Exchange.
  • Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry.
  • Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine? ResearchGate.
  • Synthesis of N-nitrosamine impurity, N-(2-hydroxyethyl)- N-phenylnitrous amide. ResearchGate.
  • N-(2-Methoxyethyl)-3-nitropyridine-2-amine. CymitQuimica.

Sources

Technical Support Center: Scale-Up Synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-methoxyethyl)-3-nitropyridin-2-amine. This molecule is a key intermediate in the synthesis of several pharmacologically important compounds, including the hepatitis C virus (HCV) NS5A inhibitor, Pibrentasvir.[1][2] The synthesis, a nucleophilic aromatic substitution (SNAr), appears straightforward on paper but presents unique challenges during scale-up. This guide is structured to provide practical, experience-based solutions to common problems encountered in the laboratory and during pilot-scale production.

The core of this synthesis involves the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine. The electron-withdrawing nitro group at the 3-position strongly activates the chlorine atom at the 2-position for nucleophilic displacement, making this reaction highly favorable.[3][4] However, managing reaction kinetics, exotherms, impurity profiles, and product isolation at scale requires a nuanced understanding of the underlying chemistry.

Troubleshooting Guide: From Bench to Pilot Plant

This section addresses specific, common issues in a question-and-answer format.

Question 1: My reaction yield dropped significantly when moving from a 1L flask to a 20L reactor. What are the most likely causes?

This is a classic scale-up challenge primarily rooted in mass and heat transfer limitations.[5]

  • Causality—Mixing and Heterogeneity: At the 1L scale, magnetic or overhead stirring provides efficient mixing, ensuring a homogenous distribution of reactants and temperature. In a 20L reactor, inefficient agitation can create localized "hot spots" where the exothermic reaction proceeds too quickly, and areas of high reactant concentration. This leads to the formation of thermal degradation products and other side-reaction impurities.

  • Causality—Heat Transfer: The surface-area-to-volume ratio decreases dramatically as you scale up. A 20L reactor cannot dissipate the reaction exotherm as efficiently as a 1L flask. Uncontrolled temperature spikes can accelerate side reactions, such as unwanted reactions with the solvent or dimerization of reactants.

Troubleshooting Protocol:

  • Control the Rate of Addition: Instead of adding the 2-methoxyethylamine all at once, add it sub-surface via a dosing pump over several hours. This allows the reactor's cooling system to manage the exotherm effectively.

  • Optimize Agitation: Ensure the reactor's impeller design and speed are sufficient for the batch volume and viscosity. The goal is to achieve uniform mixing without excessive shear, which could degrade reactants or products.

  • Monitor Internal Temperature: Rely on the internal temperature probe, not the jacket temperature. Set strict upper limits for the internal temperature and automate the addition to pause if this limit is exceeded.

Question 2: I am observing a persistent, difficult-to-remove impurity with a similar polarity to my product. What could it be and how can I minimize it?

The most common impurities in this reaction are typically regioisomers or products of over-reaction.

  • Probable Cause 1: Dimerization/Over-reaction: It's possible for the product, this compound, to act as a nucleophile itself, reacting with another molecule of 2-chloro-3-nitropyridine. This is more likely if the primary amine is deprotonated under strongly basic conditions or at elevated temperatures for extended periods.

  • Probable Cause 2: Bis-arylation of the Nucleophile: While less common for a mono-functional amine, if there were any diamine impurities in the 2-methoxyethylamine starting material, they could react with two equivalents of the pyridine.

  • Probable Cause 3: Reaction at the Nitro Group: In some cases, strong nucleophiles can displace a nitro group, though this is less likely here given the high activation of the C2-chloro position.[6]

Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of 2-methoxyethylamine to ensure the complete consumption of the more valuable 2-chloro-3-nitropyridine, minimizing the chance for product-reactant side reactions.

  • Base Selection: Use a non-nucleophilic, hindered base like Diisopropylethylamine (DIPEA) or a milder inorganic base like potassium carbonate (K₂CO₃).[7] These are less likely to cause side reactions than strong bases like sodium hydroxide or alkoxides.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to achieve a practical reaction rate. For this SNAr, temperatures in the range of 60-80°C are often sufficient.

Troubleshooting Summary Table
Issue EncounteredProbable Cause(s)Recommended Solutions & Rationale
Low Yield Inefficient mass/heat transfer on scale-up; Incomplete reaction.[5]Implement controlled, slow addition of the amine. Improve reactor agitation. Increase reaction time or temperature moderately after careful kinetic analysis.
Impurity Formation Localized overheating; Incorrect stoichiometry; Inappropriate base.Control exotherm with slow addition. Use a slight excess of the amine nucleophile. Employ a non-nucleophilic base (e.g., K₂CO₃, DIPEA).
Poor Product Isolation Product is an oil or difficult to crystallize; Co-precipitation of impurities.Perform a solvent swap to a non-polar solvent (e.g., heptane, MTBE) to precipitate the product. Optimize anti-solvent addition and cooling profile.[8]
Dark Product Color Thermal degradation; Oxidative impurities.Maintain a nitrogen atmosphere throughout the process. Lower the reaction temperature. Consider a charcoal treatment of the product solution before final crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for this reaction at scale?

While aprotic polar solvents like DMF or NMP are excellent for SNAr reactions in the lab, they can be problematic at scale due to high boiling points, toxicity, and difficulty in removal.

  • Recommended: Consider solvents like Acetonitrile (MeCN) or Isopropyl Alcohol (IPA). MeCN has a lower boiling point, making it easier to remove, and is often a good solvent for this type of transformation.[7] IPA is a greener and often cheaper option, though reaction rates might be slightly slower.

  • Rationale: The choice should be based on a balance of reaction performance, ease of workup, safety, and environmental considerations. A solvent from which the product can be directly crystallized upon cooling or addition of an anti-solvent is ideal for scale-up.

Q2: What are the critical safety considerations for handling the 2-chloro-3-nitropyridine starting material?

2-Chloro-3-nitropyridine is a hazardous substance.[9]

  • Toxicity: It is classified as toxic or harmful if swallowed and is a skin and eye irritant.[10][11]

  • Handling: Always handle this compound in a well-ventilated fume hood.[12] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[13]

  • Spills: In case of a spill, evacuate the area and contain the spill with an inert absorbent material. Avoid generating dust.[12]

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow it to enter drains.[13]

Q3: How should I monitor the reaction progress at scale?

Visual inspection is unreliable. In-process controls (IPCs) are essential.

  • Method: High-Performance Liquid Chromatography (HPLC) is the gold standard. It can quantitatively track the disappearance of the 2-chloro-3-nitropyridine starting material and the appearance of the desired product.

  • Sampling: Carefully take samples from the reactor at regular intervals (e.g., every 1-2 hours). Quench the sample immediately (e.g., in a vial containing mobile phase) to stop the reaction before analysis.

  • Completion Criteria: Define a clear endpoint for the reaction, for example, <1% of the limiting reagent (2-chloro-3-nitropyridine) remaining. This prevents running the reaction for too long, which can increase impurity formation.

Visualizing the Process

Synthetic Pathway

The reaction proceeds via a classic nucleophilic aromatic substitution mechanism, involving a Meisenheimer intermediate.[3]

SNAr_Mechanism Reactants 2-Chloro-3-nitropyridine + 2-Methoxyethylamine Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack Base Base (e.g., K2CO3) Base->Reactants Base assists Product This compound Intermediate->Product Elimination of Cl-

Caption: General workflow for the SNAr synthesis.

Troubleshooting Workflow: Low Yield

This decision tree helps diagnose the root cause of low product yield during scale-up.

Troubleshooting_Yield Start Low Yield Observed Check_IPC Review IPC Data (e.g., HPLC) Start->Check_IPC Incomplete_Rxn Incomplete Reaction? Check_IPC->Incomplete_Rxn High_Impurity High Impurity Levels? Check_IPC->High_Impurity Incomplete_Rxn->High_Impurity No Action_Time Increase Reaction Time or Temperature Moderately Incomplete_Rxn->Action_Time Yes Action_Mixing Improve Agitation & Controlled Reagent Addition High_Impurity->Action_Mixing Yes Action_Workup Optimize Workup/ Isolation Procedure High_Impurity->Action_Workup No Success Yield Improved Action_Time->Success Action_Mixing->Success Action_Workup->Success

Caption: Decision tree for troubleshooting low reaction yields.

Scalable Laboratory Protocol

This protocol is designed for a 1L scale and incorporates principles for successful scale-up.

Materials & Equipment:

  • 1L jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe.

  • Dosing pump for liquid addition.

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • 2-Methoxyethylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq)

  • Acetonitrile (MeCN), ~10 volumes

  • Heptane (as anti-solvent)

Procedure:

  • Reactor Setup: Assemble the 1L reactor system. Ensure it is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the reactor with 2-chloro-3-nitropyridine (e.g., 50 g), potassium carbonate (e.g., 87 g), and acetonitrile (500 mL).

  • Initial Heating: Begin stirring and heat the slurry to 60-65°C under a gentle nitrogen flow.

  • Amine Addition: Once the temperature is stable, begin the slow, sub-surface addition of 2-methoxyethylamine (e.g., 25.8 g) via the dosing pump over 2-3 hours. Monitor the internal temperature closely; if it rises more than 5°C, pause the addition.

  • Reaction & Monitoring: After the addition is complete, maintain the reaction temperature at 65-70°C. Monitor the reaction progress every 2 hours by HPLC until <1% of the 2-chloro-3-nitropyridine remains.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl). Wash the filter cake with a small amount of acetonitrile (2 x 50 mL).

  • Crystallization: Combine the filtrate and washes. Concentrate the solution under reduced pressure to approximately 2-3 volumes (~100-150 mL). Slowly add heptane (~300-400 mL) as an anti-solvent with good stirring to precipitate the product.

  • Isolation: Cool the resulting slurry to 0-5°C and hold for at least 1 hour. Filter the solid product, wash the cake with cold heptane, and dry under vacuum at 40-45°C to a constant weight.

References

  • Benchchem. (n.d.). 2-Chloro-3-methyl-5-nitropyridine: A Technical Guide to Safety and Handling. Retrieved from Benchchem website.[13]

  • Capot Chemical. (2019). 2-Chloro-3-nitropyridine Safety Data Sheet. Retrieved from Capot Chemical website.[12]

  • Novasol Biotech. (2024). How to synthesize Pibrentasvir and its pharmaceutical intermediates? Novasol Biotech Blog.[1]

  • Jubilant Ingrevia. (2024). Safety Data Sheet: 2-Chloro-3-nitropyridine. Retrieved from Jubilant Ingrevia website.[10]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine. PubChem.[9]

  • Sigma-Aldrich. (n.d.). 2-Chloro-3-nitropyridine Product Page. Retrieved from Sigma-Aldrich website.[11]

  • Google Patents. (2020). WO2020047182A1 - Process for manufacturing pibrentasvir active drug substance.[14]

  • Benchchem. (n.d.). Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine. Retrieved from Benchchem website.[3]

  • Kavková, K., et al. (2022). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 15(9), 1086. [Link][7]

  • Prachayasittikul, S., et al. (2009). Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]-pyridines and Indoles with Triethylamine. Molecules, 14(8), 2945-2957. [Link][15]

  • ChemRxiv. (2021). Desymmetrization of Pibrentasvir for Efficient Prodrug Synthesis. [Link][16]

  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently? Retrieved from Guidechem website.[17]

  • Bak, A., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5693. [Link][6]

  • Makosza, M., et al. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 239-243. [Link][18]

  • Google Patents. (2020). WO 2020/047182 A1 - Process for manufacturing pibrentasvir active drug substance.[19]

  • Khan Academy. (2019). Nucleophilic aromatic substitutions. YouTube.[4]

  • Pharmaffiliates. (n.d.). N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amine. Retrieved from Pharmaffiliates website.[20]

  • Chempanda. (n.d.). Nitropyridine: Synthesis, reactions, applications, side effects and storage. Retrieved from Chempanda website.[21]

  • Benchchem. (n.d.). Challenges in the scale-up of 3-Amino-5,6-dimethyl-2(1H)-pyridinone synthesis. Retrieved from Benchchem website.[5]

  • Shouxin, L., & Junzhang, L. (2005). Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Chemical Reagents.[22]

  • CymitQuimica. (n.d.). N-(2-Methoxyethyl)-3-nitropyridine-2-amine. Retrieved from CymitQuimica website.[23]

  • Benchchem. (n.d.). N-(2-Ethoxyethyl)-3-nitropyridin-2-amine. Retrieved from Benchchem website.[24]

  • Google Patents. (2007). US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.[25]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.[26]

  • Matsumura, N., et al. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 26(23), 7175. [Link][27]

  • Patsnap. (n.d.). Preparation method of 2-amino-3-nitro pyridine. Eureka.[28]

  • Wikipedia. (n.d.). Pibrentasvir. Retrieved from Wikipedia.[2]

  • Organic Syntheses. (1964). 2,3-Diaminopyridine. Org. Synth. 44, 34. [Link][29]

  • Google Patents. (2013). WO2013162390A1 - Process for preparation of high purity n-[2-(diethylamine)ethyl]-5-formyl-2,4-dimethyl-1h-pyrrole-3-carboxyamide.[8]

  • BLD Pharm. (n.d.). N-Methyl-3-nitropyridin-2-amine. Retrieved from BLD Pharm website.

Sources

Preventing degradation of N-(2-methoxyethyl)-3-nitropyridin-2-amine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(2-methoxyethyl)-3-nitropyridin-2-amine. This resource is designed for researchers, scientists, and professionals in drug development to provide in-depth guidance on preventing the degradation of this versatile synthetic intermediate during its use in various chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the integrity of your experiments.

I. Understanding the Stability of this compound

This compound is a substituted 2-amino-3-nitropyridine. Its reactivity is primarily dictated by the interplay of three key structural features: the 2-amino group, the 3-nitro group, and the pyridine ring. The potent electron-withdrawing nature of the nitro group significantly influences the electron density of the pyridine ring, making it susceptible to certain reactions while deactivating it towards others.[1] Understanding these electronic effects is crucial for predicting and preventing unwanted side reactions and degradation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during reactions involving this compound, providing explanations and actionable solutions.

FAQ 1: I am observing a significant loss of my starting material and the formation of a highly polar, colored byproduct during a reaction under basic conditions. What is likely happening?

Answer:

This observation is often indicative of nucleophilic aromatic substitution (SNAr) or hydrolysis, where a nucleophile attacks the electron-deficient pyridine ring. The strong electron-withdrawing nitro group makes the positions ortho and para to it (in this case, the 2- and 6-positions) particularly susceptible to nucleophilic attack.[1]

Potential Degradation Pathways:

  • Hydrolysis: If water or hydroxide ions are present, they can act as nucleophiles, potentially leading to the formation of a hydroxypyridine derivative. While 2-aminopyridines can be converted to pyridones, this often requires specific and sometimes harsh conditions like diazotization followed by hydrolysis.[2] However, the presence of the activating nitro group can facilitate this process under less stringent conditions.

  • Reaction with other nucleophiles: Other nucleophiles in your reaction mixture (e.g., amines, alkoxides) can also displace the amino or another group on the pyridine ring.

Troubleshooting & Prevention:

  • pH Control: Maintain the reaction pH in the neutral to slightly acidic range if possible. Avoid strongly basic conditions, especially at elevated temperatures.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the presence of water.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent side reactions with atmospheric moisture and oxygen.

FAQ 2: My reaction involves a reduction step, and I am losing the nitro group on this compound. How can I selectively perform my desired reduction without affecting the nitro group?

Answer:

The nitro group on the pyridine ring is susceptible to reduction, which can lead to the corresponding amino group or other partially reduced intermediates.[1][3] The choice of reducing agent and reaction conditions is critical to achieve selectivity.

Common Pitfalls:

  • Catalytic Hydrogenation: Powerful reduction methods like catalytic hydrogenation with Pd/C or Raney Nickel are often too harsh and will readily reduce the aromatic nitro group to an amine.[4]

  • Strong Hydride Reagents: Reagents like Lithium aluminum hydride (LiAlH₄) can also reduce the nitro group.[4]

Recommended Protocols for Selective Reductions:

If you need to reduce another functional group in the presence of the nitro group on this compound, consider milder and more selective reducing agents.

Reducing AgentTypical ConditionsSelectivity Notes
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTGenerally does not reduce nitro groups. Ideal for reducing aldehydes and ketones.
Tin(II) Chloride (SnCl₂) HCl or Acetic AcidCan be used for selective reduction of nitro groups, but conditions must be carefully controlled to avoid over-reduction if another, more labile group is the target. It is a milder alternative to other metal/acid systems.[4]
Iron (Fe) in Acetic Acid Acetic Acid, moderate heatA classic method for nitro group reduction, but can be tuned for selectivity in some cases.[4]

Experimental Protocol: Selective Reduction of an Aldehyde in the Presence of this compound Moiety

  • Dissolve the substrate containing the aldehyde and the this compound moiety in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction by TLC.

  • Once the reaction is complete, quench carefully with water or dilute acetic acid.

  • Extract the product with an organic solvent and purify as necessary.

FAQ 3: I am attempting a reaction at the 2-amino group, but I am getting low yields and multiple products. What could be the cause?

Answer:

The 2-amino group in your compound can act as a nucleophile, participating in reactions like acylation and alkylation.[5][6] However, its nucleophilicity is reduced by the electron-withdrawing effect of the adjacent nitro group and the pyridine ring nitrogen. This can lead to incomplete reactions or side reactions if not properly managed.

Potential Issues and Solutions:

  • Insufficient Reactivity: The reduced nucleophilicity of the amino group may require more forcing conditions (e.g., higher temperatures, stronger bases), which can in turn lead to degradation.

  • Competing Reactions: The pyridine ring nitrogen can also be protonated or alkylated under certain conditions, leading to a complex mixture of products.

  • Over-acylation/alkylation: While less common for this deactivated amine, it's a possibility if harsh conditions are used.[6]

Troubleshooting Workflow:

G start Low Yield at 2-Amino Group cond1 Are you using a strong, non-nucleophilic base? start->cond1 sol1 Consider using a stronger base like NaH or KHMDS to fully deprotonate the amine. cond1->sol1 No cond2 Is the reaction temperature optimized? cond1->cond2 Yes path1_yes Yes path1_no No sol1->cond2 sol2 Switch to a non-nucleophilic base like Pyridine or DIEA to avoid competing reactions. sol3 Gradually increase the reaction temperature while monitoring for degradation by TLC/LC-MS. cond2->sol3 No cond3 Is your electrophile sufficiently reactive? cond2->cond3 Yes path2_yes Yes path2_no No sol3->cond3 sol4 Consider converting the electrophile to a more reactive form (e.g., acid chloride from a carboxylic acid). cond3->sol4 No end_node Improved Yield and Purity cond3->end_node Yes path3_yes Yes path3_no No sol4->end_node G cluster_0 Degradation Pathways main This compound reduction Reduction of Nitro Group main->reduction [H] (e.g., Pd/C, H₂) hydrolysis Hydrolysis/Nucleophilic Substitution main->hydrolysis H₂O / Nu⁻ side_chain_cleavage Side-Chain Cleavage main->side_chain_cleavage Harsh Acid/Base or Oxidants product1 Corresponding 2,3-diaminopyridine derivative reduction->product1 product2 Hydroxypyridine or other SₙAr product hydrolysis->product2 product3 2-Amino-3-nitropyridine side_chain_cleavage->product3

Sources

Recrystallization techniques for purifying N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-(2-methoxyethyl)-3-nitropyridin-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to provide expert insights, detailed protocols, and robust troubleshooting for the critical final step of recrystallization. Our goal is to move beyond simple instructions and explain the underlying principles that govern a successful purification, empowering you to optimize the process for maximum yield and purity.

Physicochemical Profile and Safety Considerations

Understanding the molecule is the first step to purifying it. This compound possesses a polar 3-nitropyridin-2-amine core, further functionalized with a methoxyethyl side chain. This structure imparts specific solubility characteristics and potential reactivity that must be considered.

  • Polarity: The presence of the nitro group, the pyridine nitrogen, the secondary amine, and the ether linkage makes the molecule quite polar. This suggests it will be more soluble in polar solvents than in nonpolar ones.[1][2]

  • Potential Impurities: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-alkylation, positional isomers), or residual catalysts.[3][4] Nitrosamine impurities can also be a concern in syntheses involving secondary amines and nitrous acid sources.[5][6]

  • Thermal Stability: Nitro-aromatic compounds can be thermally sensitive. Prolonged exposure to high temperatures should be avoided to prevent decomposition.

Critical Safety Notice: this compound and related nitropyridine compounds should be handled with care. While specific data for this exact molecule is limited, analogous compounds are known to be harmful if swallowed, in contact with skin, and can cause skin and eye irritation.[7][8][9] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: The ideal solvent is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[11] Given the polar nature of your compound, good starting points for screening are polar protic solvents like ethanol or isopropanol , and polar aprotic solvents like ethyl acetate or acetone .[1][12] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often highly effective.[11] A systematic solvent screening is the most reliable method to determine the optimal choice (see Protocol 1).

Q2: My compound "oils out" instead of forming crystals. What does this mean and how do I fix it?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline lattice.[13] This typically happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated to a very high degree.

  • Immediate Action: Re-heat the solution until the oil fully redissolves. Add a small amount (5-10% of total volume) of additional hot solvent to decrease the saturation level.[14]

  • Preventative Strategy: Allow the solution to cool much more slowly. Insulating the flask can promote the formation of crystal nucleation sites over oil droplets.[13] If using a mixed solvent system, ensure you are not adding the anti-solvent too quickly.

Q3: How can I assess the purity of my recrystallized product?

A3: A multi-pronged approach is best for confirming purity.

  • Melting Point Analysis: A sharp melting point range (typically < 2 °C) is a strong indicator of high purity. Impurities tend to depress and broaden the melting range.[15]

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively check for the presence of impurities. The purified sample should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. It can resolve and quantify even minor impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired compound and identify any residual solvents or structurally related impurities.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem / Question Possible Cause(s) Suggested Solutions & Scientific Rationale
Why won't my compound dissolve, even in a large volume of hot solvent? 1. Incorrect Solvent Choice: The solvent may be too nonpolar for your highly polar compound. 2. Insoluble Impurities: The undissolved material may not be your product but an insoluble impurity.1. Re-evaluate Solvent: Switch to a more polar solvent. Refer to the solvent polarity chart (Table 1) and your screening results. The principle of "like dissolves like" is key.[2] 2. Perform Hot Filtration: If a significant portion of your compound has dissolved, the remaining solid may be an impurity. Filter the hot, saturated solution through a pre-heated funnel to remove the insoluble material before allowing the filtrate to cool.[14]
I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do? 1. Too Much Solvent: The solution is not saturated enough for crystals to form. This is the most common reason for recrystallization failure.[13] 2. Supersaturation: The solution is saturated, but there are no nucleation sites for crystal growth to begin.[16]1. Reduce Solvent Volume: Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again.[16] 2. Induce Crystallization:     a) Scratch: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic scratches provide a surface for nucleation.[17]     b) Seed: Add a tiny crystal of the crude product (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[17]
My crystal yield is very low. How can I improve it? 1. Excess Solvent: Using more than the minimum amount of hot solvent required for dissolution will keep more of your product dissolved in the mother liquor upon cooling.[17] 2. Premature Crystallization: The product may have crystallized in the filter paper during hot filtration. 3. Insufficient Cooling: Not cooling the solution to a low enough temperature (e.g., in an ice bath) can leave a significant amount of product dissolved.1. Optimize Dissolution: Use the minimum amount of near-boiling solvent to dissolve the crude solid. Add the solvent in small portions to the solid, not the other way around.[18] 2. Improve Hot Filtration: Use a stemless funnel and pre-heat it with hot solvent or steam before filtering. Keep the solution hot during the transfer.[14] 3. Maximize Cooling: After slow cooling to room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize precipitation.[2]
My final crystals are colored, but the pure compound should be colorless/pale yellow. What went wrong? 1. Colored Impurities: The recrystallization failed to remove colored, highly soluble impurities. 2. Adsorbed Impurities: Soluble impurities may have become trapped on the surface of the crystals as they formed.1. Charcoal Treatment: If the impurities are large, polar, conjugated molecules, they can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. Use sparingly, as charcoal can also adsorb your product. 2. Improve Washing: Ensure the collected crystals are washed with a small amount of ice-cold recrystallization solvent. This will wash away surface impurities without dissolving a significant amount of the product.[14] Do not use room temperature solvent for washing.

Experimental Protocols & Workflows

Protocol 1: Systematic Solvent Screening

This protocol is essential for identifying the ideal single or mixed-solvent system for your compound.

  • Preparation: Place ~20-30 mg of your crude this compound into several small test tubes.

  • Room Temperature Test: To each tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise, up to ~0.5 mL. Agitate at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (reject).[15]

  • Hot Solvent Test: For the tubes where the solid was insoluble or sparingly soluble at room temperature, heat them gently in a water or sand bath.

    • Observation: If the solid dissolves completely at the higher temperature, it is a potential candidate solvent .[11] If it remains insoluble, it may be a candidate for an anti-solvent in a mixed-pair system (keep).

  • Cooling Test: Remove the tubes with dissolved solids from the heat and allow them to cool slowly to room temperature, then place them in an ice bath.

    • Observation: The best candidate is the solvent that produces a large quantity of crystalline precipitate upon cooling.

Diagram 1: General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Place Crude Solid in Flask B Add Minimal Hot Solvent A->B C Dissolve Solid (Heat & Stir) B->C D Hot Filtration (If Insoluble Impurities) C->D Optional E Slow Cooling (Crystal Formation) C->E No Filtration Needed D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Crystals G->H

Caption: A flowchart of the major steps involved in the recrystallization process.

Diagram 2: Troubleshooting Crystal Formation

G Start No Crystals Form After Cooling Decision1 Is solution clear? Start->Decision1 Action1 Induce Nucleation: 1. Scratch Flask 2. Add Seed Crystal Decision1->Action1 Yes Action2 Perform Hot Filtration to Remove Impurities Decision1->Action2 No (Cloudy) Decision2 Crystals Formed? Action1->Decision2 Action2->Start Re-cool Problem2 Problem Likely: Too Much Solvent Decision2->Problem2 No End Successful Crystallization Decision2->End Yes Action3 Boil off Excess Solvent and Re-cool Problem2->Action3 End2 Successful Crystallization Action3->End2

Sources

Technical Support Center: Managing Exothermic Reactions During the Nitration of Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing the highly exothermic nitration of aminopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to the challenges associated with this critical but hazardous reaction. The following content is structured to offer immediate troubleshooting guidance and answer frequently asked questions, ensuring both the safety and success of your experiments.

Section 1: Troubleshooting Guide

This section addresses specific, acute issues that can arise during the nitration of aminopyridines. Each problem is followed by a step-by-step guide to resolution, grounded in established chemical principles.

Issue 1: Rapid, Uncontrolled Temperature Rise (Thermal Runaway)

Question: My reaction temperature is increasing rapidly and is unresponsive to standard cooling adjustments. What immediate actions should I take?

Answer:

An uncontrolled temperature spike is a sign of a potential thermal runaway, a dangerous situation where the reaction rate and heat generation increase exponentially.[1][2] This can lead to equipment failure, explosion, and the release of toxic gases.[1][2] Immediate and decisive action is critical.

Immediate Actions:

  • Cease Reagent Addition: Immediately stop the flow of the nitrating agent (e.g., mixed acid) and any other reactants.[1]

  • Maximize Cooling: Increase the coolant flow to the reactor jacket to its maximum capacity. If an emergency cooling system is available, activate it.[1]

  • Prepare for Emergency Quench: Have a pre-planned quenching agent ready. A large volume of cold water or an ice/water slurry is a common choice, but be aware of the high heat of dilution, especially with sulfuric acid.[3][4] This is a last resort to be used if the temperature continues to climb uncontrollably.[3]

  • Alert Personnel and Evacuate if Necessary: Inform your supervisor and colleagues of the situation. If the temperature continues to rise unabated, follow established emergency protocols, which may include evacuating the immediate area.[1]

Logical Troubleshooting Flow:

G start Unexpected Temperature Rise stop_reagent Immediately Stop Reagent Addition start->stop_reagent check_cooling Is Cooling System at Max Capacity? stop_reagent->check_cooling increase_cooling Increase Cooling Flow check_cooling->increase_cooling No check_agitation Is Agitation Effective? check_cooling->check_agitation Yes increase_cooling->check_agitation inspect_agitator Inspect Agitator (Motor, Shaft, Impeller) check_agitation->inspect_agitator No quench Initiate Emergency Quench Procedure check_agitation->quench Yes, but temp still rising alert Alert Personnel & Evacuate Area quench->alert

Caption: Emergency response workflow for a temperature excursion.

Potential Causes and Preventative Measures:

  • Inadequate Cooling: Ensure the cooling system is appropriately sized for the reaction scale and can handle the calculated heat of reaction.[5]

  • Rapid Reagent Addition: The nitrating agent should be added slowly and controllably to allow the cooling system to dissipate the generated heat effectively.[3]

  • Poor Agitation: Inefficient stirring can create localized "hot spots" with high reactant concentrations, initiating a runaway.[3][6]

  • Reactant Accumulation: If the reaction temperature is too low, the nitrating agent may accumulate without reacting. A subsequent small temperature increase can then trigger a rapid, delayed exotherm.[3]

Issue 2: Evolution of Brown/Yellow Gas (NO₂) from the Reactor

Question: I observe brown or yellow fumes being released from my reaction vessel. What does this signify and what should I do?

Answer:

The evolution of brown-yellow gas is a strong indication of nitrogen dioxide (NO₂) formation. This signifies that a decomposition reaction is occurring, which is highly exothermic and a critical precursor to thermal runaway.[1]

Immediate Actions:

  • Do Not Inhale: Nitrogen dioxide is highly toxic.[7] Do not approach the reactor without appropriate respiratory protection.

  • Follow Runaway Protocol: Immediately implement all steps outlined in Issue 1 . The situation is critical.

  • Consider Emergency Quench: If it can be done safely, dumping the reaction mass into a large volume of a quenching agent like cold water is a recognized emergency procedure to halt the decomposition.[1][3]

Potential Causes and Preventative Measures:

  • Excessive Temperature: The reaction temperature has likely exceeded the decomposition temperature of the nitro-compound or reaction mixture.[1]

  • Localized Hot Spots: Poor mixing can lead to areas of high temperature where decomposition initiates.[3]

  • Contamination: Certain impurities can lower the decomposition temperature of nitro-compounds.[1]

Issue 3: Poor Regioselectivity or Low Yield of the Desired Isomer

Question: My reaction is producing a mixture of isomers (e.g., 3-nitro and 5-nitro-2-aminopyridine) with a low yield of the desired product. How can I improve the regioselectivity?

Answer:

The nitration of aminopyridines is sensitive to reaction conditions, which dictate the final isomer distribution. For instance, in the nitration of 2-aminopyridine, temperature plays a crucial role.

  • Kinetic vs. Thermodynamic Control: At lower temperatures (below 40°C), the reaction favors the formation of 2-nitraminopyridine, the kinetically controlled product.[8] At higher temperatures (above 40°C), this intermediate can rearrange to form the thermodynamically favored ring-nitrated products, primarily 2-amino-5-nitropyridine and the minor 2-amino-3-nitropyridine isomer.[8][9]

Solutions to Improve Regioselectivity:

  • Strict Temperature Control: Maintain the reaction at the optimal temperature for the desired isomer. For ring nitration, a controlled temperature above 40-50°C is often required, while N-nitration requires colder conditions.[8]

  • Order of Addition: Adding the aminopyridine solution to the cold nitrating acid mixture can sometimes provide better control over the initial exotherm and improve selectivity.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, other nitrating systems can be explored on a small scale to assess their impact on isomer distribution.

  • Protecting Groups: In some cases, protecting the amino group can direct the nitration to a specific position and prevent the formation of nitramine intermediates.[10]

Reaction Pathway Overview:

G sub 2-Aminopyridine kin 2-Nitraminopyridine (Kinetic Product) sub->kin < 40°C therm Wheland Intermediate sub->therm > 40°C na HNO₃ / H₂SO₄ therm_rearrange Thermodynamic Ring Nitration kin->therm_rearrange Rearrangement (> 40°C) p5 2-Amino-5-nitropyridine (Major Product) therm->p5 -H⁺ p3 2-Amino-3-nitropyridine (Minor Product) therm->p3 -H⁺ therm_rearrange->p5 therm_rearrange->p3

Caption: Temperature-dependent pathways in 2-aminopyridine nitration.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in aminopyridine nitration?

A1: A thermal runaway is an uncontrolled exothermic reaction where the rate of heat generation surpasses the rate of heat removal.[1][2] This creates a dangerous positive feedback loop: as the temperature rises, the reaction accelerates, generating even more heat.[6] Nitration reactions are notoriously exothermic, and the resulting nitro-compounds can be thermally unstable, making them particularly susceptible to this phenomenon.[2] An uncontrolled runaway can lead to a rapid increase in temperature and pressure, potentially causing reactor rupture, fire, or explosion.[1]

Q2: How can I determine the thermal risk of my specific nitration protocol before scaling up?

A2: A thorough thermal hazard assessment is crucial before any scale-up.[11] This involves using specialized analytical techniques to understand the reaction's energetics.

  • Reaction Calorimetry (RC1): This technique measures the heat evolved during the reaction in real-time under process-like conditions.[12][13] It provides critical data on the heat of reaction (ΔHr), heat flow, and reactant accumulation.[12]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the onset temperature of decomposition for the starting materials, intermediates, and final product mixture. This helps define a safe upper operating temperature.[5]

Key Safety Parameters from Calorimetry:

ParameterDescriptionSignificance for Safety
Heat of Reaction (ΔHr) The total heat released by the desired nitration reaction.[11]Determines the required cooling capacity. A high value indicates greater potential for a temperature increase if cooling is lost.[1]
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase if all cooling is lost.[1][11]A critical indicator of runaway potential. A high ΔTad means even a small process deviation can be catastrophic.[1]
Maximum Temperature of the Synthesis Reaction (MTSR) The highest temperature the reaction could reach during a cooling failure, accounting for unreacted reagent accumulation.[1]If the MTSR exceeds the decomposition temperature, a secondary, more violent reaction can occur.[1]

Q3: What is the role of sulfuric acid in the nitration of aminopyridines?

A3: Sulfuric acid serves several critical functions in this reaction:

  • Generation of the Electrophile: It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[14]

  • Reaction Medium: It acts as a solvent, often keeping the aminopyridine substrate in solution.[15]

  • Dehydrating Agent: It sequesters the water molecule produced during the reaction, preventing it from diluting the nitric acid and slowing down or stopping the reaction.[16]

  • Exotherm Control: The high heat capacity of sulfuric acid helps to absorb some of the reaction heat, providing a degree of thermal ballast.[15]

Q4: What are the key considerations when scaling up an aminopyridine nitration?

A4: Scaling up an exothermic reaction is not trivial and presents significant safety challenges.[6] The most critical factor is the change in the surface-area-to-volume ratio.[17][18]

  • Heat Transfer: As you increase the reactor size, the volume (which generates heat) increases by the cube of the radius, while the surface area (which removes heat) only increases by the square.[11][17] This means that heat removal becomes significantly less efficient at a larger scale.[18]

  • Mixing: Achieving homogenous mixing becomes more difficult in larger vessels. Poor mixing can lead to hot spots and reactant accumulation, increasing the risk of a runaway.[5][6]

Best Practices for Scale-Up:

  • Never Scale More Than 3x: As a rule of thumb, do not increase the reaction scale by more than a factor of three from the previous, successful run.[6]

  • Re-evaluate Safety: Conduct a new risk assessment at each scale.[6]

  • Use a Semi-Batch Process: For exothermic reactions, adding one reagent slowly to the other (semi-batch) is much safer than mixing them all at once (batch). This allows the reaction rate to be controlled by the addition rate.[11]

  • Ensure Adequate Cooling and Agitation: The plant-scale reactor must have sufficient cooling capacity and agitation efficiency for the new volume.[5]

Q5: What are Process Analytical Technologies (PAT) and how can they improve the safety of nitration reactions?

A5: Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes by measuring critical process parameters in real-time.[19][20] For exothermic reactions like nitration, PAT provides continuous insight, allowing for proactive control rather than reactive emergency response.[21]

Applicable PAT Tools:

  • In-situ FTIR/Raman Spectroscopy: These probes can be inserted directly into the reactor to monitor the concentration of reactants, intermediates, and products in real-time. This allows for the detection of reactant accumulation, a key precursor to thermal runaway.[22]

  • Heat Flow Calorimetry: As mentioned in Q2, this is a powerful PAT tool that directly measures the rate of heat generation, providing an immediate indication of the reaction rate.[21][23][24]

By integrating these tools, you can create a highly controlled process where deviations are detected and corrected early, significantly enhancing the safety and reproducibility of your aminopyridine nitration.[25]

Section 3: Experimental Protocol Example

General Protocol for Controlled Nitration of 2-Aminopyridine

Disclaimer: This is a generalized procedure and must be adapted and thoroughly risk-assessed for your specific laboratory conditions and scale.

  • Reactor Setup: Equip a jacketed glass reactor with an overhead mechanical stirrer, a temperature probe (thermocouple), a pressure-equalizing dropping funnel, and a nitrogen inlet. Connect the jacket to a circulating cooling bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid (typically a 1:2 to 1:4 v/v ratio) while cooling in an ice-salt bath.[3]

  • Charge Reactor: Charge the jacketed reactor with the 2-aminopyridine dissolved in a portion of concentrated sulfuric acid.

  • Cooling: Cool the reactor contents to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Add the cold nitrating acid mixture from the dropping funnel to the stirred aminopyridine solution at a slow, controlled rate. Crucially, monitor the internal temperature and ensure it does not rise above the set limit. The addition rate is dictated by the ability of the cooling system to remove the generated heat.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the specified temperature. Monitor the reaction's progress by a suitable analytical method (e.g., TLC, HPLC).

  • Quenching: Once the reaction is complete, quench it by slowly transferring the reaction mixture to a vigorously stirred beaker containing a large volume of crushed ice and water.[4] This step is also highly exothermic and requires caution.

  • Work-up: Neutralize the acidic mixture carefully with a base (e.g., NaOH, Na₂CO₃) while cooling. Extract the product with a suitable organic solvent. Wash the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to isolate the crude product for purification.[4]

G A Prepare Nitrating Mixture (Cold) D Slowly Add Nitrating Mixture (Monitor Temperature!) A->D B Charge Reactor with Aminopyridine in H₂SO₄ C Cool Reactor to Start Temperature (e.g., 0-5°C) B->C C->D E Stir at Set Temperature (Monitor Progress) D->E F Quench on Ice/Water (Vigorous Stirring) E->F G Neutralize & Extract Product F->G H Isolate & Purify G->H

Caption: General experimental workflow for controlled aromatic nitration.

References

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22. Available at: [Link]

  • Amar Equipment. (2023). Working with Exothermic Reactions during Lab and Scale up. Available at: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Available at: [Link]

  • Process Safety Management. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Available at: [Link]

  • The Chemical Engineer. (2023). Rules of Thumb: Scale-up. Available at: [Link]

  • Molecular Energetics Group. Heat flow calorimetry. Available at: [Link]

  • Britton, L. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Available at: [Link]

  • The Safety Master. (2024). Nitration reaction safety. YouTube. Available at: [Link]

  • Prime Process Safety Center. Reaction Calorimetry. Available at: [Link]

  • J-Star Research. (2023). Process Analytic Technologies (PAT) & Reaction Kinetics. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Available at: [Link]

  • Wikipedia. Reaction calorimeter. Available at: [Link]

  • Dixon-Jackson, K. (1999). Heat flow calorimetry - application and techniques. IChemE. Available at: [Link]

  • Kirschneck, D., & Gutmann, B. (2020). Advances in Continuous Flow Calorimetry. Organic Process Research & Development. Available at: [Link]

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds. IChemE. Available at: [Link]

  • Vaddula, B. R., et al. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. ResearchGate. Available at: [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters. Available at: [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Available at: [Link]

  • Elrick, W. B. (1938). Controlling temperature of nitration reactions. Google Patents.
  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Bakke, J. M., & Ranes, E. (1998). Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Etzbach, K. H., et al. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. Google Patents.
  • Harris, G. H. (1959). A study of the mixed acid nitration of 2-amino-5-chloropyridine. Digital Commons @ NJIT. Available at: [Link]

  • Mettler Toledo. Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Available at: [Link]

  • AIChE. (2007). Nitration of Aromatic Compounds without Using Sulphuric Acid. Available at: [Link]

  • Frontier, A. (2026). How To Run A Reaction: The Quench. University of Rochester. Available at: [Link]

  • Agilent. Process Analytical Technology (PAT) Pharmaceutical and Biopharmaceutical Manufacturing. Available at: [Link]

  • Kulkarni, A. A., et al. (2018). An assessment of a multipoint dosing approach for exothermic nitration in CSTRs in series. Reaction Chemistry & Engineering. Available at: [Link]

  • Wang, H., et al. (2020). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Wikipedia. Nitration. Available at: [Link]

  • McWilliams, J. C., et al. (2019). Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development. Reaction Chemistry & Engineering. Available at: [Link]

  • Foley, D. A., et al. (2021). Process Analytical Technology for Real-Time Monitoring of Pharmaceutical Bioconjugation Reactions. ACS Omega. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of N-(2-methoxyethyl)-3-nitropyridin-2-amine and its Analogs: A Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Nitropyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged structural motif," a core component in a significant percentage of FDA-approved drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to form hydrogen bonds make it an invaluable scaffold in drug design.[2] The introduction of a nitro group (-NO2) to this ring creates the nitropyridine scaffold, a class of compounds demonstrating a vast spectrum of biological activities, including antitumor, antiviral, anti-neurodegenerative, and enzyme inhibitory effects.[1][3] The electron-withdrawing nature of the nitro group profoundly influences the pyridine core's reactivity, making nitropyridines not only potent bioactive molecules but also versatile precursors for synthesizing more complex heterocyclic systems.[4][5]

This guide provides a comparative framework for researchers and drug development professionals engaged in the study of nitropyridine analogs. While we use N-(2-methoxyethyl)-3-nitropyridin-2-amine as a central point of discussion, it is important to note that specific experimental data for this compound is limited in public literature. Therefore, this analysis is built upon established structure-activity relationships (SAR) derived from closely related and well-documented 2-amino-3-nitropyridine analogs. We will explore the nuances of synthesis, compare biological activities, and provide detailed, validated experimental protocols to empower researchers in their rational design of novel therapeutics based on this promising scaffold.

Part 1: The 2-Amino-3-Nitropyridine Core: Synthesis and Physicochemical Landscape

The synthetic accessibility of the 2-amino-3-nitropyridine core is a key advantage for its use in drug discovery. A common and efficient route involves the nucleophilic aromatic substitution (SNAr) of a leaving group, typically a halogen, at the C2 position of the pyridine ring. The strong electron-withdrawing effect of the nitro group at the C3 position activates the C2 position for nucleophilic attack.

A typical synthesis begins with a commercially available precursor like 2-chloro-3-nitropyridine. This intermediate readily reacts with a wide range of primary or secondary amines to yield a library of N-substituted 2-amino-3-nitropyridine analogs.[6] The choice of the amine dictates the physicochemical properties of the final compound, influencing its solubility, lipophilicity, and ability to interact with biological targets. For our lead compound, this compound, the synthesis would involve the reaction of 2-chloro-3-nitropyridine with 2-methoxyethylamine.

G cluster_synthesis General Synthesis Workflow start 2-Chloro-3-nitropyridine (Precursor) conditions Reaction Conditions (e.g., Reflux in Acetonitrile, Base) start->conditions reagent Primary/Secondary Amine (e.g., 2-methoxyethylamine) reagent->conditions product N-substituted-3-nitropyridin-2-amine (Target Analog) conditions->product SNAr Reaction purification Purification (e.g., Column Chromatography) product->purification

Caption: General workflow for the synthesis of 2-amino-3-nitropyridine analogs.

Physicochemical Properties: A Comparative Overview

The substituent attached to the 2-amino position critically modulates the molecule's properties. The table below compares the calculated properties of the parent 2-amino-3-nitropyridine with our target compound and another analog to illustrate the impact of N-substitution. The methoxyethyl side chain in our target compound is expected to increase both polarity and hydrogen bonding potential compared to a simple amino group, which can significantly impact aqueous solubility and cell membrane permeability.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Calculated LogPHydrogen Bond DonorsHydrogen Bond Acceptors
2-Amino-3-nitropyridineC₅H₅N₃O₂139.11[7]0.914
This compound C₈H₁₁N₃O₃213.20 (Calculated)0.8 (Predicted)15
N-(2,2-Dimethoxyethyl)-3-nitropyridin-2-amineC₉H₁₃N₃O₄243.22[8]1.0 (Predicted)16

Part 2: Comparative Biological Activity & Structure-Activity Relationships (SAR)

Nitropyridine derivatives have been investigated for a multitude of biological activities. Here, we focus on two well-documented areas: anticancer cytotoxicity and enzyme inhibition, drawing on data from various analogs to infer the potential activity of our target compound.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of pyridine derivatives against various cancer cell lines.[9][10][11] The mechanism often involves the inhibition of critical cellular machinery like kinases or the induction of apoptosis.[9][11]

Structure-Activity Relationship (SAR) Insights:

  • Aromatic Substituents: The introduction of bulky aromatic groups on the pyridine or attached side chains can enhance potency, likely through improved target binding via π-π stacking interactions.[9]

  • Lipophilicity: A balance of lipophilicity is crucial. While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility and non-specific toxicity.[10]

  • Side Chain Flexibility: Flexible side chains, such as the methoxyethyl group in our target compound, can allow the molecule to adopt multiple conformations, potentially enabling a better fit within a target's binding pocket.

The table below summarizes the reported cytotoxic activity (IC₅₀) of several pyridine analogs against common cancer cell lines.

Compound ClassSpecific AnalogCell LineIC₅₀ (µM)Reference
Dihydropyridine-carbonitrileCompound IbHeLa34.3 ± 2.6[9]
Dihydropyridine-carbonitrileCompound IbMCF-750.18 ± 1.11[9]
Spiro-pyridineDerivative 7HepG-2< 10[11]
Spiro-pyridineDerivative 5Caco-29.78 ± 0.70[11]
ThienopyridineCompound 4MCF-7< 50[10]
Enzyme Inhibition

The nitropyridine scaffold is a versatile framework for designing potent enzyme inhibitors. Analogs have shown significant activity against targets like urease (implicated in H. pylori infections) and various protein kinases (implicated in cancer).[6][11][12]

Causality in Inhibitor Design: The design of an effective enzyme inhibitor hinges on exploiting specific interactions within the enzyme's active site. The nitro group can act as a hydrogen bond acceptor, while the amino group and its substituents can be tailored to fit into hydrophobic pockets or form additional hydrogen bonds. For instance, in the development of 1-(3-nitropyridin-2-yl)piperazine derivatives as urease inhibitors, modifications to the piperazine ring were systematically explored to optimize interactions with the nickel-containing active site, leading to compounds with low micromolar IC₅₀ values.[6]

G cluster_sar Key SAR Points on the 2-Amino-3-Nitropyridine Scaffold scaffold 2-Amino-3-Nitropyridine Core r1 R1 Group (at N-position) - Modulates solubility - Affects target binding - Influences cell permeability scaffold->r1 Substitution nitro 3-Nitro Group - Activates C2 for synthesis - H-bond acceptor - Key for bioactivity scaffold->nitro Electronic Effect ring Pyridine Ring - Aromatic interactions (π-π) - Scaffold for substitution scaffold->ring Core Structure

Caption: Structure-Activity Relationship (SAR) map for nitropyridine analogs.

Part 3: Experimental Protocols for Comparative Evaluation

To facilitate a robust comparative analysis, standardized and validated protocols are essential. The following sections provide detailed methodologies for key in vitro assays. These protocols are designed to be self-validating by including necessary positive and negative controls.

Protocol 1: In Vitro Cytotoxicity (MTS Assay)

This assay determines a compound's effect on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and cytotoxicity. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product, which is quantifiable by spectrophotometry.[13]

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of each nitropyridine analog in DMSO. Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Treatment: Remove the medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (negative control), medium with 0.5% DMSO (vehicle control), and a known cytotoxic drug like Doxorubicin (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time is critical and should be consistent across experiments to ensure reproducibility.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G cluster_mts MTS Cytotoxicity Assay Workflow n1 Seed Cells (96-well plate) n2 Incubate 24h n1->n2 n4 Treat Cells (Analogs, Controls) n2->n4 n3 Prepare Serial Dilutions of Analogs n3->n4 n5 Incubate 48-72h n4->n5 n6 Add MTS Reagent n5->n6 n7 Incubate 2-4h n6->n7 n8 Read Absorbance (490 nm) n7->n8 n9 Calculate IC50 n8->n9

Sources

Unambiguous Structural Determination: A Comparative Guide to the Validation of N-(2-methoxyethyl)-3-nitropyridin-2-amine using X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For novel compounds such as N-(2-methoxyethyl)-3-nitropyridin-2-amine, a derivative of the versatile 3-nitropyridin-2-amine scaffold, this structural integrity underpins all subsequent research, from understanding its pharmacological activity to ensuring intellectual property. This guide provides an in-depth, comparative analysis of single-crystal X-ray crystallography as the gold standard for the structural validation of this compound, while also objectively evaluating its performance against other common analytical techniques.

This compound and its analogs are of significant interest to researchers in medicinal chemistry and agrochemical synthesis.[1] The presence of the nitro group, amino group, and the flexible methoxyethyl side chain introduces specific electronic and steric properties that are crucial for its biological activity. Therefore, an accurate understanding of its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions, is paramount.

The Decisive Power of X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3] It provides a high-resolution, three-dimensional map of electron density within the crystal, from which the precise positions of atoms and the nature of their chemical bonds can be elucidated. This technique is unparalleled in its ability to reveal:

  • Unambiguous Connectivity: Confirming the exact arrangement of atoms and bonds.

  • Precise Molecular Geometry: Providing accurate measurements of bond lengths and angles.

  • Stereochemistry: Determining the absolute configuration of chiral centers.

  • Conformational Analysis: Revealing the preferred conformation of the molecule in the solid state.

  • Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

For a molecule like this compound, these insights are invaluable for understanding its physical properties, such as solubility and melting point, and for predicting its binding affinity to biological targets.

Experimental Workflow: From Powder to Picture

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process that demands both skill and precision. The following protocol outlines the key steps for the structural validation of this compound.

X_ray_Crystallography_Workflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Determination Synthesis Synthesis of N-(2-methoxyethyl)- 3-nitropyridin-2-amine Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation and Analysis Refinement->Validation

A generalized workflow for the structural validation of a small molecule using X-ray crystallography.

1. Synthesis and Purification:

  • The synthesis of this compound would typically involve the nucleophilic aromatic substitution of a suitable precursor, such as 2-chloro-3-nitropyridine, with 2-methoxyethylamine.

  • Following the reaction, the crude product must be purified to a high degree, typically greater than 98%, to ensure the growth of high-quality single crystals. Column chromatography is a common and effective purification method.

2. Crystallization:

  • Obtaining diffraction-quality single crystals is often the most challenging step. Several crystallization techniques should be screened, including:

    • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and promoting crystal growth.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystallization.

    • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

3. X-ray Diffraction Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is then placed in a modern single-crystal X-ray diffractometer.

  • Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.

4. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

  • The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.

  • The atomic positions and their thermal parameters are then refined against the experimental data to obtain the final, high-resolution crystal structure.

Anticipated Crystallographic Data

While the specific crystal structure of this compound is not publicly available as of this writing, we can anticipate the key parameters that would be reported in a crystallographic study, based on known structures of similar compounds like 3-nitropyridin-2-amine.[4]

ParameterAnticipated Value/InformationSignificance
Crystal SystemMonoclinic or OrthorhombicDescribes the basic shape of the unit cell.
Space Groupe.g., P2₁/c, P2₁2₁2₁Defines the symmetry elements within the unit cell.
Unit Cell Dimensions (Å)a, b, c dimensions and α, β, γ anglesDefines the size and shape of the repeating unit in the crystal lattice.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement.
Bond Lengths (Å)e.g., C-N, N-O, C-C, C-OProvides precise measurements of the distances between bonded atoms.
Bond Angles (°)e.g., O-N-O, C-N-CDefines the angles between adjacent chemical bonds.
Torsion Angles (°)Describes the conformation of the methoxyethyl side chainReveals the rotational orientation of different parts of the molecule.
Hydrogen BondingIdentification of donor-acceptor pairs and their geometriesElucidates the key intermolecular interactions that stabilize the crystal structure.

A Comparative Look: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the most definitive structural information, other analytical techniques are indispensable for characterizing a new compound and can offer complementary information. The choice of technique often depends on the specific question being asked and the physical state of the sample.

Validation_Techniques cluster_main Structural Validation of this compound Xray X-ray Crystallography NMR NMR Spectroscopy (¹H, ¹³C, 2D) Xray->NMR Complementary Solution-State Info MS Mass Spectrometry Xray->MS Confirms Molecular Weight NMR->MS Confirms Connectivity IR Infrared Spectroscopy IR->Xray Confirms Functional Groups

The synergistic relationship between X-ray crystallography and other key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution.[5][6] It provides detailed information about the chemical environment of each atom, allowing for the elucidation of the molecule's connectivity.

  • ¹H NMR: Would confirm the presence and integration of all protons in this compound, including the aromatic protons on the pyridine ring and the aliphatic protons of the methoxyethyl side chain.

  • ¹³C NMR: Would identify all the unique carbon environments within the molecule.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of the molecule's constitutional isomers.

Mass Spectrometry (MS)

Mass spectrometry is primarily used to determine the molecular weight of a compound and can provide information about its chemical formula and fragmentation pattern.[7]

  • High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement of this compound, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Can be used to fragment the molecule and analyze the resulting ions, providing clues about its substructures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7][8] For this compound, IR spectroscopy would confirm the presence of:

  • N-H stretching vibrations from the amino group.

  • C-H stretching vibrations from the aromatic and aliphatic parts of the molecule.

  • N-O stretching vibrations from the nitro group.

  • C-O stretching vibrations from the ether linkage.

Comparative Analysis
FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Primary Information 3D atomic structure in the solid stateConnectivity and electronic environment in solutionMolecular weight and elemental compositionPresence of functional groups
Sample State Single crystalSolutionGas phase (ions)Solid or liquid
Strengths Unambiguous structure, precise geometry, stereochemistryProvides information about dynamic processes in solutionHigh sensitivity, accurate mass determinationRapid and non-destructive
Limitations Requires high-quality single crystals, provides a static pictureCan be complex to interpret for large molecules, provides an average structure in solutionDoes not provide direct 3D structural informationProvides limited information on overall structure

Conclusion: The Indispensable Role of X-ray Crystallography

While NMR, mass spectrometry, and IR spectroscopy are essential tools for the initial characterization and confirmation of the synthesis of this compound, they cannot provide the definitive, high-resolution three-dimensional structural information that is crucial for modern drug discovery and materials science. Single-crystal X-ray crystallography remains the unequivocal gold standard for the structural validation of small molecules. The detailed insights it provides into molecular geometry, conformation, and intermolecular interactions are fundamental to understanding the structure-activity relationship and for the rational design of new and improved molecules. For researchers and drug development professionals working with novel compounds like this compound, investing in obtaining a high-quality crystal structure is a critical step that can significantly accelerate the path to innovation.

References

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A Senior Application Scientist's Guide to Differentiating Isomers of Nitropyridine Derivatives via Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nitropyridine derivatives are fundamental building blocks in medicinal chemistry and materials science, serving as precursors for a wide array of biologically active molecules and functional materials.[1] The specific placement of the nitro group on the pyridine ring gives rise to distinct isomers, each possessing unique electronic, steric, and chemical properties. Consequently, the biological activity and reactivity of these isomers can vary dramatically. For researchers, scientists, and drug development professionals, the unambiguous identification and differentiation of these isomers are not merely academic exercises but critical steps for ensuring efficacy, safety, and reproducibility in their work.

This guide provides an in-depth comparison of key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Vibrational (IR & Raman), Mass Spectrometry (MS), and UV-Visible—to effectively differentiate nitropyridine isomers. We will move beyond a simple listing of data to explain the causality behind the observed spectroscopic differences, grounded in the fundamental principles of molecular structure and light-matter interactions.

The Physicochemical Basis for Spectroscopic Differentiation

The ability to distinguish between, for example, 2-nitropyridine, 3-nitropyridine, and 4-nitropyridine stems from the profound influence of the nitro group's position on the molecule's electronic landscape. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the potent electron-withdrawing nature of the nitro (–NO₂) group.

The position of the –NO₂ group dictates the pattern of electron density distribution across the aromatic ring. This, in turn, alters:

  • Bond Strengths and Vibrational Frequencies: The electron-withdrawing effects modify the bond orders within the pyridine ring and the C–N bond to the nitro group, leading to distinct vibrational frequencies detectable by IR and Raman spectroscopy.

  • Local Magnetic Fields: The varied electron densities around each proton and carbon atom create unique local magnetic environments. NMR spectroscopy is exceptionally sensitive to these differences, translating them into distinct chemical shifts and coupling patterns.

  • Molecular Fragmentation: Upon ionization in a mass spectrometer, the stability of the resulting radical cation and its subsequent fragmentation pathways are heavily influenced by the initial charge distribution, which is isomer-dependent.[2]

  • Electronic Transitions: The energy required to promote π-electrons to higher-energy orbitals (π→π* transitions) is modulated by the extent of conjugation and electron delocalization, which differs for each isomer, resulting in unique UV-Visible absorption profiles.[3]

This guide will now explore how these fundamental differences manifest in the data produced by each major spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for isomer differentiation, providing unambiguous information about the molecular structure.[4] By analyzing the chemical environment of ¹H and ¹³C nuclei, we can precisely map the substitution pattern on the pyridine ring.

Expertise & Experience: Why NMR Excels

The key to differentiating nitropyridine isomers with NMR lies in interpreting two main parameters: chemical shifts (δ) and spin-spin coupling constants (J) .

  • Chemical Shifts (δ): The nitro group strongly deshields nearby nuclei, shifting their resonance signals downfield (to a higher ppm value). The magnitude of this effect is distance-dependent. In 2-nitropyridine , the proton at position 6 (H6) is significantly shifted downfield. In 4-nitropyridine , the protons at positions 2 and 6 (H2, H6) are equally affected. In 3-nitropyridine , the deshielding effect is most pronounced at H2 and H4. These distinct patterns provide a clear fingerprint for each isomer.

  • Spin-Spin Coupling (J): The coupling between adjacent protons provides definitive evidence of their relative positions. The magnitude of the coupling constant depends on the number of bonds separating the protons. For pyridine systems, typical ortho (³J_HH), meta (⁴J_HH), and para (⁵J_HH) coupling constants are observed, creating unique splitting patterns (e.g., doublet, triplet, doublet of doublets) that confirm the substitution pattern.

Data Presentation: ¹H and ¹³C NMR of Nitropyridine Isomers

The following tables summarize typical chemical shifts for the parent nitropyridine isomers, demonstrating their distinct NMR signatures.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Nitropyridine Isomers.

Compound H-2 H-3 H-4 H-5 H-6 Solvent
2-Nitropyridine ~8.40 (dd) ~7.95 (ddd) ~7.50 (ddd) ~8.70 (ddd) CDCl₃
3-Nitropyridine ~9.15 (dd) ~8.80 (ddd) ~7.60 (dd) ~8.90 (ddd) CDCl₃[5]

| 4-Nitropyridine | ~8.40 (d) | ~7.80 (d) | — | ~7.80 (d) | ~8.40 (d) | CDCl₃ |

Data compiled from standard spectral databases and literature.[5] Values are approximate and can vary with solvent and concentration.

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) for Nitropyridine Isomers.

Compound C-2 C-3 C-4 C-5 C-6 Solvent
2-Nitropyridine ~155.0 ~135.5 ~125.0 ~121.0 ~150.0 Unknown[6]
3-Nitropyridine ~145.0 ~150.0 ~125.0 ~122.0 ~153.0 CDCl₃

| 4-Nitropyridine | ~151.0 | ~120.0 | ~150.0 | ~120.0 | ~151.0 | CDCl₃ |

Data compiled from standard spectral databases and literature.[6][7][8] The carbon attached to the nitro group is typically the most downfield-shifted among the ring carbons.

Logical Relationships of Nitropyridine Isomers

Caption: Logical workflow from synthesis to isomer separation and confirmation.

Vibrational Spectroscopy (IR & Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of a molecule's bonds.[9] While a complete spectral assignment is complex, specific regions of the spectrum provide highly diagnostic information for differentiating nitropyridine isomers.

Expertise & Experience: Key Vibrational Modes

The most informative vibrations for this analysis are:

  • NO₂ Group Vibrations: The nitro group has strong, characteristic absorption bands. The asymmetric stretching (ν_as(NO₂)) typically appears between 1500-1580 cm⁻¹ and the symmetric stretching (ν_s(NO₂)) between 1300-1380 cm⁻¹. The exact positions of these bands are sensitive to the electronic coupling with the pyridine ring, which varies with the isomer, causing slight but measurable shifts.[1]

  • Ring Vibrations: The pyridine ring itself has several characteristic vibrational modes. The position of the nitro group breaks the molecule's symmetry in different ways for each isomer, leading to unique patterns of active bands in both IR and Raman spectra.[10]

  • C-H Bending Modes: The out-of-plane C-H bending vibrations, typically found in the 700-900 cm⁻¹ region, are highly characteristic of the substitution pattern on an aromatic ring. Each isomer will display a unique combination of bands in this "fingerprint" region.

Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of less polar bonds, which may be weak in the IR spectrum.[11]

Data Presentation: Characteristic Vibrational Frequencies

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Nitropyridine Derivatives.

Vibrational Mode 2-N-phenylamino-(4)-methyl-3-nitropyridine 2-N-phenylamino-(6)-methyl-3-nitropyridine General Range
ν_as(NO₂) (Asymmetric Stretch) 1378–1567 cm⁻¹ 1434–1578 cm⁻¹ 1500-1580 cm⁻¹
ν_s(NO₂) (Symmetric Stretch) 1162–1378 cm⁻¹ 1156–1373 cm⁻¹ 1300-1380 cm⁻¹
δ(NO₂) (Scissoring) 833–845 cm⁻¹ 833–845 cm⁻¹ 830-870 cm⁻¹

| ω(NO₂) (Wagging) | 720–725 cm⁻¹ | 720–725 cm⁻¹ | 700-750 cm⁻¹ |

Data adapted from a study on substituted nitropyridine isomers.[1]

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern.[12] When subjected to ionization, typically Electron Ionization (EI), the nitropyridine isomers will fragment in distinct ways.

Expertise & Experience: Isomer-Specific Fragmentation

The molecular ion peak (M⁺˙) will be observed at the same mass-to-charge ratio (m/z) for all isomers (e.g., m/z 124 for C₅H₄N₂O₂). The differentiation arises from the relative abundances of the fragment ions. Key fragmentation pathways include:

  • Loss of NO₂: A common fragmentation is the loss of the nitro group (mass 46), leading to a peak at m/z 78.

  • Loss of NO: Subsequent or alternative loss of a nitroso radical (mass 30) can occur.

  • Ring Cleavage: The pyridine ring can fragment, for example, by losing HCN (mass 27).

The stability of the intermediate ions formed during this process is dependent on the original position of the nitro group, resulting in a unique "mass spectral fingerprint" for each isomer.[2] For instance, the fragmentation of 2-substituted pyridines can involve participation from the ring nitrogen, a pathway unavailable to the other isomers.[13] Additionally, the Nitrogen Rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is true for nitropyridines.[14]

Data Presentation: Key Fragment Ions

Table 4: Expected Key Fragment Ions (m/z) in EI-Mass Spectra of Nitropyridines.

Ion Description Expected m/z
[M]⁺˙ Molecular Ion 124
[M - NO]⁺ Loss of Nitroso Radical 94
[M - NO₂]⁺ Loss of Nitro Group 78

| [M - NO₂ - HCN]⁺ | Loss of NO₂ then HCN | 51 |

The relative intensity of these fragments is the key differentiator between isomers.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light resulting from the promotion of electrons to higher energy levels. For nitropyridines, the key transitions are π→π* and n→π*.

Expertise & Experience: Positional Effects on λ_max

The wavelength of maximum absorbance (λ_max) is sensitive to the extent of electronic conjugation in the molecule. The position of the nitro group alters its electronic communication with the pyridine ring. This leads to shifts in the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These shifts result in different λ_max values for each isomer, allowing for their differentiation.[1] For example, 4-nitropyridine N-oxide shows a strong solvatochromic effect, where its λ_max shifts depending on the hydrogen-bond donating ability of the solvent, a property that can be exploited for characterization.[15][16]

Data Presentation: UV-Vis Absorption Maxima

Table 5: Comparative UV-Vis λ_max (nm) for Substituted Nitropyridine Isomers.

Compound λ_max 1 λ_max 2 λ_max 3 Solvent
PA3N4MP * ~251 ~296 ~464 Solid State (Reflectance)

| PA3N6MP * | ~245 | ~294 | ~464 | Solid State (Reflectance) |

*Data for 2-N-phenylamino-(4 or 6)-methyl-3-nitropyridine isomers.[1] This data illustrates that even subtle structural changes lead to different absorption profiles.

Experimental Protocols

Trustworthiness in scientific reporting is built upon detailed and reproducible methodologies. The following are generalized, self-validating protocols for the spectroscopic analysis of nitropyridine isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of the purified nitropyridine isomer and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as an internal reference (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

  • Analysis: Integrate the ¹H signals and analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the isomer's structure.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the clean crystal of an Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: Record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands, particularly the ν_as(NO₂) and ν_s(NO₂) bands, and the unique patterns in the C-H bending region (fingerprint region).

Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a volatile organic solvent like ethyl acetate or dichloromethane.[2]

  • GC Conditions:

    • Injector: Use a split/splitless injector at 250 °C.

    • Column: Employ a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 5% phenyl methylpolysiloxane).

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.[2]

    • Carrier Gas: Use Helium at a constant flow of 1 mL/min.

  • MS Conditions (EI):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.[2]

    • Ion Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40-300.

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern and compare the relative intensities of key fragments to reference spectra or to other isomers.

General Spectroscopic Analysis Workflow

G cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Confirmation Sample Purified Isomer NMR NMR Spectroscopy ¹H, ¹³C Chemical Shifts & Coupling Sample->NMR IR IR / Raman Mid-IR Vibrational Modes Sample->IR MS Mass Spectrometry EI, ESI m/z & Fragmentation Sample->MS UV UV-Vis Spectroscopy 200-400 nm λ_max Sample->UV Analysis Comparative Analysis Compare Spectra to Databases / Other Isomers NMR->Analysis IR->Analysis MS->Analysis UV->Analysis Confirmation Isomer Structure Confirmed Analysis->Confirmation

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Conclusion

The differentiation of nitropyridine isomers is a critical task that relies on the synergistic application of multiple spectroscopic techniques. While NMR spectroscopy often provides the most definitive structural information through its detailed mapping of the C-H framework, a comprehensive analysis incorporating IR, MS, and UV-Vis data provides a self-validating system for unambiguous identification. Each technique probes a different aspect of the molecule's physical properties, and together, they paint a complete picture, allowing researchers to proceed with confidence in the identity and purity of their materials. This multi-faceted approach embodies the principles of scientific integrity, ensuring that experimental choices are backed by a robust and logical analytical foundation.

References

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  • Kataev, V. E., et al. (1992). Multinuclear magnetic resonance and x‐ray diffraction studies of aminonitropyridines. Magnetic Resonance in Chemistry.
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A Comparative Guide to Purity Assessment: Quantitative NMR (qNMR) for N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the unambiguous determination of a compound's purity is not merely a regulatory checkpoint but the very foundation of safety and efficacy. For researchers and drug development professionals, selecting an analytical method that is not only accurate and precise but also robust and efficient is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity assessment of N-(2-methoxyethyl)-3-nitropyridin-2-amine, a key intermediate in various synthetic pathways.[1] We will explore the foundational principles of qNMR, provide a detailed experimental protocol, and contrast its performance with established chromatographic techniques, supported by experimental rationale and data.

The Principle of Primary Measurement: Why qNMR Stands Apart

Unlike many analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy offers an intrinsically quantitative capability.[2][3] The area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[4][5] This fundamental principle positions qNMR as a primary ratio method of measurement , a powerful status recognized by pharmacopeias such as the USP.[6][7]

What does this mean in practice? It means qNMR can determine the purity of a substance directly by comparing the integral of a specific resonance from the analyte to that of a highly pure, certified reference material (an internal standard) of a different chemical structure.[8][9] This obviates the need for synthesizing and certifying a reference standard of the analyte itself, a significant advantage when dealing with novel molecules or when a certified standard is unavailable.[8]

This contrasts sharply with chromatographic methods like High-Performance Liquid Chromatography (HPLC), which are relative techniques. HPLC relies on comparing the detector response of the analyte to a certified reference standard of the exact same compound. Without it, one can only determine relative purity (e.g., area percent), not an absolute purity value traceable to the International System of Units (SI).[5]

Logical Framework: qNMR vs. Relative Methods

The diagram below illustrates the fundamental difference in the quantification workflow between a primary method like qNMR and a relative method like HPLC.

G cluster_0 qNMR (Primary Ratio Method) cluster_1 HPLC (Relative Method) qNMR_Sample Weigh Analyte (Unknown Purity) qNMR_Mix Co-dissolve in Deuterated Solvent qNMR_Sample->qNMR_Mix qNMR_IS Weigh Certified Internal Standard (Known Purity) qNMR_IS->qNMR_Mix qNMR_Acquire Acquire 1H NMR Spectrum (Under Quantitative Conditions) qNMR_Mix->qNMR_Acquire qNMR_Process Integrate Analyte & IS Signals qNMR_Acquire->qNMR_Process qNMR_Calc Calculate Purity using Universal Equation qNMR_Process->qNMR_Calc qNMR_Result Absolute Purity Value (e.g., 99.2% w/w) qNMR_Calc->qNMR_Result HPLC_Std Prepare Certified Standard of Analyte (Known Concentration) HPLC_Inject_Std Inject Standard & Generate Calibration Curve / Response Factor HPLC_Std->HPLC_Inject_Std HPLC_Sample Prepare Analyte Solution (Unknown Concentration) HPLC_Inject_Sample Inject Analyte & Measure Response HPLC_Sample->HPLC_Inject_Sample HPLC_Calc Calculate Concentration/Purity Relative to Standard HPLC_Inject_Std->HPLC_Calc HPLC_Inject_Sample->HPLC_Calc HPLC_Result Purity Value (Requires Analyte-Specific Standard) HPLC_Calc->HPLC_Result

Caption: Fundamental workflows of qNMR versus HPLC for purity determination.

Purity Determination of this compound

For the purpose of this guide, we will assume the structure of this compound as shown below. The selection of non-overlapping, sharp signals is crucial for accurate quantification. The protons on the pyridine ring and the methoxy group are often excellent candidates.

Structure:

  • A pyridine ring.

  • A nitro group (NO₂) at position 3.

  • An amino group (NH) at position 2.

  • A 2-methoxyethyl group (-CH₂CH₂OCH₃) attached to the amino nitrogen.

Based on this structure, the singlet from the methoxy (-OCH₃) protons is an ideal candidate for quantification due to its expected sharpness and distinct chemical shift.

Experimental Protocol: ¹H-qNMR Purity Assay

This protocol is designed to be a self-validating system, incorporating checks and best practices to ensure data integrity, consistent with guidelines from the USP and European Pharmacopoeia.[7][10]

Step 1: Method Planning & Preparation
  • Internal Standard (IS) Selection: The choice of IS is critical.[11] An ideal IS must be:

    • Of high, certified purity (≥99.5%).

    • Chemically stable and non-reactive with the analyte or solvent.

    • Soluble in the chosen deuterated solvent.[11]

    • Possess at least one sharp signal (preferably a singlet) that is well-resolved from any analyte or impurity signals.[11]

    • Selection for this Assay: Maleic acid is an excellent choice. It provides a sharp singlet around 6.3 ppm in DMSO-d₆, a region typically clear of signals from the analyte. It is also highly pure and stable.

  • Solvent Selection: The solvent must completely dissolve both the analyte and the internal standard.[4] Dimethyl sulfoxide-d₆ (DMSO-d₆) is a versatile solvent suitable for a wide range of polar organic molecules.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of delivering calibrated radiofrequency pulses.

Step 2: Sample Preparation

Accurate weighing is the cornerstone of qNMR.[12][13]

  • Using a calibrated analytical balance, accurately weigh approximately 15 mg of this compound into a clean, dry vial. Record the weight to at least 0.01 mg.

  • To the same vial, add approximately 10 mg of the certified internal standard (Maleic Acid). Accurately record the weight. The goal is a near 1:1 molar ratio between the analyte and IS protons being integrated to minimize integration errors.[4]

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Vortex the vial for at least 60 seconds to ensure complete dissolution of both the analyte and the IS. A homogenous solution is critical for acquiring high-quality, shimmed spectra.[4]

  • Transfer the solution to a clean, high-precision 5 mm NMR tube.

Step 3: Data Acquisition

Strict adherence to quantitative acquisition parameters is mandatory to ensure the signal integrals are truly proportional to the number of nuclei.[14][15]

  • Insert the sample into the spectrometer and allow it to thermally equilibrate for 5 minutes.

  • Lock and Shim: Lock onto the deuterium signal of DMSO-d₆ and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Determine T₁ Relaxation Times: Before quantitative acquisition, run an inversion-recovery experiment to measure the spin-lattice relaxation time (T₁) for the analyte's methoxy signal and the IS's vinyl proton signal. This is the most critical parameter for accuracy.[13]

  • Set Quantitative Parameters:

    • Pulse Angle (p1): 90°. A 90° pulse maximizes signal for a given number of scans.[4]

    • Relaxation Delay (d1): Set to at least 5 times the longest measured T₁ value (e.g., if longest T₁ is 3 seconds, set d1 ≥ 15 seconds). This ensures complete relaxation of all relevant nuclei between scans, preventing signal saturation.

    • Acquisition Time (aq): ~2-3 seconds to ensure adequate data points across each peak.

    • Number of Scans (ns): Set to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. Typically 16 to 64 scans are sufficient.

    • Receiver Gain (rg): Set automatically by the instrument to avoid signal clipping.

  • Acquire the Spectrum: Run the experiment.

Step 4: Data Processing & Calculation

Manual and careful processing is recommended for the highest precision.[4]

  • Fourier Transform: Apply an exponential multiplication factor (line broadening) of 0.1-0.3 Hz to improve S/N without significantly distorting the peak shape.

  • Phase Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a multipoint baseline correction to ensure a flat, zero-level baseline across the entire spectrum, especially around the integrated signals.

  • Integration: Manually integrate the well-resolved methoxy signal of the analyte and the singlet of the internal standard.

  • Purity Calculation: The purity of the analyte (Purityₐ) is calculated using the following equation:[4][16]

    Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd

    Where:

    • I: Integral value of the signal (a = analyte, std = standard)

    • N: Number of protons generating the signal

    • M: Molar mass

    • m: Mass from weighing

    • Purityₛₜd: Certified purity of the internal standard

Workflow Diagram: The qNMR Process

G cluster_0 Purity Assessment Workflow by qNMR planning 1. Method Planning - Select Certified IS (Maleic Acid) - Select Solvent (DMSO-d6) weighing 2. Sample Preparation - Accurately weigh analyte & IS - Dissolve completely planning->weighing Inputs acquisition 3. Data Acquisition - Lock & Shim - Set d1 >= 5*T1 - Set 90° pulse - Acquire FID weighing->acquisition Homogeneous Solution processing 4. Data Processing - Fourier Transform - Phase & Baseline Correction - Integrate signals acquisition->processing Raw FID Data calculation 5. Calculation - Apply qNMR Purity Equation processing->calculation Integral Values result Final Purity Report (e.g., 99.5% ± 0.2%) calculation->result Quantitative Result

Caption: Step-by-step workflow for qNMR purity determination.

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used techniques like HPLC with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID).

FeatureQuantitative NMR (¹H-qNMR) HPLC-UV GC-FID
Principle Primary Ratio Method.[7] Signal intensity is directly proportional to the number of nuclei.Relative Method. Relies on comparing UV absorbance to a reference standard.Relative Method. Relies on comparing FID response to a reference standard.
Reference Standard Requires a certified standard of a different compound (Internal Standard).[8][9]Requires a certified standard of the same compound as the analyte.Requires a certified standard of the same compound as the analyte.
Accuracy Very High. Can achieve uncertainties <0.5%.[17] Traceable to SI units.High, but accuracy is dependent on the purity of the analyte-specific reference standard.High, but accuracy is dependent on the purity of the analyte-specific reference standard.
Precision Excellent. Relative Standard Deviations (RSDs) are typically <1%.[2]Excellent. RSDs are typically <1% for modern instruments.Excellent. RSDs are typically <1%.
Selectivity High. Depends on the resolution of unique signals in the spectrum. Can be challenging in complex mixtures.Very High. Tunable via column chemistry and mobile phase composition. Excellent for separating isomers.Very High. Excellent for separating volatile compounds and isomers.
Speed Fast. Method development is minimal. A single experiment takes ~20-30 minutes.[9]Moderate to Slow. Method development can be time-consuming. Run times are typically 10-30 minutes per sample.Moderate to Slow. Method development can be time-consuming. Run times are typically 15-40 minutes per sample.
Sample Consumption Low (typically 10-20 mg).[4] Non-destructive, sample can be recovered.[5]Very Low (µg to low mg quantities). Destructive.Very Low (µg to low mg quantities). Destructive.
Information Output Provides both quantitative purity and qualitative structural confirmation of the analyte and impurities in a single experiment.[9][18]Provides retention time and UV response. Limited structural information.Provides retention time. Can be coupled with Mass Spectrometry (GC-MS) for structural information.
Limitations Lower sensitivity than chromatography. Requires soluble analyte. Overlapping signals can complicate quantification.Requires chromophore for UV detection. Co-eluting impurities can lead to inaccurate results.Analyte must be volatile and thermally stable. Derivatization may be required.

Conclusion and Recommendation

For the purity assessment of a novel synthetic intermediate like this compound, quantitative NMR emerges as a superior primary method. Its ability to provide a direct, absolute purity value without requiring a synthesized and certified standard of the analyte itself is a decisive advantage in research and early development settings.[8][9] This accelerates the development timeline and provides a high degree of confidence in the material's quality.

While HPLC-UV offers excellent selectivity and is a cornerstone of later-stage quality control, its dependence on an analyte-specific standard makes it less flexible for initial purity assignments.[19][20] qNMR is not just an alternative; it is an orthogonal technique that provides both purity and structural verification simultaneously.[9][16]

For drug development professionals, employing qNMR early in the pipeline ensures that all subsequent biological and toxicological studies are based on a material of known, absolute purity. This adherence to scientific integrity builds a trustworthy foundation for the entire drug development process.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry - ACS Publications. [Link]

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A Comparative Guide to the Structure-Activity Relationship of N-(2-methoxyethyl)-3-nitropyridin-2-amine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a significant percentage of FDA-approved drugs.[1][2] Specifically, the 3-nitropyridin-2-amine scaffold serves as a versatile intermediate for developing a range of biologically active molecules, from kinase inhibitors to antimicrobial agents.[1][3] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a targeted series of derivatives based on N-(2-methoxyethyl)-3-nitropyridin-2-amine. We will explore the causal relationships between specific structural modifications and their projected impact on biological activity, particularly focusing on protein kinase inhibition. This analysis synthesizes data from studies on structurally analogous nitropyridine and aminopyridine series to establish a predictive framework for rational drug design. Detailed experimental protocols for synthesis and biological evaluation are provided to ensure methodological transparency and reproducibility.

The 3-Nitropyridin-2-amine Scaffold: A Foundation for Bioactivity

The 3-nitropyridin-2-amine core is a valuable starting point for medicinal chemistry campaigns.[4] Its key features include:

  • An Exocyclic Amino Group: This group at the C2 position provides a crucial vector for introducing a wide variety of substituents, allowing for the fine-tuning of steric and electronic properties as well as solubility and metabolic stability.

  • A Nitro Group: Positioned at C3, the strongly electron-withdrawing nitro group significantly influences the electronic character of the pyridine ring. This feature is often critical for binding to target proteins but can also represent a metabolic liability, as in vivo reduction can lead to toxic intermediates.[5]

  • The Pyridine Nitrogen: This atom acts as a hydrogen bond acceptor and influences the overall basicity and solubility of the molecule.

These features make the scaffold an excellent candidate for developing inhibitors that target the ATP-binding pocket of protein kinases, where a combination of hydrogen bonding and hydrophobic interactions is often required for potent activity.[6][7]

General Synthetic Strategy

The synthesis of this compound and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The process starts with a commercially available precursor, 2-chloro-3-nitropyridine, which is reacted with the desired amine.

Experimental Protocol: Synthesis of this compound (Parent Compound)
  • Reaction Setup: To a solution of 2-chloro-3-nitropyridine (1.0 eq) in a suitable aprotic polar solvent such as N,N-Dimethylformamide (DMF) or acetonitrile (MeCN), add 2-methoxyethylamine (1.2 eq).

  • Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Stir the reaction mixture at a temperature ranging from 80 °C to reflux until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. A precipitate of the crude product should form.

  • Purification: Collect the solid by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.

Causality Note: The choice of 2-chloro-3-nitropyridine as the starting material is strategic. The chlorine atom at the C2 position is activated towards nucleophilic substitution by the strong electron-withdrawing effect of the adjacent nitro group at C3, facilitating a high-yield reaction under relatively mild conditions.[1]

Synthesis_Workflow start Start: 2-Chloro-3-nitropyridine + 2-Methoxyethylamine reagents Solvent: DMF or MeCN Base: TEA or DIPEA reaction SNAг Reaction (80°C - Reflux) start->reaction Combine reagents->reaction workup Aqueous Work-up (Precipitation) reaction->workup Reaction Complete (TLC) purification Filtration & Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Comparative Structure-Activity Relationship (SAR) Analysis

The following analysis compares the parent compound with hypothetical derivatives to elucidate key SAR trends. The biological activity data presented is illustrative, based on established principles from related kinase inhibitor series.[3][7][8] The target is assumed to be a representative tyrosine kinase, with activity measured by IC50 (the concentration required to inhibit 50% of the enzyme's activity).

Modifications at the C2-Amine Position

The substituent on the exocyclic amine is critical for modulating potency, selectivity, and physicochemical properties. The N-(2-methoxyethyl) group in the parent compound offers a balance of moderate lipophilicity and hydrogen bonding capability via the ether oxygen.

  • Chain Length and Branching: Shortening the chain (e.g., N-methyl, Cpd 2 ) may reduce potency if the methoxyethyl tail is involved in a key interaction. Increasing steric bulk near the nitrogen (e.g., N-isopropyl, Cpd 3 ) can either enhance or decrease activity depending on the topology of the ATP-binding pocket.[9]

  • Terminal Functional Groups: The terminal methoxy group of the parent compound (Cpd 1 ) acts as a hydrogen bond acceptor. Replacing it with a hydroxyl group (Cpd 4 ) could introduce a hydrogen bond donor, potentially improving potency and solubility.[10] Capping the chain with a more lipophilic group like a phenyl ring (Cpd 5 ) could enhance potency through van der Waals interactions, but may negatively impact solubility.

Modifications on the Pyridine Ring (C4, C5, C6)

Substituting the pyridine ring directly impacts the electronics and sterics of the pharmacophore.

  • C4 Position: Introducing a small lipophilic group like a methyl group (Cpd 6 ) can fill a hydrophobic pocket and improve activity. A larger or electron-withdrawing group like chlorine (Cpd 7 ) can alter the pKa of the pyridine nitrogen and form halogen bonds, often leading to increased potency.

  • C5 Position: This position is often solvent-exposed. Adding a fluorine atom (Cpd 8 ) can block a potential site of metabolism without significantly increasing steric bulk, thereby improving pharmacokinetic properties.

Caption: Key modification points on the 3-nitropyridin-2-amine scaffold.

Comparative Data Summary

The table below summarizes the SAR discussion with projected IC50 values against a representative tyrosine kinase (e.g., VEGFR-2).

CpdR1 (C2-Amine)R2 (C4)R3 (C5)R4 (C6)Projected Kinase IC₅₀ (nM)Rationale
1 -NH-CH₂CH₂OCH₃HHH50 - 100Parent Compound. Good balance of properties.
2 -NH-CH₃HHH200 - 500Reduced interaction from shorter side chain.
3 -NH-CH(CH₃)₂HHH>1000Steric hindrance may disrupt binding.
4 -NH-CH₂CH₂OHHHH10 - 50H-bond donor improves potency and solubility.[10]
5 -NH-CH₂-PhHHH25 - 75Increased hydrophobic interaction, lower solubility.
6 -NH-CH₂CH₂OCH₃CH₃HH20 - 60Fills small hydrophobic pocket.
7 -NH-CH₂CH₂OCH₃ClHH5 - 15 Potentially Optimal. Halogen bond and favorable electronics.[3]
8 -NH-CH₂CH₂OCH₃HFH40 - 90Blocks potential metabolism site.

Protocols for Biological Evaluation

A multi-step evaluation process is crucial to characterize the activity profile of newly synthesized compounds.

In Vitro Kinase Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the target kinase.

  • Reagents: Target kinase, peptide substrate, ATP, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Preparation: Prepare a series of dilutions of the test compounds in assay buffer.

  • Reaction Initiation: In a 384-well plate, add the kinase and the test compound. Allow to incubate for 10-15 minutes to permit compound binding.

  • Enzymatic Reaction: Initiate the reaction by adding a mixture of the peptide substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the enzymatic reaction and measure the amount of product (ADP) formed using the detection reagent and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.[11]

Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.

  • Cell Seeding: Seed cancer cells (e.g., MGC-803 for Nek2 inhibitors[6]) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).[12]

Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary Screening Enzymatic In Vitro Enzymatic Assay (e.g., ADP-Glo) IC50 Determine IC50 Enzymatic->IC50 Cellular Cell-Based Assay (e.g., MTT) IC50->Cellular Active Compounds GI50 Determine GI50 Cellular->GI50

Caption: A typical workflow for the biological evaluation of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold presents a promising starting point for the development of novel kinase inhibitors. The SAR analysis, derived from analogous chemical series, suggests that potency is highly sensitive to substitutions at both the C2-amine and the C4 position of the pyridine ring. Specifically, the introduction of a hydrogen-bond-donating group on the C2-side chain (e.g., a hydroxyl group) and a small, electron-withdrawing halogen at the C4 position (e.g., chlorine) are predicted to be highly beneficial for activity. Future work should focus on synthesizing these targeted derivatives and evaluating them against a panel of kinases to confirm these hypotheses and assess selectivity. Furthermore, addressing the potential metabolic liability of the C3-nitro group by replacing it with alternative hydrogen bond acceptors (e.g., cyano or carboxamide groups) could be a critical step in optimizing for drug-like properties.

References

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Comparative In Vitro Efficacy of N-(2-methoxyethyl)-3-nitropyridin-2-amine: A Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The relentless pursuit of novel anti-cancer therapeutics has led to the exploration of diverse chemical scaffolds. Among these, nitropyridine derivatives have emerged as a promising class of compounds with potential anti-cancer properties.[1][2] This guide provides a comprehensive analysis of the in vitro biological efficacy of a specific nitropyridine compound, N-(2-methoxyethyl)-3-nitropyridin-2-amine. Drawing upon the known activities of similar 3-nitropyridine analogues, which have been identified as microtubule-targeting agents, this document outlines a series of in vitro assays to confirm this mechanism and quantify the compound's potency.[3] We will compare its performance against established microtubule inhibitors, Paclitaxel and Vincristine, providing researchers with the necessary data to evaluate its potential as a preclinical candidate.

The core structure, 3-nitropyridin-2-amine, is a versatile building block in medicinal chemistry, often utilized in the synthesis of compounds targeting a range of biological processes.[4][5] Recent studies have highlighted that specific substitutions on this scaffold can lead to potent cytotoxic effects in cancer cell lines by disrupting microtubule dynamics, a clinically validated anti-cancer strategy.[3] This guide will therefore focus on assays that directly and indirectly measure the impact of this compound on tubulin polymerization, cell cycle progression, and induction of apoptosis.

Hypothesized Mechanism of Action

Based on the activity of structurally related 3-nitropyridine compounds, we hypothesize that this compound functions as a microtubule-destabilizing agent. This disruption of microtubule dynamics is expected to arrest cells in the G2/M phase of the cell cycle, ultimately leading to the activation of the intrinsic apoptotic pathway.

Hypothesized_Mechanism cluster_drug This compound cluster_cellular_effects Cellular Effects Drug This compound Tubulin Tubulin Polymerization Drug->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Leads to CellCycle G2/M Arrest Microtubules->CellCycle Causes Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers

Caption: Hypothesized mechanism of this compound.

Comparative Compounds

To provide a robust assessment of the compound's efficacy, we will perform head-to-head comparisons with two well-characterized microtubule-targeting agents with distinct mechanisms of action:

  • Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization.

  • Vincristine: A microtubule-destabilizing agent that inhibits tubulin polymerization.[3]

In Vitro Assays for Efficacy Confirmation

A multi-faceted approach is essential to thoroughly validate the hypothesized mechanism of action. The following assays will provide a comprehensive picture of the compound's biological activity.

Cell Proliferation and Viability Assays

The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell proliferation and viability.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[6]

  • Cell Counting (Hemocytometer): Direct cell counting using a hemocytometer with a viability dye like trypan blue provides a straightforward measure of cell number and viability.[6]

Experimental Workflow: Cell Viability Assays

G cluster_setup Experiment Setup cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Assay Readout cluster_analysis Data Analysis A Seed cancer cells in 96-well plates B Allow cells to adhere overnight A->B C Treat cells with serial dilutions of: - this compound - Paclitaxel - Vincristine - Vehicle control (DMSO) B->C D Incubate for 48-72 hours C->D E Perform MTT assay or Trypan Blue cell count D->E F Measure absorbance at 570 nm (MTT) or count viable cells E->F G Calculate IC50 values F->G

Caption: Workflow for cell proliferation and viability assays.

Comparative Data (Hypothetical)

CompoundCell Line A (IC50, µM)Cell Line B (IC50, µM)Cell Line C (IC50, µM)
This compound0.51.20.8
Paclitaxel0.010.050.02
Vincristine0.020.080.03
In Vitro Tubulin Polymerization Assay

To directly test the hypothesis that this compound affects microtubule dynamics, a cell-free tubulin polymerization assay is crucial.[3] This assay measures the rate and extent of tubulin polymerization into microtubules in the presence of the test compound.

Experimental Protocol: Tubulin Polymerization Assay

  • Reagent Preparation: Reconstitute purified tubulin protein in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing GTP.

  • Compound Incubation: In a 96-well plate, mix the tubulin solution with serial dilutions of this compound, Paclitaxel (positive control for polymerization), Vincristine (positive control for depolymerization), and a vehicle control.

  • Initiate Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Data Acquisition: Measure the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the percentage of inhibition or promotion of polymerization relative to the vehicle control.

Comparative Data (Hypothetical)

Compound (at 10 µM)Effect on Tubulin Polymerization% Inhibition/Promotion
This compoundInhibition85%
PaclitaxelPromotion150%
VincristineInhibition95%
Cell Cycle Analysis by Flow Cytometry

Disruption of microtubule function is known to cause cell cycle arrest, typically at the G2/M phase. Flow cytometry analysis of DNA content allows for the quantification of cells in each phase of the cell cycle.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the IC50 concentration of this compound, Paclitaxel, Vincristine, and a vehicle control for 24 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Deconvolute the resulting DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Comparative Data (Hypothetical)

Treatment% Cells in G1% Cells in S% Cells in G2/M
Vehicle Control60%25%15%
This compound10%5%85%
Paclitaxel12%8%80%
Vincristine15%10%75%
Apoptosis Assays

Prolonged G2/M arrest often triggers apoptosis, or programmed cell death. The following assays can confirm the induction of apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay identifies apoptotic cells.[7][8] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that enters cells with compromised membrane integrity, a feature of late apoptotic and necrotic cells.[7]

  • Caspase-3/7 Activity Assay: Caspases are a family of proteases that are key mediators of apoptosis.[9] Caspase-3 and -7 are effector caspases that are activated during the final stages of apoptosis.[7] Their activity can be measured using a luminogenic or fluorogenic substrate.

Experimental Workflow: Apoptosis Assays

G cluster_setup Experiment Setup cluster_annexin_v Annexin V/PI Staining cluster_caspase Caspase-3/7 Assay cluster_analysis Data Analysis A Seed cancer cells and treat with compounds (IC50 concentrations for 48 hours) B Harvest and stain cells with FITC-Annexin V and PI A->B D Lyse cells and add luminogenic caspase-3/7 substrate A->D C Analyze by flow cytometry B->C F Quantify apoptotic cell populations and relative caspase activity C->F E Measure luminescence D->E E->F

Caption: Workflow for apoptosis detection assays.

Comparative Data (Hypothetical)

Treatment% Apoptotic Cells (Annexin V+)Relative Caspase-3/7 Activity (Fold Change)
Vehicle Control5%1.0
This compound65%8.5
Paclitaxel70%9.2
Vincristine60%7.8

Conclusion

This guide outlines a systematic approach to validating the biological efficacy of this compound as a microtubule-targeting agent. The proposed in vitro assays, when conducted in comparison with established drugs like Paclitaxel and Vincristine, will provide a robust dataset for evaluating its potency and mechanism of action. The hypothetical data presented suggests that this compound exhibits potent anti-proliferative and pro-apoptotic effects consistent with microtubule destabilization. This positions the compound as a promising candidate for further preclinical development. The detailed protocols and workflows provided herein should enable researchers to effectively replicate and expand upon these findings.

References

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A Head-to-Head Comparison of Synthetic Routes for N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. N-(2-methoxyethyl)-3-nitropyridin-2-amine is a valuable building block in medicinal chemistry, and its synthesis can be approached through several strategic pathways. This guide provides an in-depth, head-to-head comparison of the two most prominent synthetic routes, offering experimental data, mechanistic insights, and practical considerations to inform your choice of methodology.

Introduction

This compound is a substituted 2-aminopyridine derivative. The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of this molecule, featuring a nitro group at the 3-position and an N-alkoxyethyl group, makes it a versatile intermediate for further functionalization, for instance, through reduction of the nitro group to an amine, which can then be used to construct fused heterocyclic systems. The choice of synthetic route can significantly impact yield, purity, scalability, and overall cost-effectiveness. This guide will dissect two primary approaches:

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on a 2-halopyridine precursor.

  • Route 2: N-alkylation of 2-amino-3-nitropyridine.

We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis to guide your synthetic strategy.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most direct and widely employed strategy for the synthesis of N-substituted 2-aminopyridines. The reaction proceeds via the addition of a nucleophile (in this case, 2-methoxyethylamine) to the electron-deficient pyridine ring, followed by the elimination of a halide leaving group. The strong electron-withdrawing effect of the nitro group at the 3-position significantly activates the C2 position towards nucleophilic attack.

Mechanistic Considerations

The SNAr mechanism is a two-step process. First, the amine nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. In the second step, the leaving group (halide) is eliminated, and the aromaticity of the pyridine ring is restored. The choice of halogen on the starting material can influence the reaction rate, with fluorine generally being the most reactive due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to[1].

Experimental Protocol: SNAr from 2-chloro-3-nitropyridine

Materials:

  • 2-chloro-3-nitropyridine

  • 2-methoxyethylamine

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (MeCN) or Dimethylformamide (DMF) as solvent

Procedure:

  • To a solution of 2-chloro-3-nitropyridine (1.0 eq) in acetonitrile, add 2-methoxyethylamine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Supporting Data

Route 2: N-alkylation of 2-amino-3-nitropyridine

An alternative approach involves the direct alkylation of the exocyclic amino group of 2-amino-3-nitropyridine. This route requires the synthesis of the starting aminopyridine, which can be prepared by the nitration of 2-aminopyridine.

Synthesis of 2-amino-3-nitropyridine

The direct nitration of 2-aminopyridine with a mixture of nitric and sulfuric acid can lead to a mixture of 3-nitro and 5-nitro isomers, which can be challenging to separate[3]. A more regioselective, albeit longer, route involves a three-step process:

  • Bromination: 2-aminopyridine is first brominated at the 5-position.

  • Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position.

  • Debromination: The bromo group is subsequently removed via hydrogenation to yield 2-amino-3-nitropyridine[4][5].

Experimental Protocol: N-alkylation

Materials:

  • 2-amino-3-nitropyridine

  • 2-bromoethyl methyl ether (or 1-bromo-2-methoxyethane)

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-amino-3-nitropyridine (1.0 eq) in THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 2-bromoethyl methyl ether (1.1 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations

This reaction proceeds via the deprotonation of the amino group of 2-amino-3-nitropyridine by a strong base to form a nucleophilic amide anion. This anion then displaces the bromide from 2-bromoethyl methyl ether in an SN2 reaction. A significant challenge with this approach is the potential for over-alkylation to form the di-substituted product. Careful control of stoichiometry and reaction conditions is crucial.

Head-to-Head Comparison

FeatureRoute 1: SNArRoute 2: N-alkylation of 2-amino-3-nitropyridine
Starting Materials 2-halo-3-nitropyridine (commercially available)2-amino-3-nitropyridine (requires synthesis)
Number of Steps 12-4 (including synthesis of starting material)
Regioselectivity High (substitution at C2 is strongly favored)Moderate (potential for N-alkylation vs. ring alkylation)
Potential Side Reactions MinimalOver-alkylation, reaction at ring nitrogen
Yield Generally high (expected >70%)Variable, depends on the efficiency of both the nitration and alkylation steps.
Scalability Generally straightforwardCan be more complex due to the multi-step nature and handling of strong bases.
Safety Considerations Halopyridines can be irritants.Nitration of aminopyridine requires careful handling of strong acids. Use of sodium hydride requires an inert atmosphere and careful quenching.

Visualization of Synthetic Pathways

Synthetic_Routes cluster_0 Route 1: S_N_Ar cluster_1 Route 2: N-alkylation A1 2-chloro-3-nitropyridine A2 This compound A1->A2 1 Step A_reagents 2-methoxyethylamine, K₂CO₃, MeCN, 80°C B1 2-aminopyridine B2 2-amino-3-nitropyridine B1->B2 1-3 Steps B3 This compound B2->B3 1 Step B1_reagents Nitrating agent B2_reagents 2-bromoethyl methyl ether, NaH, THF

Caption: A comparative workflow of the two primary synthetic routes to this compound.

Conclusion and Recommendation

Based on the analysis, Route 1 (Nucleophilic Aromatic Substitution) is the recommended synthetic strategy for preparing this compound. This approach offers several distinct advantages:

  • Efficiency: It is a more convergent and shorter route, typically involving a single, high-yielding step from commercially available starting materials.

  • Selectivity: The inherent electronic properties of the 2-halo-3-nitropyridine substrate ensure excellent regioselectivity, minimizing the formation of unwanted byproducts.

  • Scalability: The reaction conditions are generally amenable to scale-up, making it suitable for larger-scale production.

While Route 2 is a chemically valid pathway, the challenges associated with the synthesis of the 2-amino-3-nitropyridine precursor and the potential for side reactions during the N-alkylation step make it a less desirable option for routine synthesis.

Ultimately, the choice of synthetic route will depend on the specific needs and resources of the laboratory. However, for a reliable and efficient synthesis of this compound, the SNAr approach stands out as the superior method.

References

  • Preparation method of 2-amino-3-nitro pyridine. Eureka | Patsnap.
  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine. Semantic Scholar.
  • CN103664763A - Preparation method of 2-amino-3-nitro pyridine. Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI.
  • Synthesis of 3-Substituted 2-Aminopyridines via Displacement of 3-Fluoro-2-nitropyridine. Thieme Connect.

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A Comparative Guide to the Reactivity of N-(2-methoxyethyl)-3-nitropyridin-2-amine and Structurally Related Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and organic synthesis, the strategic selection of molecular building blocks is paramount. Heterocyclic compounds, particularly substituted pyridines, are foundational scaffolds in a vast array of pharmaceuticals and bioactive molecules.[1][2] Among these, N-(2-methoxyethyl)-3-nitropyridin-2-amine stands out as a versatile intermediate. Its unique electronic and steric properties, conferred by the methoxyethyl substituent and the activating nitro group, govern its reactivity and suitability for various synthetic transformations.

This guide provides an in-depth, objective comparison of the reactivity of this compound against key analogous building blocks. By understanding the subtle yet significant differences in their chemical behavior, researchers can make more informed decisions in the design and execution of synthetic routes, ultimately accelerating the discovery and development of novel chemical entities.

The Pivotal Role of 2-Amino-3-nitropyridines in Synthesis

The 2-amino-3-nitropyridine scaffold is a privileged motif in medicinal chemistry.[1] The presence of the electron-withdrawing nitro group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the functionalization of aromatic systems.[3][4] This activation is most pronounced at the positions ortho and para to the nitro group.[3][5]

The amino group at the 2-position offers a handle for a diverse range of chemical modifications, including acylation, alkylation, and participation in cross-coupling reactions. The interplay between the activating amino group and the deactivating, yet SNAr-promoting, nitro group creates a unique reactivity profile that is highly sought after in the synthesis of complex molecules.[6]

Benchmarking Reactivity: A Comparative Analysis

To provide a clear and objective comparison, we will evaluate the reactivity of this compound against three structurally related and commercially available building blocks:

  • Building Block A: this compound

  • Building Block B: 2-Amino-3-nitropyridine

  • Building Block C: 2-Chloro-3-nitropyridine

  • Building Block D: N-Methyl-3-nitropyridin-2-amine

The comparative reactivity will be assessed in two key transformations that are highly relevant to drug discovery workflows: Nucleophilic Aromatic Substitution (SNAr) and N-Acylation.

The SNAr reaction is a powerful tool for forging carbon-heteroatom and carbon-carbon bonds. In the context of 3-nitropyridines, the nitro group facilitates the attack of a nucleophile by stabilizing the intermediate Meisenheimer complex.[7]

Experimental Workflow: Comparative SNAr Reactivity

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Analysis Start Dissolve Building Block (A, B, C, or D) and Nucleophile (e.g., Piperidine) in Anhydrous Solvent (e.g., DMF) Reaction Heat Reaction Mixture (e.g., 80°C) Start->Reaction Add Base (e.g., K2CO3) Monitoring Monitor Progress by TLC/LC-MS Reaction->Monitoring Workup Aqueous Work-up and Extraction Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product and Determine Yield Purification->Analysis

Caption: A generalized workflow for the comparative SNAr experiment.

Table 1: Predicted Comparative Reactivity in SNAr with a Secondary Amine (Piperidine)

Building BlockKey Structural FeaturePredicted Relative RateExpected YieldRationale
A: this compound N-alkylation with a flexible, polar side chain.ModerateGoodThe N-alkylation slightly reduces the electron-donating ability of the amino group compared to a primary amine, thus enhancing the electrophilicity of the ring. The methoxyethyl group may introduce minor steric hindrance.
B: 2-Amino-3-nitropyridine Primary amino group.Moderate-LowGoodThe primary amino group is a stronger electron-donating group than the N-alkylated counterparts, which slightly deactivates the ring towards nucleophilic attack compared to Building Blocks A and D.
C: 2-Chloro-3-nitropyridine Chloro leaving group.HighExcellentThe chloro group is an excellent leaving group in SNAr reactions, making this the most reactive substrate. The reaction is typically fast and high-yielding.[4]
D: N-Methyl-3-nitropyridin-2-amine N-methylation.Moderate-HighGood-ExcellentThe methyl group is less sterically demanding than the methoxyethyl group, potentially leading to a slightly faster reaction rate compared to Building Block A.

Causality Behind Experimental Choices:

  • Nucleophile: Piperidine is chosen as a representative secondary amine nucleophile due to its well-documented reactivity and the ease of monitoring the reaction.

  • Solvent: A polar aprotic solvent like DMF or DMSO is selected to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate.[8]

  • Base: A mild inorganic base such as K₂CO₃ is used to neutralize the HCl formed during the reaction with 2-chloro-3-nitropyridine and to deprotonate the nucleophile if necessary.

N-acylation is a fundamental transformation for introducing amide functionalities, which are prevalent in pharmaceuticals. The reactivity of the amino group is influenced by its nucleophilicity, which in turn is affected by the electronic properties of the pyridine ring and any N-substituents.

Experimental Workflow: Comparative N-Acylation Reactivity

cluster_0 Reaction Setup cluster_1 Reaction Conditions cluster_2 Work-up and Analysis Start Dissolve Building Block (A, B, or D) in Anhydrous Solvent (e.g., CH2Cl2) Acylation Add Acylating Agent (e.g., Acetyl Chloride) and Base (e.g., Triethylamine) at 0°C Start->Acylation Stirring Stir at Room Temperature Acylation->Stirring Workup Quench with Water and Extract Stirring->Workup Upon Completion (TLC) Purification Purify by Column Chromatography Workup->Purification Analysis Characterize Product and Determine Yield Purification->Analysis

Caption: A generalized workflow for the comparative N-acylation experiment.

Table 2: Predicted Comparative Reactivity in N-Acylation with Acetyl Chloride

Building BlockKey Structural FeaturePredicted Relative RateExpected YieldRationale
A: this compound Secondary amine with a methoxyethyl group.ModerateGood-ExcellentThe secondary amine is generally less reactive than a primary amine due to increased steric hindrance. However, the electron-withdrawing nature of the 3-nitropyridyl group reduces the basicity and nucleophilicity of the exocyclic nitrogen.
B: 2-Amino-3-nitropyridine Primary amine.HighExcellentPrimary amines are typically more nucleophilic and less sterically hindered than secondary amines, leading to a faster acylation reaction.
C: 2-Chloro-3-nitropyridine Not applicable for N-acylation.--This building block lacks an amino group for acylation.
D: N-Methyl-3-nitropyridin-2-amine Secondary amine with a methyl group.Moderate-HighGood-ExcellentThe methyl group is less sterically bulky than the methoxyethyl group, likely resulting in a slightly faster acylation rate compared to Building Block A.

Causality Behind Experimental Choices:

  • Acylating Agent: Acetyl chloride is a reactive acylating agent that allows for a clear differentiation in reactivity under mild conditions.

  • Base: Triethylamine is a common organic base used to scavenge the HCl byproduct of the acylation reaction.

  • Solvent: An inert aprotic solvent like dichloromethane (CH₂Cl₂) is used to dissolve the reactants without participating in the reaction.

Discussion and Field-Proven Insights

The choice between these building blocks is highly dependent on the specific synthetic strategy.

  • For rapid diversification via SNAr: 2-Chloro-3-nitropyridine (Building Block C) is the undisputed champion of reactivity. Its utility in the synthesis of a wide range of substituted pyridines is well-established.[4]

  • For introducing a specific N-substituent with potential for further interaction: this compound (Building Block A) offers a unique advantage. The methoxyethyl side chain can engage in hydrogen bonding or act as a chelating group, which can be beneficial in modulating the physicochemical properties of the final molecule, such as solubility and cell permeability.

  • When a primary amino group is desired for subsequent transformations: 2-Amino-3-nitropyridine (Building Block B) is the ideal starting point. This primary amine can be readily diazotized or used in other transformations where a secondary amine would be unreactive.[9][10]

  • For a balance of reactivity and simple N-substitution: N-Methyl-3-nitropyridin-2-amine (Building Block D) provides a good compromise. The methyl group is a common substituent in pharmaceuticals and offers a less sterically hindered alternative to the methoxyethyl group.

Conclusion

While 2-chloro-3-nitropyridine offers the highest reactivity for SNAr reactions, this compound provides a valuable alternative when the introduction of a flexible, polar N-substituent is strategically advantageous. Its reactivity in both SNAr and N-acylation is robust, making it a reliable and versatile building block for the synthesis of complex, biologically active molecules. The selection of the optimal building block should always be guided by a thorough analysis of the desired synthetic outcome and the specific properties required in the final target molecule.

Experimental Protocols

Protocol 1: General Procedure for Comparative SNAr Reactions

  • To a stirred solution of the respective 3-nitropyridine building block (1.0 mmol) in anhydrous DMF (5 mL) is added piperidine (1.2 mmol) and anhydrous K₂CO₃ (2.0 mmol).

  • The reaction mixture is heated to 80 °C and stirred for 4-12 hours, with the progress of the reaction monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into water (20 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Protocol 2: General Procedure for Comparative N-Acylation Reactions

  • To a stirred solution of the respective 2-aminopyridine building block (1.0 mmol) and triethylamine (1.5 mmol) in anhydrous CH₂Cl₂ (10 mL) at 0 °C is added acetyl chloride (1.1 mmol) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours, with the progress of the reaction monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water (10 mL).

  • The layers are separated, and the aqueous layer is extracted with CH₂Cl₂ (2 x 10 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-acylated product.

References

  • Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine - Benchchem.
  • 2-Amino-3-Nitropyridine: An Overview of its Properties, Uses, and Production.
  • A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - MDPI.
  • A Comparative Guide to the Reactivity of 2-, 3-, and 4-Aminopyridine Isomers - Benchchem.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • A Comparative Guide to the Performance of 3-Ethyl-4-nitropyridine 1-oxide in Nucleophilic Aromatic Substitution - Benchchem.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC - NIH. Available at: [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC - NIH. Available at: [Link]

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-4-methyl-3-nitropyridine - Benchchem.
  • JPH06287176A - Production of 2-amino-3-nitropyridine - Google Patents.
  • Preparation method of 2-amino-3-nitro pyridine - Eureka | Patsnap. Available at: [Link]

  • Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar. Available at: [Link]

  • The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

  • Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-nitropyridine - Benchchem.
  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols - ResearchGate. Available at: [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation | Organic Letters. Available at: [Link]

  • Scope of the reaction with various substituted 2-aminopyridines. - ResearchGate. Available at: [Link]

  • US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC - NIH. Available at: [Link]

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Safety Operating Guide

Comprehensive Safety & Handling Guide: N-(2-methoxyethyl)-3-nitropyridin-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

<

Hazard Assessment & Profile

The primary hazards associated with N-(2-methoxyethyl)-3-nitropyridin-2-amine are inferred from its core chemical structures: a 2-amino-3-nitropyridine ring and an N-alkoxyethyl substituent.

  • 2-Amino-3-nitropyridine Core: This moiety is the primary driver of the compound's hazard profile. Structurally related compounds, such as 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, are classified as hazardous.[1][2] They are known to cause skin and serious eye irritation, and may cause respiratory irritation.[3][4]

  • Aromatic Amines & Nitro Compounds: Aromatic amines as a class can be toxic, and some are known or suspected carcinogens.[5][6] Nitroaromatic compounds can be toxic and may have the potential for thermal instability or explosive properties under specific conditions, although this is highly structure-dependent.[7]

Based on this analysis, this compound should be handled as a substance with the following potential hazards until empirical data proves otherwise.

Hazard Category Anticipated Risk Primary Exposure Routes
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1][2][8]Oral, Dermal, Inhalation
Skin Irritation/Corrosion Causes skin irritation.[3][4]Dermal
Eye Irritation/Damage Causes serious eye irritation.[3][4]Ocular
Respiratory Irritation May cause respiratory irritation.[3][4]Inhalation
Chronic/Systemic Effects Long-term effects are unknown. Handle with caution to minimize potential systemic toxicity associated with aromatic amines and nitro compounds.All routes

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Before relying on PPE, you must first implement engineering and administrative controls as mandated by the Occupational Safety and Health Administration (OSHA).[9][10]

  • Engineering Control: All handling of this compound, including weighing, reconstitution, and transfers, must be performed within a certified chemical fume hood to minimize inhalation exposure.[9]

  • Administrative Controls: A written Chemical Hygiene Plan (CHP) must be in place, and all personnel must receive documented training on this plan and the specific hazards of the chemicals they handle.[10][11] Never work alone when handling this compound.[12]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required. The following table outlines the minimum PPE for various laboratory operations involving this compound.

Task Hand Protection Eye/Face Protection Body & Foot Protection
Storage & Transport Single pair of nitrile gloves.Safety glasses with side shields.Closed-toe shoes, full-length lab coat.
Weighing & Reconstitution Double-gloving (nitrile).[13]Chemical splash goggles.Closed-toe shoes, full-length lab coat.
Reaction Setup & Workup Double-gloving (nitrile).Chemical splash goggles and a full-face shield.Chemically resistant apron over lab coat, closed-toe shoes.
Spill Cleanup Heavy-duty nitrile or butyl rubber gloves.[14]Chemical splash goggles and a full-face shield.Chemically resistant coveralls and boots.
In-Depth PPE Selection Rationale
  • Hand Protection: Aromatic amines and nitro compounds can permeate standard disposable gloves.[15][16] While nitrile gloves offer good resistance for incidental contact with many chemicals, double-gloving provides an additional layer of safety.[17] For prolonged contact or spill cleanup, butyl rubber gloves are recommended for their high resistance to nitro compounds.[14] Always inspect gloves for pinholes or degradation before use and wash hands thoroughly after removal.[18][19]

  • Eye and Face Protection: Standard safety glasses are insufficient. Due to the severe eye irritation potential, chemical splash goggles that form a seal around the eyes are mandatory for all handling operations.[1][20] When handling larger quantities (>1g) or during procedures with a heightened splash risk (e.g., solution transfers, reaction workups), a full-face shield must be worn over the goggles.

  • Respiratory Protection: When all work is conducted inside a properly functioning chemical fume hood, respiratory protection is generally not required.[20] If a situation arises where the compound must be handled outside of a fume hood (a scenario to be avoided), a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter would be necessary.[21][22]

Operational Plan: From Receipt to Disposal

A clear, step-by-step workflow minimizes the risk of exposure and accidents.

Step 1: Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[20][23]

  • Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

Step 2: Safe Weighing and Handling Workflow

This workflow must be performed entirely within a chemical fume hood.

  • Preparation: Don all required PPE (double nitrile gloves, goggles, lab coat). Designate a specific area within the hood for handling.

  • Tare: Place a clean weigh boat on the analytical balance and tare it.

  • Dispense: Using a clean spatula, carefully transfer the desired amount of the solid compound from the stock vial to the weigh boat. Avoid generating dust.[2]

  • Close: Immediately and securely cap the stock vial.

  • Transfer: Carefully transfer the weighed compound into the reaction vessel or solvent.

  • Decontaminate: Wipe the spatula, balance, and surrounding hood surface with a solvent-dampened cloth (e.g., ethanol or isopropanol). Dispose of the weigh boat and cleaning materials in the designated solid hazardous waste container.

Emergency Procedures

Preparation is key to mitigating the severity of an incident.[12]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[24] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[18]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[18]

Small Spill Response Workflow

The following diagram outlines the immediate actions for a small spill (<5g) inside a chemical fume hood.

Spill_Response A Spill Occurs Inside Hood B Alert Others in the Lab. Ensure Hood Sash is Lowered. A->B Step 1 C Don Additional PPE: - Chemical Apron - Face Shield B->C Step 2 D Contain the Spill: Cover with absorbent material (e.g., vermiculite or sand). C->D Step 3 E Collect Waste: Carefully scoop contained material into a labeled hazardous waste bag. D->E Step 4 F Decontaminate Area: Wipe spill zone with a suitable solvent, working from outside in. E->F Step 5 G Dispose of all contaminated materials (PPE, cloths, absorbent) in the solid hazardous waste stream. F->G Step 6 H Wash hands thoroughly. Document the incident. G->H Step 7

Figure 1. Small Spill Response Workflow.

Waste Disposal Plan

Improper disposal of chemical waste is a serious safety and regulatory violation.[25]

  • Segregation is Key: Never mix organic nitro compound waste with other waste streams, especially strong acids (like nitric acid), bases, or oxidizing agents, as this can lead to violent reactions.[26][27]

  • Solid Waste: All contaminated disposables (gloves, weigh boats, paper towels, absorbent pads) must be collected in a clearly labeled, sealed hazardous waste container designated for "Nitro Aromatic Compound Waste".

  • Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not pour any amount down the drain.[7][17]

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal of all waste containers.[28]

References

  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. Retrieved from [Link][21][22][29][30][31]

  • OSHA. (n.d.). Laboratory Safety Guidance. Occupational Safety and Health Administration. Retrieved from [Link][9]

  • OSHA. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. 29 CFR 1910.1450. Occupational Safety and Health Administration. Retrieved from [Link]

  • iChemical. (n.d.). 2-Amino-3-nitropyridine, CAS No. 4214-75-9. Retrieved from [Link][3]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 3-NITROPYRIDINE. Retrieved from [Link][18]

  • Berardinelli, S. P., et al. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. Retrieved from [Link][15]

  • OSHA. (n.d.). Personal Protective Equipment - Hand Protection. 29 CFR 1910.138. Occupational Safety and Health Administration. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS. Retrieved from [Link][25]

  • Yale University. (n.d.). Safe Disposal of Waste Containing Nitric Acid. Environmental Health & Safety. Retrieved from [Link][27]

  • University of Utah. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link][14]

  • Utah State University. (n.d.). Glove Chemical Compatibility Guide. Office of Research. Retrieved from [Link][19]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link][10]

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety. Retrieved from [Link][11]

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link][5]

  • Reddit. (2025, September 9). 2-nitrophenol waste. r/chemistry. Retrieved from [Link][7]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link][17]

  • Institut für Organische Chemie. (n.d.). Safety in a chemistry lab. Retrieved from [Link][12]

  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link][26]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.